molecular formula C23H32N4O7 B1336296 FA-Leu-Gly-Pro-Ala-OH CAS No. 78832-65-2

FA-Leu-Gly-Pro-Ala-OH

カタログ番号: B1336296
CAS番号: 78832-65-2
分子量: 476.5 g/mol
InChIキー: ZLFQNOJSYZSINX-PVJKAEHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

substrate for collagenase & endopeptidase

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/b9-8+/t15-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQNOJSYZSINX-PVJKAEHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78832-65-2
Record name 2-Furanacryloyl-leucyl-glycyl-prolyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078832652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-[3-(2-furanyl)-1-oxo-2-propen-1-yl]-L-leucylglycyl-L-prolyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH (FALGPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Leu-Gly-Pro-Ala-OH, commonly known by its abbreviated name FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and pharmaceutical research.[1] Its primary application is as a chromogenic substrate for the enzymatic assay of collagenases, particularly those from microbial sources like Clostridium histolyticum.[2][3] The unique amino acid sequence and the N-terminal 3-(2-furyl)acryloyl (FA) group allow for a continuous and convenient spectrophotometric measurement of collagenase activity.[4][5] Beyond its role as an enzyme substrate, FALGPA has also been utilized in studies related to enzyme inhibition and has potential applications in drug development and biotechnology.[1][6] This guide provides a comprehensive overview of FALGPA, including its chemical properties, synthesis, detailed experimental protocols for its use, and relevant quantitative data.

Chemical and Physical Properties

FALGPA is a well-characterized synthetic peptide with the following properties:

PropertyValueReference(s)
Full Name N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine[2]
Synonyms FALGPA, FA-LGPA[5]
CAS Number 78832-65-2[5]
Molecular Formula C23H32N4O7[5]
Molecular Weight 476.53 g/mol [5]
Appearance White to off-white powder[7]
Purity Typically ≥95% (HPLC)-
Solubility Soluble in DMSO (≥100 mg/mL)[8]
Storage Store at -20°C, protected from light and moisture[5]

Synthesis of this compound

The synthesis of FALGPA is typically achieved through solid-phase peptide synthesis (SPPS), a widely used method for the stepwise assembly of amino acids into a peptide chain.[4][9] This is followed by the coupling of the 3-(2-furyl)acryloyl group to the N-terminus of the peptide.

General Solid-Phase Peptide Synthesis Protocol

The following is a generalized protocol for the synthesis of the Leu-Gly-Pro-Ala peptide backbone on a solid support resin.

  • Resin Selection and Loading: A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin, is chosen. The first amino acid (Alanine) is already attached to the solid support.

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminus of the previous amino acid.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid (Glycine and Leucine) in the sequence.

  • Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

N-terminal Furylacryloylation

Following the synthesis and purification of the Leu-Gly-Pro-Ala peptide, the 3-(2-furyl)acryloyl group is attached to the N-terminus.

  • Activation of 3-(2-Furyl)acrylic Acid: 3-(2-Furyl)acrylic acid is activated to form a reactive ester, for example, by using N-hydroxysuccinimide (NHS) and a carbodiimide like dicyclohexylcarbodiimide (DCC).

  • Coupling Reaction: The purified peptide is dissolved in a suitable solvent, and the activated 3-(2-furyl)acrylic acid is added. The reaction is allowed to proceed until completion.

  • Final Purification: The resulting this compound is purified by RP-HPLC to yield the final product.

Experimental Protocols

The primary application of FALGPA is in a continuous spectrophotometric assay to measure collagenase activity.

Collagenase Activity Assay

This protocol is adapted from established methods for determining collagenase activity using FALGPA.[10]

4.1.1 Reagents and Buffers

  • Tricine Buffer (50 mM, pH 7.5): Prepare a solution containing 50 mM Tricine, 400 mM Sodium Chloride, and 10 mM Calcium Chloride. Adjust the pH to 7.5 at 25°C.

  • FALGPA Stock Solution (1 mM): Dissolve FALGPA in the Tricine buffer to a final concentration of 1 mM.

  • Collagenase Solution: Prepare a solution of the collagenase to be tested in cold (4°C) Tricine buffer at a suitable concentration.

4.1.2 Assay Procedure

  • Pipette 2.9 mL of the 1 mM FALGPA solution into a cuvette.

  • Add 0.1 mL of the collagenase solution to the cuvette.

  • Immediately mix by inversion and place the cuvette in a spectrophotometer.

  • Record the decrease in absorbance at 345 nm (A345) for 5-10 minutes at 25°C.

  • Determine the maximum linear rate of decrease in A345 per minute (ΔA345/min).

4.1.3 Calculation of Collagenase Activity

The activity of the collagenase is calculated using the following formula:

Units/mL enzyme = (ΔA345/min) / (ε * V_enz)

Where:

  • ΔA345/min: The rate of change in absorbance at 345 nm per minute.

  • ε (millimolar extinction coefficient of FALGPA at 345 nm): 0.53 mM⁻¹cm⁻¹[10]

  • V_enz: The volume of the enzyme solution in the assay (in mL).

One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.[10]

Quantitative Data

Physicochemical Data
ParameterValueReference(s)
Molecular Weight 476.53 g/mol [5]
Millimolar Extinction Coefficient (ε) at 345 nm 0.53 mM⁻¹cm⁻¹[10]
Kinetic Parameters

The Michaelis-Menten kinetic parameters for the hydrolysis of FALGPA by Clostridium histolyticum collagenase have been reported.

ParameterValueReference(s)
Km (Michaelis constant) 0.55 ± 0.06 mM[6]
Vmax (maximum velocity) 0.244 ± 0.02 µmol·s⁻¹[6]

Mechanism of Action and Logical Relationships

FALGPA serves as a substrate for collagenase, which cleaves the peptide bond between the Leucine and Glycine residues.[2] This cleavage separates the N-terminal 3-(2-furyl)acryloyl (FA) chromophore from the rest of the peptide, leading to a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the rate of enzymatic hydrolysis, allowing for the quantification of collagenase activity.

Diagram of the Collagenase Activity Assay Workflow

Collagenase_Assay_Workflow Collagenase Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Tricine Buffer - FALGPA Solution - Collagenase Solution Mix Mix FALGPA and Collagenase in Cuvette Reagents->Mix Spectro Measure Absorbance Decrease at 345 nm Mix->Spectro Rate Determine Linear Rate (ΔA345/min) Spectro->Rate Calculate Calculate Enzyme Activity Rate->Calculate

Caption: Workflow for determining collagenase activity using FALGPA.

Conclusion

This compound is an indispensable tool for researchers in various fields, offering a reliable and straightforward method for the quantification of collagenase activity. Its well-defined chemical properties, established synthesis route, and detailed experimental protocols make it a valuable reagent for studying enzyme kinetics, screening for collagenase inhibitors, and advancing drug discovery and development efforts.

References

FA-Leu-Gly-Pro-Ala-OH chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of FA-Leu-Gly-Pro-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the acronym FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and biomedical research. Its full chemical name is N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine. This peptide is primarily utilized as a chromogenic substrate for a variety of collagenases, enzymes that play a critical role in tissue remodeling, wound healing, and pathological processes such as cancer metastasis and arthritis. The furylacryloyl (FA) group at the N-terminus allows for the continuous spectrophotometric monitoring of collagenase activity, making FALGPA an invaluable reagent for enzyme kinetics studies and the screening of collagenase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its primary applications in research and development.

Core Chemical and Physical Properties

This compound is a well-defined synthetic peptide with a specific amino acid sequence and a chromogenic N-terminal modification. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C23H32N4O7[1][2][3][4][5][6]
Molecular Weight 476.52 g/mol [1][2][3][5]
CAS Number 78832-65-2[2][3][6][7]
Appearance White powder[2]
Purity ≥ 99% (HPLC)[2]
Amino Acid Sequence FA-Leu-Gly-Pro-Ala[3][4]
Sequence Shortening FA-LGPA[3][6]
Solubility and Stability

The solubility and stability of this compound are critical considerations for its use in experimental settings.

ParameterDetailsReference
In Vitro Solubility ≥ 100 mg/mL in DMSO (209.85 mM). It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended.[1][3]
In Vivo Solubility - ≥ 2.5 mg/mL (5.25 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).- ≥ 2.5 mg/mL (5.25 mM) in a solution of 10% DMSO and 90% Corn Oil.[1]
Storage (Powder) - -80°C for 2 years.- -20°C for 1 year.Sealed storage, away from moisture is recommended.[3]
Storage (In Solvent) - -80°C for 6 months.- -20°C for 1 month.Sealed storage, away from moisture is recommended.[1][3]
Biochemical Properties and Mechanism of Action

This compound is specifically designed as a substrate for collagenases. The enzyme cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[7] This cleavage leads to a change in the electronic environment of the N-terminal furylacryloyl group, resulting in a decrease in absorbance at a specific wavelength, which can be monitored spectrophotometrically.[7]

Biochemical PropertyDescriptionReference
Target Enzyme Microbial Collagenase[1][3][8]
Mechanism of Action Substrate for collagenase, which hydrolyzes the Leu-Gly peptide bond.[7]
Enzyme Selectivity Selective for collagenase over other proteases like trypsin, thermolysin, and elastase.[7]
Kinetic Parameter (Km) A Michaelis-Menten constant (Km) of 0.55 mM has been reported for the hydrolysis of FALGPA by bacterial collagenase at 25°C and pH 7.5.[7]
Optimal pH Collagenase activity is optimal within a pH range of 6.3 to 8.8.[7]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the acylation of the N-terminus with 3-(2-furyl)acrylic acid.

Synthesis of Leu-Gly-Pro-Ala Peptide Backbone
N-terminal Furylacryloylation

The final step in the synthesis is the attachment of the 3-(2-furyl)acryloyl group to the N-terminus of the synthesized peptide.[7] This is an acylation reaction where the free N-terminus of the Leu-Gly-Pro-Ala peptide is reacted with an activated derivative of 3-(2-furyl)acrylic acid, such as N-(3-[2-Furyl]acryloyl) chloride.[7] The reaction is typically carried out in an organic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base such as triethylamine.[7]

Purification

Purification of the crude this compound peptide is generally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). A specific protocol for this peptide is not detailed in the available literature, but a general approach would involve using a C18 column with a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.

Collagenase Activity Assay using this compound

This protocol describes a continuous spectrophotometric assay to measure collagenase activity.

Materials
  • This compound (FALGPA)

  • Collagenase enzyme

  • Tricine buffer

  • Calcium Chloride (CaCl2)

  • Sodium Chloride (NaCl)

  • Spectrophotometer capable of reading at 345 nm

Reagent Preparation
  • Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5 at 25°C.

  • FALGPA Stock Solution: Prepare a 1.0 mM solution of FALGPA in the Assay Buffer.

  • Enzyme Solution: Prepare a solution of collagenase in a suitable buffer at the desired concentration.

Assay Procedure
  • Pipette the FALGPA solution into a cuvette.

  • Place the cuvette in a thermostatted spectrophotometer at 25°C and record a baseline absorbance at 345 nm.

  • To initiate the reaction, add a small volume of the collagenase solution to the cuvette and mix quickly.

  • Continuously monitor the decrease in absorbance at 345 nm over time. The rate of decrease is proportional to the collagenase activity.

Calculation of Enzyme Activity

The collagenase activity can be calculated using the following formula: Units/mL = (ΔA345/min) / (ε * path length) * (Total Volume / Enzyme Volume) Where:

  • ΔA345/min is the rate of change in absorbance per minute.

  • ε is the molar extinction coefficient of FALGPA at 345 nm.

  • path length is the cuvette path length in cm.

Mandatory Visualizations

Experimental Workflow for Collagenase Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer (Tricine, CaCl2, NaCl) fal_prep Prepare FALGPA Stock Solution (1.0 mM) enz_prep Prepare Collagenase Solution pipette Pipette FALGPA solution into cuvette equilibrate Equilibrate at 25°C and record baseline A345 pipette->equilibrate add_enzyme Add Collagenase to initiate reaction equilibrate->add_enzyme monitor Monitor decrease in A345 over time add_enzyme->monitor calculate Calculate rate of absorbance change (ΔA345/min) monitor->calculate Data Acquisition activity Determine Collagenase Activity (Units/mL) calculate->activity Apply Formula

Caption: Workflow for determining collagenase activity using a spectrophotometric assay with this compound.

Applications

The primary application of this compound is in the field of enzymology, specifically for the study of collagenases.

  • Enzyme Kinetics: It is used to determine key kinetic parameters of collagenases, such as Km and Vmax, which provide insights into the enzyme's efficiency and substrate affinity.[7]

  • Inhibitor Screening: FALGPA is widely used in high-throughput screening assays to identify and characterize inhibitors of collagenase activity. This is particularly relevant in drug discovery programs targeting diseases where collagenase is implicated.

  • Biochemical Research: Researchers use this substrate to study the activity of collagenases from various sources, including bacteria, and to investigate the mechanisms of collagen degradation.[1][3]

Conclusion

References

The Core Mechanism of FALGPA as an Enzymatic Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is a synthetic chromogenic peptide that serves as a valuable tool in the study of proteolytic enzymes, primarily collagenases and other matrix metalloproteinases (MMPs). Its utility lies in a straightforward and continuous spectrophotometric assay that allows for the real-time monitoring of enzyme activity. This technical guide provides an in-depth exploration of the core mechanism of action of FALGPA, detailed experimental protocols, and a summary of its kinetic parameters.

Mechanism of Action

The fundamental principle behind the use of FALGPA as a substrate is the enzymatic hydrolysis of a specific peptide bond within its sequence, which leads to a measurable change in its spectrophotometric properties.

Enzymatic Cleavage

FALGPA is specifically designed to mimic the cleavage site of collagen. The primary target for enzymatic activity is the peptide bond between the leucine (Leu) and glycine (Gly) residues.[1] Upon incubation with a suitable enzyme, such as collagenase from Clostridium histolyticum or various MMPs, this bond is hydrolyzed.

The cleavage of the Leu-Gly bond separates the N-terminal furylacryloyl-leucine fragment from the C-terminal glycyl-prolyl-alanine fragment. This separation disrupts the electronic conjugation of the chromophoric furylacryloyl group, resulting in a decrease in absorbance at approximately 345 nm.[2][][4] The rate of this decrease in absorbance is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH.

FALGPA_Cleavage cluster_detection Spectrophotometric Detection FALGPA FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) Products Cleavage Products (Furylacryloyl-Leu + Gly-Pro-Ala) FALGPA->Products Hydrolysis of Leu-Gly bond Absorbance Decrease in Absorbance at 345 nm Products->Absorbance leads to Enzyme Collagenase / MMP Enzyme->FALGPA

Diagram 1: Enzymatic cleavage of FALGPA by collagenase/MMP.
Enzyme Specificity

FALGPA exhibits a degree of selectivity for collagenases and certain MMPs, including MMP-1, MMP-2, MMP-8, and MMP-13.[2][5] It is reported to be selective for collagenase over other proteases such as trypsin, thermolysin, and elastase.[1]

It is important to note that based on available scientific literature, FALGPA is not a recognized substrate for angiotensin-converting enzyme (ACE) or carboxypeptidase A. Assays for ACE activity commonly employ other synthetic substrates like Furylacryloyl-phenylalanyl-glycyl-glycine (FAPGG) or internally quenched fluorogenic peptides.[6] Carboxypeptidase A has a well-defined specificity for cleaving C-terminal amino acid residues from polypeptide substrates and is not known to hydrolyze FALGPA.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of FALGPA with various enzymes. It is worth noting that while Km values are frequently reported, specific Vmax and kcat values are less common in the literature for this substrate.

Table 1: Michaelis-Menten Kinetic Parameters for FALGPA Hydrolysis

EnzymeSourceKm (mM)Vmaxkcat (s⁻¹)Optimal pH
CollagenaseClostridium histolyticum0.2 - 1.0[2]Not ReportedRelatively low[2]7.5
ColGClostridium histolyticumSimilar to ColH/ColT[]Not Reported50- to 150-fold lower than ColT/ColH[]8.2 (in modified assay)[9]
ColHClostridium histolyticumSimilar to ColG/ColT[]Not ReportedNot Reported8.2 (in modified assay)[9]
ColTClostridium tetaniSimilar to ColG/ColH[]Not ReportedNot Reported8.2 (in modified assay)[9]

Table 2: Molar Extinction Coefficient of FALGPA

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
345530
30524,700[9]

Experimental Protocols

The following is a generalized protocol for a continuous spectrophotometric assay of collagenase activity using FALGPA. This protocol may require optimization depending on the specific enzyme, its purity, and the experimental objectives.

Reagents and Buffers
  • Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C.

  • FALGPA Stock Solution: 1.0 mM FALGPA in Assay Buffer. This may require stirring for at least 30 minutes for complete dissolution. The concentration should be corrected based on the water content of the specific lot of FALGPA used.

  • Enzyme Solution: Prepare a solution of the enzyme (e.g., Collagenase) in cold ultrapure water immediately before use. The concentration will depend on the activity of the enzyme preparation.

  • Inhibitor Stock Solution (Optional): Prepare a stock solution of the inhibitor (e.g., 1,10-Phenanthroline or EDTA) in an appropriate solvent.

Assay Procedure
  • Reaction Mixture Preparation: In a suitable cuvette, pipette the appropriate volume of the FALGPA solution and Assay Buffer. For a blank, add ultrapure water instead of the enzyme solution.

  • Equilibration: Mix the contents of the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C) in a thermostatted spectrophotometer.

  • Initiation of Reaction: Add a small volume of the Enzyme Solution to the cuvette to initiate the reaction. For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before adding it to the substrate solution.

  • Measurement: Immediately mix by inversion and record the decrease in absorbance at 345 nm for approximately 5 minutes.

  • Data Analysis: Determine the maximum linear rate of decrease in absorbance per minute (ΔA₃₄₅/min). The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of FALGPA.

FALGPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, FALGPA Solution, and Enzyme Solution Mix Pipette FALGPA solution and buffer into cuvette Reagents->Mix Equilibrate Equilibrate to 25°C in spectrophotometer Mix->Equilibrate Initiate Add Enzyme Solution to start the reaction Equilibrate->Initiate Measure Record decrease in Absorbance at 345 nm Initiate->Measure Analyze Calculate rate of hydrolysis (ΔA/min) Measure->Analyze

Diagram 2: General experimental workflow for a FALGPA-based assay.

Signaling Pathways and Logical Relationships

The use of FALGPA is primarily for in vitro biochemical assays to determine enzyme activity or to screen for inhibitors. It is not directly involved in cellular signaling pathways. However, the enzymes it is used to study, such as MMPs, are key players in various physiological and pathological processes that involve complex signaling cascades, including tissue remodeling, wound healing, and cancer metastasis.

The logical relationship in a FALGPA-based inhibitor screening assay is straightforward: the presence of an effective inhibitor will reduce the rate of FALGPA hydrolysis, resulting in a slower decrease in absorbance at 345 nm.

Inhibitor_Logic Enzyme Active Enzyme (e.g., Collagenase) Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex binds to Inhibitor Inhibitor (e.g., 1,10-Phenanthroline) Inhibitor->Inactive_Complex forms No_Reaction Reduced or No FALGPA Hydrolysis Inactive_Complex->No_Reaction leads to FALGPA FALGPA Substrate FALGPA->No_Reaction

Diagram 3: Logical relationship of enzyme inhibition in a FALGPA assay.

Conclusion

FALGPA is a robust and convenient substrate for the continuous spectrophotometric assay of collagenase and other matrix metalloproteinase activities. Its mechanism of action, based on the cleavage of the Leu-Gly bond and the subsequent decrease in absorbance, provides a reliable method for enzyme characterization and inhibitor screening. While its application is specific to a certain class of proteases, its ease of use and the direct nature of the assay make it an indispensable tool for researchers in enzymology and drug development.

References

The Use of FA-Leu-Gly-Pro-Ala-OH for Measuring Collagenase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagenases, a class of enzymes belonging to the matrix metalloproteinase (MMP) family, play a critical role in the remodeling of the extracellular matrix by degrading collagen. Their activity is implicated in various physiological and pathological processes, including tissue repair, inflammation, and cancer metastasis. Accurate measurement of collagenase activity is therefore crucial for basic research and the development of therapeutic inhibitors. This technical guide provides an in-depth overview of the use of the synthetic peptide substrate, N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FA-Leu-Gly-Pro-Ala-OH or FALGPA), for the continuous spectrophotometric assay of collagenase activity. We will detail the core principles of the assay, provide comprehensive experimental protocols, and present key quantitative data for its application.

Introduction to this compound (FALGPA)

This compound is a synthetic chromogenic substrate designed to mimic the collagen cleavage site for a variety of collagenases, particularly those from bacterial sources like Clostridium histolyticum and certain mammalian MMPs. The furanacryloyl (FA) group at the N-terminus acts as a chromophore, while the peptide sequence -Leu-Gly-Pro-Ala- provides the recognition and cleavage site for the enzyme.

The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between Leucine (Leu) and Glycine (Gly) by collagenase. This cleavage leads to a decrease in the absorbance of the FA-group, which can be monitored spectrophotometrically. The rate of this absorbance decrease is directly proportional to the collagenase activity. This method offers a convenient and continuous assay for enzyme activity, making it suitable for kinetic studies and high-throughput screening of potential inhibitors.

Quantitative Data

Chemical and Physical Properties of FALGPA
PropertyValueReference
Molecular Formula C23H32N4O7[1]
Molecular Weight 476.53 g/mol [1]
Appearance White to off-white powder[1]
Cleavage Site Leu-Gly bond[2]
Detection Wavelength 324-345 nm[2][3]
Kinetic Parameters of Collagenase with FALGPA

Obtaining a comprehensive, directly comparable set of kinetic parameters for various collagenases with FALGPA is challenging due to variations in experimental conditions across different studies. However, the following data provides an indication of the enzyme's affinity for this substrate.

EnzymeK_mk_catk_cat/K_mExperimental ConditionsReference
Clostridium histolyticum Collagenase0.2–1.0 mMNot widely reportedNot widely reportedTricine buffer, pH 7.5, presence of Ca2+[2][4]

Note: The turnover number (k_cat) for FALGPA is generally considered to be relatively low compared to that for native collagen, as FALGPA is a synthetic, non-natural substrate.[2]

Optimal Assay Conditions for Clostridium histolyticum Collagenase
ParameterOptimal Range/ValueReference
pH 6.3 - 8.8[2]
Temperature 25 °C - 37 °C[4]
Wavelength for Detection 345 nm[3]
Cofactors Zn2+ and Ca2+ are essential[5]

Experimental Protocols

The following sections provide a detailed methodology for measuring collagenase activity using FALGPA.

Reagent Preparation
  • Assay Buffer: 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5.

    • Preparation: Dissolve Tricine, CaCl2, and NaCl in ultrapure water. Adjust the pH to 7.5 at 25 °C with 1 M NaOH or 1 M HCl.

  • FALGPA Stock Solution (1.0 mM): Prepare a 0.48 mg/mL solution of FALGPA in the Assay Buffer.

    • Note: The exact weight should be corrected based on the purity and water content of the specific lot of FALGPA used. Stir for at least 30 minutes to ensure complete dissolution. The solution should be prepared fresh.

  • Collagenase Solution: Immediately before use, prepare a solution of collagenase in cold (4 °C) ultrapure water or an appropriate buffer (e.g., the Assay Buffer). The final concentration will depend on the activity of the enzyme lot and should be determined empirically to achieve a linear rate of absorbance decrease over the measurement period.

  • Inhibitor Stock Solution (for inhibitor screening): Dissolve the test inhibitor in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

Assay Procedure (96-well plate format)
  • Prepare Reaction Mix: For each reaction, mix the required volume of Assay Buffer and FALGPA Stock Solution.

  • Sample and Control Wells:

    • Sample Wells: Add the collagenase solution to the wells.

    • Inhibitor Wells: Add the collagenase solution and the inhibitor solution.

    • Blank/Control Wells: Add the same volume of buffer or solvent used for the enzyme and inhibitor solutions.

  • Initiate the Reaction: Add the FALGPA-containing reaction mix to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Spectrophotometric Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37 °C).

  • Kinetic Reading: Measure the decrease in absorbance at 345 nm every 25-60 seconds for a period of 5-15 minutes.[3] Ensure the rate of reaction is linear during the measurement period.

Data Analysis
  • Calculate the Rate of Reaction (ΔA/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.

  • Correct for Blank: Subtract the rate of the blank well from the rates of the sample and inhibitor wells.

  • Calculate Collagenase Activity: Use the following formula to determine the enzyme activity:

    Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * V_total / V_enzyme

    Where:

    • ΔA/min is the rate of absorbance change per minute.

    • ε is the molar extinction coefficient of the substrate cleavage product (this needs to be determined experimentally or obtained from the literature).

    • l is the path length of the cuvette or well (in cm).

    • V_total is the total reaction volume.

    • V_enzyme is the volume of the enzyme solution added.

  • Inhibitor Studies: Calculate the percentage of inhibition using the following formula:

    % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100

Visualizations

Enzymatic Cleavage of FALGPA

FALGPA_Cleavage cluster_substrate This compound (FALGPA) cluster_enzyme Collagenase FALGPA This compound Collagenase Collagenase (e.g., from C. histolyticum) FALGPA->Collagenase Binds to active site Product1 FA-Leu-OH Collagenase->Product1 Cleaves Leu-Gly bond Product2 Gly-Pro-Ala-OH

Caption: Enzymatic cleavage of FALGPA by collagenase at the Leu-Gly bond.

Experimental Workflow for Collagenase Activity Assay

Assay_Workflow prep 1. Reagent Preparation (Buffer, FALGPA, Enzyme) plate 2. Dispense Reagents (Enzyme/Inhibitor, FALGPA Mix) prep->plate measure 3. Kinetic Measurement (ΔA345nm over time) plate->measure analyze 4. Data Analysis (Calculate Rate, Activity, % Inhibition) measure->analyze

Caption: General experimental workflow for the FALGPA-based collagenase assay.

Applications in Research and Drug Development

The FALGPA-based collagenase assay is a versatile tool with numerous applications:

  • Enzyme Characterization: Determining the kinetic properties of purified collagenases.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential collagenase inhibitors for therapeutic development.

  • Quality Control: Assessing the activity of commercial or in-house preparations of collagenase used for tissue dissociation and cell isolation.[6]

  • Diagnostics: While less common for direct diagnostic use, it can be adapted to measure collagenase activity in biological samples as a research tool to understand disease pathology.

Conclusion

The use of this compound provides a robust and convenient method for the measurement of collagenase activity. Its simple colorimetric readout and amenability to a continuous kinetic format make it an invaluable tool for researchers and drug development professionals. By understanding the principles of the assay and adhering to standardized protocols, reliable and reproducible data can be generated to advance our understanding of collagenase function and to facilitate the discovery of novel therapeutics targeting this important class of enzymes.

References

The Role of FALGPA in Enzyme Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly known as FALGPA, is a synthetic chromogenic peptide that has carved a significant niche in the field of enzyme kinetics. Its unique structure, mimicking a collagen cleavage site, makes it an invaluable tool for the continuous spectrophotometric monitoring of certain protease activities. This technical guide provides an in-depth exploration of the role of FALGPA in enzyme kinetics, detailing its primary enzymatic targets, associated kinetic parameters, and standardized experimental protocols. Furthermore, this document elucidates the application of FALGPA in drug development and explores the logical workflows of its use in enzymatic assays.

Core Principles of FALGPA-Based Enzyme Assays

The utility of FALGPA in enzyme kinetics stems from the properties of its N-terminal 2-furylacryloyl (FA) group. Cleavage of the peptide bond between leucine and glycine by a suitable protease results in a conformational change that leads to a decrease in absorbance at approximately 345 nm. This change in absorbance is directly proportional to the rate of substrate hydrolysis, allowing for a continuous and real-time measurement of enzyme activity.

Enzyme Specificity and Kinetic Parameters

FALGPA is primarily recognized as a substrate for collagenases and other select matrix metalloproteinases (MMPs). Its selectivity makes it particularly useful for distinguishing the activity of these enzymes from other proteases like trypsin, thermolysin, and elastase.[1]

Quantitative Kinetic Data

The following table summarizes the available Michaelis-Menten kinetic parameters for the hydrolysis of FALGPA by various enzymes. It is important to note that specific values can vary depending on the experimental conditions such as pH, temperature, and buffer composition.

EnzymeSourceKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
CollagenaseClostridium histolyticum0.2 - 1.0--
Matrix Metalloproteinase-1 (MMP-1)----
Matrix Metalloproteinase-8 (MMP-8)----
MetallopeptidaseTreponema denticola---

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible kinetic data. The following sections outline the methodologies for performing enzyme assays using FALGPA.

General Assay Principle

The enzymatic activity is determined by measuring the decrease in absorbance at 345 nm resulting from the hydrolysis of FALGPA. The initial rate of the reaction is used to calculate the enzyme's activity.

Standard Collagenase Assay Protocol[2][3]

This protocol is widely used for measuring the activity of bacterial collagenases.

Reagents:

  • Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C.

  • FALGPA Stock Solution: 1.0 mM FALGPA in Assay Buffer.

  • Enzyme Solution: A freshly prepared solution of collagenase in cold (4°C) ultrapure water.

Procedure:

  • Pipette the required volume of Assay Buffer and FALGPA solution into a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately mix by inversion and start monitoring the decrease in absorbance at 345 nm for a set period (e.g., 5-15 minutes).

  • Calculate the initial reaction velocity (ΔA/min) from the linear portion of the absorbance versus time plot.

Assay Protocol for Matrix Metalloproteinases (MMPs)

While FALGPA is a known substrate for some MMPs, specific standardized protocols are less commonly detailed than for bacterial collagenases. The general principles of the collagenase assay can be adapted, but optimization of buffer conditions (e.g., inclusion of specific ions or detergents) may be necessary for optimal activity of specific MMPs. Researchers should consult literature specific to the MMP of interest for tailored assay conditions.

Role in Drug Development and Inhibitor Screening

FALGPA-based assays are instrumental in the discovery and characterization of protease inhibitors, a critical aspect of drug development for various pathologies involving excessive tissue degradation, such as cancer, arthritis, and fibrosis.[2][3] The straightforward and continuous nature of the assay makes it highly suitable for high-throughput screening (HTS) of compound libraries to identify potential enzyme inhibitors.

The process typically involves:

  • Primary Screening: Large libraries of chemical compounds are tested at a single concentration for their ability to inhibit the FALGPA-hydrolyzing activity of the target enzyme.

  • Dose-Response Analysis: "Hit" compounds from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • Mechanism of Inhibition Studies: Further kinetic experiments are performed to elucidate the mechanism by which the inhibitor acts (e.g., competitive, non-competitive, or uncompetitive inhibition).

Signaling Pathways and Degradation Products

Currently, there is a lack of available scientific literature describing specific signaling pathways that are directly initiated by FALGPA or its enzymatic degradation products (FA-Leu and Gly-Pro-Ala). The primary role of FALGPA is as a synthetic tool for in vitro enzyme characterization, and its cleavage products are not known to have significant biological or signaling functions in vivo. The degradation pathway of FALGPA is a simple enzymatic hydrolysis, as depicted below.

Visualizations

Logical Workflow for FALGPA-Based Enzyme Inhibition Assay

InhibitionAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Target Enzyme Solution Mix Combine Enzyme, Inhibitor, and Buffer Enzyme->Mix FALGPA FALGPA Substrate Solution Add_FALGPA Add FALGPA to Initiate Reaction FALGPA->Add_FALGPA Inhibitor Test Inhibitor Solutions Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_FALGPA Measure_Abs Measure Absorbance at 345 nm (Kinetic Read) Add_FALGPA->Measure_Abs Calc_Rate Calculate Initial Reaction Rates Measure_Abs->Calc_Rate Dose_Response Generate Dose-Response Curves Calc_Rate->Dose_Response Det_IC50 Determine IC50 Values Dose_Response->Det_IC50

Caption: Workflow for identifying and characterizing enzyme inhibitors using a FALGPA-based assay.

Enzymatic Hydrolysis of FALGPA

FALGPA_Hydrolysis FALGPA FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) Enzyme Collagenase / MMP FALGPA->Enzyme Substrate Binding Products Hydrolysis Products Enzyme->Products Catalytic Cleavage (Leu-Gly bond) FAL FA-Leu (N-(3-[2-Furyl]acryloyl)-Leu) Products->FAL GPA GPA (Gly-Pro-Ala) Products->GPA

Caption: The enzymatic cleavage of FALGPA by collagenase or a matrix metalloproteinase.

Conclusion

FALGPA remains a cornerstone substrate for the kinetic analysis of collagenases and select MMPs. Its utility in a continuous spectrophotometric assay provides a robust and efficient method for determining enzyme activity and for the screening of potential inhibitors. While its application is largely confined to a specific subset of proteases and its direct involvement in cellular signaling pathways is not documented, its role in fundamental enzyme kinetics research and early-stage drug discovery is undeniable. Future development of similar chromogenic substrates with varied peptide sequences could further expand the toolkit for researchers studying a broader range of proteases.

References

An In-depth Technical Guide to FA-Leu-Gly-Pro-Ala-OH in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FA-Leu-Gly-Pro-Ala-OH, also known as N-(3-[2-Furyl]acryloyl)-L-leucylglycyl-L-prolyl-L-alanine (FALGPA), is a synthetic peptide that has garnered attention in various biotechnological and pharmaceutical research areas.[1][2] Its core structure consists of a tetrapeptide sequence (Leu-Gly-Pro-Ala) capped at the N-terminus with a 3-(2-furyl)acryloyl (FA) group. This modification makes it a chromogenic substrate, particularly for bacterial collagenases, where its primary and most well-documented application lies.[3][4]

This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its use in enzymatic assays. It includes detailed experimental protocols, quantitative data, and visualizations of relevant mechanisms and workflows to support researchers in their study design and execution. While some commercial sources suggest broader applications in cancer research and cosmetics, this guide will focus on the scientifically substantiated data available in the public domain.[1][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Synonyms FALGPA, 2-Furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine[6][7]
CAS Number 78832-65-2[4][8]
Molecular Formula C₂₃H₃₂N₄O₇[7][8]
Molecular Weight 476.52 g/mol [7][8]
Sequence FA-Leu-Gly-Pro-Ala[3][6]
Appearance White to off-white powderN/A
Storage Store at -20°C, protected from light and moisture.[4]N/A

Core Application: Collagenase Activity Assay

The most robust and widely validated application of this compound is as a substrate for the continuous spectrophotometric assay of collagenase activity, particularly from bacterial sources like Clostridium histolyticum.[8][9]

Mechanism of Action

Collagenase enzymes recognize and cleave the peptide bond between the leucine and glycine residues of FALGPA. This enzymatic cleavage disrupts the conjugated system of the N-terminal furylacryloyl group, leading to a decrease in absorbance at approximately 345 nm. The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample.[1][9]

G FALGPA This compound (Substrate) Collagenase Collagenase (Enzyme) FALGPA->Collagenase Binds to active site Products FA-Leu + Gly-Pro-Ala-OH (Cleavage Products) Collagenase->Products Cleaves Leu-Gly bond Absorbance Decreased Absorbance at 345 nm Products->Absorbance Results in G cluster_cell Cancer Cell cluster_pathways Signaling Pathways FALGPA This compound PI3K PI3K/AKT/mTOR Pathway FALGPA->PI3K Inhibits (Putative) JAK JAK/STAT Pathway FALGPA->JAK Inhibits (Putative) Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes JAK->Proliferation Promotes G A Prepare Reagents (Buffer, Substrate, Enzyme) B Pipette Substrate and Buffer into 96-well plate A->B C Add Enzyme Sample to initiate reaction B->C D Immediately measure Absorbance at 345 nm (kinetic mode) C->D E Record decrease in A345 over 5-15 minutes D->E F Calculate Activity: (ΔA345/min) / (ε * path length) E->F

References

An In-depth Technical Guide to the FALGPA Collagenase Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) collagenase assay. It is intended for researchers, scientists, and professionals in drug development who are involved in the measurement of collagenase activity.

Core Principles of the FALGPA Collagenase Assay

The FALGPA collagenase assay is a widely used method for the continuous and quantitative measurement of collagenase activity.[1] It is particularly suitable for determining the activity of bacterial collagenases, such as those from Clostridium histolyticum.[2][3][4] The assay can also be adapted for screening and characterizing collagenase inhibitors.[2][3]

The fundamental principle of the assay lies in the enzymatic cleavage of a synthetic peptide substrate, FALGPA, which mimics the natural structure of collagen.[2][3][4][5] The FALGPA substrate is composed of a furanacryloyl (FA) group linked to the peptide sequence Leu-Gly-Pro-Ala.[1][6] Collagenase specifically recognizes and cleaves the peptide bond between the leucine (Leu) and glycine (Gly) residues.[6] This cleavage event leads to a decrease in the absorbance of the solution, which can be monitored spectrophotometrically.

The activity of collagenase is determined by measuring the rate of decrease in absorbance at a specific wavelength, typically 345 nm.[1][2] The rate of this reaction is directly proportional to the concentration of active collagenase in the sample. The assay's limit of detection is reported to be as low as 0.02 mU of collagenase.[2][3]

It is important to note that both zinc (Zn2+) and calcium (Ca2+) ions are essential cofactors for collagenase activity.[7] Therefore, the assay buffer is typically supplemented with calcium ions.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow of the FALGPA collagenase assay and the underlying enzymatic reaction.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Set up Reaction Mix (Buffer, Substrate) reagent_prep->reaction_setup sample_prep Sample Preparation (e.g., bacterial extract) add_enzyme Add Enzyme/Sample sample_prep->add_enzyme reaction_setup->add_enzyme incubation Incubate at 37°C add_enzyme->incubation kinetic_read Kinetic Measurement (Absorbance at 345 nm) incubation->kinetic_read data_analysis Calculate Activity kinetic_read->data_analysis

FALGPA Collagenase Assay Experimental Workflow.

enzymatic_reaction FALGPA FALGPA Substrate (FA-Leu-Gly-Pro-Ala) Collagenase Collagenase FALGPA->Collagenase Binds to active site Products Cleavage Products (FA-Leu + Gly-Pro-Ala) Collagenase->Products Cleaves Leu-Gly bond

Enzymatic Cleavage of FALGPA by Collagenase.

Detailed Experimental Protocols

The following protocols are synthesized from various sources and represent a typical procedure for the FALGPA collagenase assay.[1][2][3]

3.1. Reagent Preparation

  • Collagenase Assay Buffer: A common buffer is 50 mM Tricine, 10 mM calcium chloride, and 400 mM sodium chloride, with the pH adjusted to 7.5 at 25°C.[1] Commercial kits often provide a ready-to-use assay buffer.[2][3]

  • FALGPA Substrate Solution: Prepare a 1.0 mM solution of FALGPA in the assay buffer.[1] It may require stirring for at least 30 minutes for complete dissolution. The pH should be checked and adjusted to 7.5 if necessary.[1]

  • Enzyme Solution (Collagenase): Prepare a solution of collagenase in cold ultrapure water immediately before use.[1] The concentration will depend on the activity of the enzyme preparation. For positive controls, a concentration of 0.35 U/mL is often used.[2][3]

  • Inhibitor Solution (Optional): For inhibitor screening, a known collagenase inhibitor such as 1,10-Phenanthroline can be used.[2][3]

3.2. Assay Procedure

  • Reaction Mix Preparation: For each reaction, prepare a reaction mix containing the FALGPA substrate and the assay buffer. A typical ratio is 40 µL of FALGPA substrate solution and 60 µL of assay buffer per well in a 96-well plate.[2][3]

  • Sample and Control Preparation:

    • Test Sample: Add 2-10 µL of the collagenase sample to the desired wells of a 96-well plate and adjust the final volume to 100 µL with the assay buffer.[2][3]

    • Positive Control: Add a known amount of collagenase (e.g., 10 µL of a 0.35 U/mL solution) to a well and adjust the volume to 100 µL with the assay buffer.[2][3]

    • Reagent Blank/Background Control: Add 100 µL of the assay buffer to a well. This will be used to correct for any non-enzymatic degradation of the substrate.[2][3]

    • Inhibitor Control (Optional): Add the collagenase and the inhibitor to a well and adjust the volume to 100 µL with the assay buffer.[2][3]

  • Initiate the Reaction: Add 100 µL of the Reaction Mix to each well containing the sample and controls. Mix well.[2][3]

  • Kinetic Measurement: Immediately measure the absorbance at 345 nm in a microplate reader in kinetic mode at 37°C for 5-15 minutes.[2] For samples with low activity, the measurement time can be extended up to 1-3 hours.[2][3]

Data Presentation and Interpretation

4.1. Calculation of Collagenase Activity

The collagenase activity is calculated from the linear portion of the reaction curve (decrease in absorbance over time). The following formula is commonly used:[5]

Collagenase Activity (U/mL) = (ΔA₃₄₅ / Δt) * Vᵣ / (ε * Vₛ * d)

Where:

  • ΔA₃₄₅ / Δt is the rate of change in absorbance at 345 nm per minute.

  • Vᵣ is the total reaction volume (e.g., 0.2 mL).

  • ε is the millimolar extinction coefficient of FALGPA, which is 0.53 mM⁻¹cm⁻¹.[1]

  • Vₛ is the volume of the enzyme sample added to the reaction.

  • d is the light path length in cm (for a 96-well plate, this is typically calculated based on the volume).

One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5.[1]

4.2. Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the FALGPA collagenase assay.

Table 1: Key Assay Parameters

ParameterValueReference
Wavelength for Measurement345 nm[1][2]
Millimolar Extinction Coefficient (ε) of FALGPA0.53 mM⁻¹cm⁻¹[1]
Assay Temperature25°C or 37°C[1][2]
Assay pH7.5[1]
Limit of Detection0.02 mU[2][3]

Table 2: Typical Reagent Concentrations in Reaction Mix

ReagentFinal ConcentrationReference
Tricine48.3 mM[1]
Calcium Chloride9.67 mM[1]
Sodium Chloride387 mM[1]
FALGPA0.967 mM[1]

Conclusion

The FALGPA collagenase assay is a robust, sensitive, and continuous spectrophotometric method for the determination of collagenase activity. Its reliance on a specific synthetic substrate and straightforward detection method makes it a valuable tool in various research and development settings, including the study of bacterial pathogenesis and the screening of potential therapeutic inhibitors of collagenase. Careful adherence to optimized protocols and accurate data analysis are crucial for obtaining reliable and reproducible results.

References

Stability and Storage of FA-Leu-Gly-Pro-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic peptide FA-Leu-Gly-Pro-Ala-OH. It is intended for researchers, scientists, and professionals in drug development who utilize this peptide in their work. The information is compiled from commercially available data and general principles of peptide chemistry.

Introduction

This compound, also known as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, is a synthetic peptide primarily used as a colorimetric substrate for microbial collagenase.[1][2] Its specific amino acid sequence allows for the quantification of collagenase activity by monitoring the cleavage of the Leu-Gly peptide bond.[2] Beyond its role as an enzyme substrate, this peptide finds applications in broader research areas such as protein interactions, enzyme activity studies, and as a building block in peptide synthesis.[3] Given its utility, understanding its stability and optimal storage conditions is critical for ensuring experimental accuracy and reproducibility.

Recommended Storage Conditions

The stability of this compound is dependent on its physical state (powder vs. solution) and the storage temperature. To maintain the integrity of the peptide, it is crucial to adhere to the following storage recommendations.

Solid Form (Lyophilized Powder)

When stored as a lyophilized powder, this compound exhibits greater stability. For long-term storage, it is recommended to keep the peptide in a tightly sealed container at low temperatures to minimize degradation from moisture and atmospheric contaminants.

Storage TemperatureRecommended DurationSpecial Instructions
-80°C2 years[4]Keep sealed and away from moisture.[4]
-20°C1 year[4]Keep sealed and away from moisture.[4]
< -15°CGeneral Recommendation[5]
In Solution

This compound is significantly less stable in solution due to potential hydrolysis and other degradation pathways. Therefore, it is advisable to prepare solutions fresh for immediate use. If short-term storage is necessary, it should be done at low temperatures.

Storage TemperatureRecommended DurationSpecial Instructions
-80°C6 months[1][4]Keep sealed and away from moisture.[1][4]
-20°C1 month[1][4]Keep sealed and away from moisture.[1][4]

Note: For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure potency and avoid the introduction of degradation products.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, general mechanisms of peptide degradation in aqueous solutions can be inferred. The primary route of degradation for this peptide is likely hydrolysis of the peptide bonds.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Solution Cleavage of Leu-Gly bond Cleavage of Leu-Gly bond Hydrolysis->Cleavage of Leu-Gly bond Primary Site Other peptide bond cleavage Other peptide bond cleavage Hydrolysis->Other peptide bond cleavage Secondary Degradation Products Degradation Products Cleavage of Leu-Gly bond->Degradation Products Other peptide bond cleavage->Degradation Products

Potential Hydrolytic Degradation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic experimental approach is required. The following outlines a general protocol for a stability study.

Materials and Equipment
  • This compound

  • Appropriate solvents (e.g., DMSO, water, buffers of varying pH)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubators or water baths for controlled temperature studies

  • pH meter

  • Light chamber for photostability testing

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of the peptide.

cluster_prep Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution in appropriate solvent Aliquoting Aliquot into multiple vials Stock_Solution->Aliquoting Temperature Varying Temperatures (-20°C, 4°C, 25°C, 40°C) Aliquoting->Temperature pH Different pH Buffers (e.g., pH 3, 5, 7, 9) Aliquoting->pH Light Light Exposure vs. Dark Aliquoting->Light Time_Points Sample at defined time points (t=0, 1, 7, 14, 30 days) Temperature->Time_Points pH->Time_Points Light->Time_Points HPLC_Analysis Analyze by RP-HPLC Time_Points->HPLC_Analysis Quantification Quantify remaining peptide and detect degradation products HPLC_Analysis->Quantification

Workflow for Peptide Stability Testing.
HPLC Method for Purity Assessment

A reverse-phase HPLC method is typically employed to separate the intact peptide from its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 345 nm (due to the furylacryloyl group)

  • Injection Volume: 10-20 µL

The percentage of remaining this compound at each time point is calculated by comparing the peak area to the initial (t=0) peak area. The appearance of new peaks would indicate the formation of degradation products.

Solubility

Proper dissolution is key to the effective use of this compound.

SolventConcentrationNotes
DMSO≥ 100 mg/mL (209.85 mM)[4]Saturation is unknown.
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.25 mM)[4]Forms a clear solution.[4]
10% DMSO in 90% corn oil≥ 2.5 mg/mL (5.25 mM)[4]Forms a clear solution.[4]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Conclusion

The stability of this compound is paramount for its reliable use as a collagenase substrate and in other research applications. As a lyophilized powder, it is stable for up to two years when stored at -80°C. In solution, its stability is significantly reduced, and fresh preparation is strongly advised. For quantitative stability studies, a systematic approach using RP-HPLC is recommended to determine the degradation kinetics under various environmental conditions. Adherence to these guidelines will ensure the integrity and performance of the peptide in experimental settings.

References

An In-depth Technical Guide to N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala, commonly abbreviated as FALGPA, is a synthetic chromogenic peptide substrate meticulously designed for the sensitive and specific assay of collagenase activity.[1][2] Its structure mimics the characteristic cleavage site of collagen, allowing for the precise measurement of enzymatic activity from a variety of sources, including bacterial and mammalian matrix metalloproteinases (MMPs).[3][4] The hydrolysis of the Leu-Gly peptide bond by collagenase results in a detectable change in absorbance, providing a quantitative measure of enzyme kinetics.[5] This technical guide provides a comprehensive overview of the structure, properties, and applications of FALGPA, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways that regulate the enzymes it is designed to measure.

Chemical Structure and Properties

FALGPA is a tetrapeptide (Leu-Gly-Pro-Ala) modified with an N-terminal 3-(2-furyl)acryloyl group. This furylacryloyl moiety acts as a chromophore, enabling spectrophotometric detection.[1]

Table 1: Physicochemical Properties of N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala

PropertyValueReference(s)
CAS Number 78832-65-2[1][2]
Molecular Formula C₂₃H₃₂N₄O₇[1][2]
Molecular Weight 476.52 g/mol [1][2]
Appearance Solid[6]
Solubility Soluble in buffer solutions such as TESCA and Tricine.[7]
Storage Temperature -20°C[1][8]
SMILES String CC(C)C--INVALID-LINK--C(=O)NCC(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C(O)=O[1]
InChI Key ZLFQNOJSYZSINX-PVJKAEHXSA-N[1]

Mechanism of Action and Assay Principle

The utility of FALGPA lies in its specific hydrolysis by collagenases at the peptide bond between Leucine (Leu) and Glycine (Gly). This cleavage event separates the furylacryloyl-Leu fragment from the Gly-Pro-Ala portion. The disruption of the peptide structure leads to a decrease in absorbance at 345 nm, which can be monitored continuously using a spectrophotometer.[1] The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample. The optimal pH for this hydrolysis is approximately 7.4.[2][9]

Quantitative Data

The FALGPA assay is a powerful tool for determining the kinetic parameters of collagenases and for evaluating the potency of their inhibitors. Below are tables summarizing available quantitative data. It is important to note that assay conditions can vary between studies, potentially affecting the absolute values.

Kinetic Parameters of Collagenases with FALGPA

While extensive comparable data is limited, the following table presents known kinetic parameters for Clostridium histolyticum collagenase with FALGPA.

Table 2: Kinetic Parameters for Clostridium histolyticum Collagenase with FALGPA

ParameterValueConditionsReference(s)
K_m 0.94 - 0.96 mMTricine buffer (pH 7.5), 25°C[10]
V_max Not explicitly stated in µmol/minTricine buffer (pH 7.5), 25°C[10]
IC₅₀ Values of Collagenase Inhibitors

The FALGPA assay is frequently used to determine the half-maximal inhibitory concentration (IC₅₀) of various compounds against collagenases.

Table 3: IC₅₀ Values of Selected Collagenase Inhibitors

InhibitorEnzyme(s)IC₅₀Assay Substrate (if not FALGPA)Reference(s)
Batimastat (BB-94) MMP-13 nMNot specified[11][12]
MMP-2 (Gelatinase A)4 nMNot specified[11][12]
MMP-3 (Stromelysin-1)20 nMNot specified[11][12]
MMP-7 (Matrilysin)6 nMNot specified[11]
MMP-810 nMNot specified[11]
MMP-9 (Gelatinase B)4 nMNot specified[11][12]
Doxycycline Human Neutrophil Collagenase15 - 30 µMNot specifiedNot specified
Human Fibroblast Collagenase280 µMNot specifiedNot specified
1,10-Phenanthroline General MMP inhibitorNot specifiedNot specified[13][14]

Experimental Protocols

The following is a detailed protocol for a standard collagenase activity assay using FALGPA, based on established methodologies.[13][14]

Reagents and Buffers
  • Assay Buffer: 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5 at 25°C.

  • FALGPA Solution (1.0 mM): Prepare a 0.48 mg/mL solution of FALGPA in the Assay Buffer. Stir for at least 30 minutes to ensure complete dissolution. Adjust pH to 7.5 if necessary.

  • Collagenase Solution: Prepare a solution of the collagenase to be tested in cold ultrapure water immediately before use. The concentration will depend on the specific activity of the enzyme preparation.

  • Inhibitor Stock Solution (for IC₅₀ determination): Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

Assay Procedure
  • Reaction Setup: In a suitable cuvette or 96-well plate, pipette the FALGPA solution. For a standard 3 mL cuvette assay, use 2.90 mL of the 1.0 mM FALGPA solution. For a blank, add 0.10 mL of ultrapure water.

  • Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) in a thermostatted spectrophotometer.[13]

  • Initiation of Reaction: Add the collagenase solution to the reaction mixture to initiate the reaction. For a 3 mL assay, 0.10 mL of enzyme solution is typically used.

  • Data Acquisition: Immediately mix by inversion and begin recording the decrease in absorbance at 345 nm for approximately 5-15 minutes.[13] A linear rate of decrease should be observed.

  • For Inhibitor Studies: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) before adding the FALGPA substrate to start the reaction.

Data Analysis

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot (ΔA₃₄₅/minute). The molar extinction coefficient for the hydrolysis of FALGPA is approximately 0.53 mM⁻¹cm⁻¹.

Visualization of Workflows and Pathways

Experimental Workflow for FALGPA Assay

The following diagram illustrates the logical flow of the FALGPA-based collagenase activity assay.

FALGPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tricine, CaCl2, NaCl) prep_falgpa Prepare 1.0 mM FALGPA Solution prep_buffer->prep_falgpa add_falgpa Pipette FALGPA Solution into Cuvette prep_falgpa->add_falgpa prep_enzyme Prepare Collagenase Solution add_enzyme Add Collagenase Solution to Initiate prep_enzyme->add_enzyme equilibrate Equilibrate to 25°C add_falgpa->equilibrate equilibrate->add_enzyme measure Measure Absorbance Decrease at 345 nm add_enzyme->measure calc_rate Calculate Rate (ΔA345/min) measure->calc_rate determine_activity Determine Collagenase Activity calc_rate->determine_activity

Workflow for the FALGPA-based collagenase assay.
Regulation of Matrix Metalloproteinase (MMP) Expression

The expression of MMPs, the primary targets for FALGPA assays in mammalian systems, is tightly regulated by a complex network of signaling pathways. Extracellular stimuli such as growth factors and pro-inflammatory cytokines play a crucial role in this regulation.[11][12][15]

MMP_Regulation_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_nuclear Nuclear Events cluster_protein Protein Synthesis & Secretion cytokines Cytokines (e.g., IL-1β, TNF-α) receptors Receptors cytokines->receptors growth_factors Growth Factors (e.g., EGF, FGF) growth_factors->receptors mapk MAPK Pathway (ERK, JNK, p38) receptors->mapk nfkb NF-κB Pathway receptors->nfkb transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors nfkb->transcription_factors mmp_gene MMP Gene transcription_factors->mmp_gene Transcription mmp_mrna MMP mRNA mmp_gene->mmp_mrna Transcription pro_mmp Pro-MMP (Inactive Zymogen) mmp_mrna->pro_mmp Translation active_mmp Active MMP pro_mmp->active_mmp Activation (e.g., by other proteases)

Signaling pathways regulating MMP expression.

Conclusion

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) is an indispensable tool in the study of collagenolytic enzymes. Its well-defined chemical structure and reliable spectrophotometric properties allow for robust and reproducible quantification of collagenase activity. This technical guide has provided a centralized resource of its physicochemical properties, a detailed experimental protocol for its use, and a summary of the available quantitative data for enzyme kinetics and inhibition. Furthermore, the visualization of the assay workflow and the intricate signaling pathways that control the expression of the target enzymes offers a broader context for researchers in drug discovery and molecular biology. While a more comprehensive and standardized dataset for the kinetic parameters of various human MMPs with FALGPA would be beneficial, the information presented herein serves as a solid foundation for the effective application of this critical research substrate.

References

Methodological & Application

Application Notes and Protocols for the FA-Leu-Gly-Pro-Ala-OH Collagenase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining collagenase activity using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA). This continuous spectrophotometric assay is a reliable method for measuring the activity of bacterial collagenases, such as those from Clostridium histolyticum, and can be adapted for screening potential collagenase inhibitors.

Principle of the Assay

Collagenase, a matrix metalloproteinase, plays a crucial role in the degradation of the extracellular matrix by cleaving collagen.[1][2][3] The FA-Leu-Gly-Pro-Ala-OH (FALGPA) assay utilizes a synthetic peptide that mimics the collagen structure.[1][2] When collagenase cleaves the peptide bond in FALGPA, it results in a decrease in absorbance at 345 nm. This change in absorbance is directly proportional to the enzymatic activity and can be monitored over time to determine the rate of substrate hydrolysis.[4][] One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature and pH.[4]

Below is a diagram illustrating the principle of the FALGPA collagenase assay.

Assay_Principle cluster_0 Assay Principle Collagenase Collagenase Cleaved_Products Cleaved Products (Reduced absorbance at 345 nm) Collagenase->Cleaved_Products Hydrolysis FALGPA_Substrate FALGPA Substrate (Absorbs at 345 nm) FALGPA_Substrate->Collagenase Binding

Caption: Principle of the FALGPA collagenase assay.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the FALGPA collagenase assay, compiled from various sources.

ParameterValueSource
Wavelength for Detection 345 nm[2][3][4]
Molar Extinction Coefficient of FALGPA 0.53 mM⁻¹cm⁻¹[1][2][4]
Assay Temperature 25 °C or 37 °C[3][4]
pH 7.5[4]
Limit of Detection 0.02 mU of collagenase[1][2][3]
Suggested Range for Collagenase 0.02 - 10 mU[2][3]
Incubation Time 5 - 15 minutes (kinetic mode)[3]

Experimental Protocol

This protocol provides a general procedure for performing the FALGPA collagenase assay. It is recommended to optimize the conditions for your specific enzyme and experimental setup.

Required Materials
  • This compound (FALGPA) substrate

  • Collagenase (e.g., from Clostridium histolyticum)

  • Tricine

  • Calcium Chloride (CaCl₂)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Ultrapure water

  • Spectrophotometer or microplate reader capable of measuring absorbance at 345 nm

  • Cuvettes or 96-well clear flat-bottom plates

  • Pipettes and tips

Reagent Preparation

Collagenase Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Dissolve Tricine in ultrapure water to a final concentration of 50 mM.

  • Add NaCl to a final concentration of 400 mM.

  • Add CaCl₂ to a final concentration of 10 mM.

  • Adjust the pH to 7.5 at 25 °C using 1 M NaOH or 1 M HCl.[4]

  • Bring the final volume to the desired amount with ultrapure water.

  • Store the buffer at -20°C or 4°C. Equilibrate to room temperature before use.[1][3]

FALGPA Substrate Solution (1.0 mM)

  • Dissolve FALGPA in the Collagenase Assay Buffer to a final concentration of 1.0 mM.[4]

  • Stir for at least 30 minutes to ensure complete dissolution.[4]

  • This solution should be prepared fresh. If storing, aliquot and store at -20°C, protected from light.[1]

Collagenase Enzyme Solution

  • Prepare a stock solution of your collagenase enzyme in cold ultrapure water or a suitable buffer (e.g., cold PBS or HBSS).[3][4][6]

  • Immediately before use, dilute the enzyme stock to the desired working concentration in cold Collagenase Assay Buffer. Keep the enzyme on ice.[1][3] The final concentration will depend on the activity of the enzyme lot.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental procedure.

Experimental_Workflow cluster_workflow Experimental Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate Spectrophotometer to Assay Temperature (25°C or 37°C) A->B C Pipette Substrate Solution into Cuvette/Plate Well B->C D Add Enzyme Solution to Initiate Reaction C->D E Immediately Measure Absorbance at 345 nm in Kinetic Mode D->E F Record Data for 5-15 minutes E->F G Calculate Collagenase Activity F->G

Caption: Experimental workflow for the FALGPA collagenase assay.

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 345 nm and equilibrate the measurement chamber to the desired assay temperature (e.g., 25 °C or 37 °C).[3][4]

  • Prepare the Reaction Mixture:

    • For Cuvette-based Assay (3 mL final volume):

      • Pipette 2.90 mL of the 1.0 mM FALGPA solution into a cuvette.[4]

      • For the blank, add 0.10 mL of ultrapure water.[4]

      • Equilibrate to the assay temperature.[4]

      • To start the reaction, add 0.10 mL of the diluted collagenase solution to the sample cuvette.[4]

    • For 96-well Plate Assay (200 µL final volume):

      • Add your collagenase sample (e.g., 2-10 µL) to the wells.[3]

      • For a positive control, add a known amount of collagenase.

      • For a reagent background control, add the assay buffer instead of the enzyme.

      • Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.[3]

      • Prepare a Reaction Mix containing the FALGPA substrate and assay buffer. For each well, you will need a specific volume of substrate and buffer as recommended by kit manufacturers (e.g., 40 µL of substrate and 60 µL of buffer).[3]

      • Add 100 µL of the Reaction Mix to each well to initiate the reaction.[3]

  • Measure Absorbance: Immediately start recording the decrease in absorbance at 345 nm in kinetic mode for 5 to 15 minutes.[3][4] For samples with low activity, the measurement time can be extended.[3]

  • Data Analysis: Determine the maximum linear rate of absorbance decrease (ΔA₃₄₅/minute) from the kinetic data.

Calculation of Collagenase Activity

The activity of the collagenase enzyme can be calculated using the following formula:

Units/mL Enzyme = [(ΔA₃₄₅/min Sample - ΔA₃₄₅/min Blank) * Total Reaction Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient (0.53 mM⁻¹cm⁻¹) * Enzyme Volume (mL)] [4]

  • ΔA₃₄₅/min: The rate of change in absorbance per minute in the linear range.

  • Total Reaction Volume: The final volume of the reaction mixture in the cuvette or well.

  • Dilution Factor: The dilution factor of the enzyme solution, if applicable.

  • Molar Extinction Coefficient: 0.53 mM⁻¹cm⁻¹ for FALGPA.[1][2][4]

  • Enzyme Volume: The volume of the enzyme solution added to initiate the reaction.

Application in Drug Development

This assay is highly suitable for the screening and characterization of collagenase inhibitors.[1][2][3] To test for inhibitory activity, the enzyme is pre-incubated with the potential inhibitor for a defined period before the addition of the FALGPA substrate. The percentage of inhibition can then be calculated by comparing the enzyme activity in the presence and absence of the inhibitor. A known collagenase inhibitor, such as 1,10-Phenanthroline, can be used as a positive control for inhibition.[3]

References

Application Notes and Protocols for the FALGPA Assay for Bacterial Collagenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial collagenases are a class of enzymes that play a critical role in the pathogenesis of various bacterial infections by degrading collagen, a major component of the extracellular matrix.[1][2][3] This degradation facilitates tissue remodeling and bacterial invasion.[1] The accurate measurement of bacterial collagenase activity is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic agents that inhibit these enzymes.

The N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) assay is a widely used, continuous spectrophotometric method for determining the activity of bacterial collagenases, particularly those from Clostridium histolyticum.[1][2][] FALGPA is a synthetic peptide that mimics the collagen structure and serves as a specific substrate for these enzymes.[1][2][] The enzymatic cleavage of the Leu-Gly bond in FALGPA by collagenase results in a decrease in absorbance at 345 nm, which can be monitored in real-time to quantify enzyme activity.[1][][5][6] This method is valued for its simplicity, direct readout, and suitability for high-throughput screening of collagenase inhibitors.[1][5]

These application notes provide a detailed, step-by-step protocol for performing the FALGPA assay to measure bacterial collagenase activity. The protocol is designed to be adaptable for purified enzyme preparations and bacterial extracts.

Principle of the Assay

The FALGPA assay is based on the hydrolysis of the synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), by bacterial collagenase. The cleavage of the peptide bond between Leucine and Glycine releases the N-(3-[2-Furyl]acryloyl)-Leu fragment.[6] This enzymatic reaction leads to a decrease in absorbance at a specific wavelength, typically between 324 nm and 345 nm, which is directly proportional to the collagenase activity.[][5][6] The rate of this decrease in absorbance is monitored using a spectrophotometer, allowing for a kinetic measurement of enzyme activity.[1]

One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature (e.g., 25°C or 37°C) and pH (e.g., 7.5).[7]

Materials and Reagents

Reagent/MaterialSpecificationsStorage
FALGPA SubstrateN-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-AlaStore at -20°C, protected from light.[1][5]
Collagenase Assay Buffer50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°CStore at 4°C or -20°C.[8]
Purified Bacterial Collagenase or Bacterial ExtractTest sampleStore at -20°C or on ice during use.[1]
Collagenase Positive Control (e.g., from C. histolyticum)Known activity (e.g., 0.35 U/ml)Store at -20°C. Avoid repeated freeze-thaw cycles.[1][8]
Collagenase Inhibitor (optional, for control)e.g., 1,10-Phenanthroline (1 M)Store at -20°C.[1][2]
96-well clear, flat-bottom microplateRoom temperature
Microplate reader with kinetic measurement capabilities at 345 nm
Ultrapure water≥18 MΩxcm resistivityRoom temperature
Standard laboratory equipmentPipettes, tubes, etc.

Experimental Protocols

Reagent Preparation

a. Collagenase Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Weigh approximately 2.24 g of Tricine and dissolve in 200 mL of ultrapure water.

  • Add 20 mL of a 5.0 M NaCl solution.

  • Adjust the pH to 7.5 at 25°C using 1-5 M NaOH or HCl.

  • Add 2.5 mL of a 1 M CaCl₂ solution (or 25 mL of a 100 mM solution).

  • Bring the final volume to 250 mL with ultrapure water.

  • Re-adjust the pH to 7.5 at 25°C if necessary.

  • Equilibrate the buffer to the desired assay temperature (e.g., 25°C or 37°C) before use.[1]

b. FALGPA Substrate Solution (1.0 mM)

  • Prepare a 1.0 mM solution of FALGPA in the Collagenase Assay Buffer. The required amount of FALGPA powder should be corrected based on the water content of the specific lot.

  • Stir for at least 30 minutes to ensure complete dissolution.

  • Adjust the pH to 7.5 at 25°C if necessary.

  • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][2] Keep on ice during use.[1][2]

c. Enzyme and Sample Preparation

  • Purified Collagenase: Reconstitute or dilute the purified enzyme in cold ultrapure water or an appropriate buffer (e.g., HBSS) to the desired concentration.[1][8] A suggested starting range for the assay is 0.02-10 mU per well.[1][3]

  • Bacterial Extract: Prepare bacterial lysates in cold PBS. Centrifuge the lysate at 13,000 x g for 5 minutes at 4°C to pellet cell debris.[1] Collect the supernatant, which contains the soluble collagenase, and keep it on ice.[1]

  • Positive Control: Thaw the provided collagenase positive control on ice.[2]

  • Inhibitor (Optional): Thaw the inhibitor solution on ice.[2]

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Test Samples: Add 2-10 µL of the test collagenase or bacterial extract to the desired wells.

    • Positive Control: Add 10 µL of the collagenase positive control.[3][8]

    • Inhibitor Control (optional): Add 10 µL of the collagenase positive control and 2 µL of the inhibitor solution.[3][8]

    • Reagent Background Control: Add only Collagenase Assay Buffer to these wells.[8]

    • Adjust the final volume in all wells to 100 µL with Collagenase Assay Buffer.[3][8]

  • Reaction Mix Preparation:

    • Prepare a sufficient volume of Reaction Mix for all wells. For each well, mix:

      • 60 µL of Collagenase Assay Buffer

      • 40 µL of 1.0 mM FALGPA Substrate Solution[3][8]

    • This will result in a final reaction volume of 200 µL per well after addition to the samples. Note: Some protocols suggest different ratios and final volumes; consistency is key.

  • Initiate the Reaction:

    • Add 100 µL of the Reaction Mix to each well containing the samples, positive controls, and blanks.[3][8]

    • Mix gently by tapping the plate.[1]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to the assay temperature (e.g., 37°C).[1]

    • Measure the absorbance at 345 nm in kinetic mode, taking readings every 25-60 seconds for 5-15 minutes.[1][9]

    • For samples with low activity, the reading time can be extended to 1-3 hours.[1][10] If the substrate is consumed too quickly (within 3 minutes), the enzyme sample should be diluted and the assay repeated.[1][8]

Data Analysis and Interpretation

  • Calculate the Rate of Absorbance Change (ΔOD/min):

    • For each well, determine the linear phase of the reaction from the kinetic curve.

    • Choose two time points (T1 and T2) within this linear range and record the corresponding absorbance values (OD1 and OD2).

    • Calculate the change in absorbance per minute: ΔOD/min = (OD1 - OD2) / (T2 - T1).

  • Correct for Background:

    • Subtract the ΔOD/min of the reagent background control from the ΔOD/min of all other wells to get the background-corrected rate (ΔODc/min).[2]

  • Calculate Collagenase Activity:

    • Use the following formula to calculate the collagenase activity in Units/mL (U/mL), where one unit is 1 µmole of FALGPA hydrolyzed per minute:

    Activity (U/mL) = (ΔODc / ΔT) * Reaction Volume (mL) / (ε * Path Length (cm) * Sample Volume (mL)) * Dilution Factor

    A simplified formula often provided in kits is:

    Activity (U/mL) = (ΔODc / ΔT) * 0.2 / (0.53 * V) * D [2]

    Where:

    • ΔODc / ΔT = The rate of absorbance change per minute, corrected for background.[2]

    • 0.2 = Total reaction volume in mL.[2]

    • 0.53 = Millimolar extinction coefficient (ε) of FALGPA at 345 nm (mM⁻¹cm⁻¹).[2][7]

    • V = Volume of the enzyme sample added to the well in mL.[2]

    • D = Sample dilution factor.[2]

  • Inhibitor Screening:

    • The percentage of inhibition can be calculated as:

    % Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100

Quantitative Data Summary

The following tables summarize key quantitative parameters for the FALGPA assay.

Table 1: Assay Parameters and Reagent Concentrations

ParameterValueReference
Wavelength for Absorbance Measurement345 nm (range: 324-345 nm)[1][5][6]
Assay Temperature25°C or 37°C[1]
Assay pH7.5
Final FALGPA Concentration~0.2 mM (in a 200 µL final volume)[3][8]
Millimolar Extinction Coefficient (ε) of FALGPA0.53 mM⁻¹cm⁻¹[2][7]
Suggested Range of Collagenase Activity0.02 - 10 mU per well[1][3]
Kₘ for C. histolyticum collagenase0.2 - 1.0 mM[5]

Table 2: Example Plate Setup (100 µL pre-reaction volume)

Well TypeSample/ReagentVolumeAssay BufferTotal Volume
Test SampleBacterial Extract10 µL90 µL100 µL
Positive ControlKit Collagenase (0.35 U/ml)10 µL90 µL100 µL
Inhibitor ControlKit Collagenase (0.35 U/ml) + Inhibitor (1M)10 µL + 2 µL88 µL100 µL
Reagent BlankNone0 µL100 µL100 µL

Note: 100 µL of Reaction Mix is added to each well to initiate the reaction.

Visualizations

Experimental Workflow Diagram

FALGPA_Assay_Workflow FALGPA Assay for Bacterial Collagenase Workflow cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - FALGPA Solution (1.0 mM) - Enzyme/Sample Dilutions prep_plate Set up 96-well plate: - Samples - Positive Control - Negative Control (Blank) prep_reagents->prep_plate add_reaction_mix Prepare and add Reaction Mix (FALGPA + Assay Buffer) to all wells to initiate reaction prep_plate->add_reaction_mix Start Reaction kinetic_read Immediately measure absorbance at 345 nm (kinetic mode) for 5-15 min at 37°C add_reaction_mix->kinetic_read Measure calc_rate Calculate rate of absorbance change (ΔOD/min) from linear slope kinetic_read->calc_rate Generate Data calc_activity Calculate Collagenase Activity (U/mL) using the millimolar extinction coefficient calc_rate->calc_activity Quantify

Caption: Workflow of the FALGPA assay for bacterial collagenase.

Mechanism of Action Diagram

FALGPA_Mechanism FALGPA Cleavage by Bacterial Collagenase FALGPA FALGPA Substrate (Furylacryloyl-Leu-Gly-Pro-Ala) Collagenase Bacterial Collagenase FALGPA->Collagenase Products Cleaved Products: Furylacryloyl-Leu + Gly-Pro-Ala Collagenase->Products Hydrolysis of Leu-Gly bond Absorbance Decrease in Absorbance at 345 nm Products->Absorbance Results in

Caption: Enzymatic cleavage of FALGPA by bacterial collagenase.

References

Application Note and Protocol: Preparation of FA-Leu-Gly-Pro-Ala-OH Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FA-Leu-Gly-Pro-Ala-OH is a synthetic peptide commonly used as a substrate for collagenase activity assays.[1][2] Accurate and reproducible experimental results depend on the correct preparation of a stable, homogenous stock solution. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₂₃H₃₂N₄O₇[3][4]
Molecular Weight476.52 g/mol [3][4]
AppearanceWhite powder[3]
Purity≥95% to ≥99% (HPLC)[3][5]
Solubility≥ 100 mg/mL in DMSO[4][6]
Storage (Lyophilized)-20°C (long-term)
Storage (in Solvent)-80°C for up to 6 months, -20°C for up to 1 month[4][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

  • This compound (lyophilized powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

3.2. Procedure

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the peptide. The formula for this calculation is:

    Volume of DMSO (μL) = (Mass of peptide (mg) / 476.52 g/mol ) * 100,000

    For example, to prepare a 10 mM stock solution from 1 mg of peptide:

    Volume of DMSO (μL) = (1 mg / 476.52 g/mol ) * 100,000 ≈ 209.85 μL

  • Dissolution: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the lyophilized peptide. b. Close the vial tightly and vortex for 30-60 seconds to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved. If particulates remain, sonication for 5-10 minutes in a water bath can aid in complete dissolution.[7][8][9]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][6]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_prep Stock Solution Preparation start Start: Lyophilized This compound acclimatize Acclimatize Vial to Room Temperature start->acclimatize calculate Calculate Required Volume of DMSO acclimatize->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Dissolved store Store at -80°C or -20°C aliquot->store end_node End: Ready-to-Use Stock Solution store->end_node

Caption: Workflow for preparing this compound stock solution.

Alternative Solvents and Considerations

While DMSO is the recommended solvent due to the high solubility of this compound, other solvents may be considered depending on the experimental requirements.[4][6] The peptide has a net negative charge at neutral pH due to the C-terminal carboxyl group.[7][10] Therefore, if an aqueous solution is required, dissolving the peptide in a dilute basic buffer (e.g., 10% ammonium bicarbonate) might be attempted, although solubility may be lower than in DMSO.[9][11] Always test the solubility of a small amount of the peptide in a new solvent before preparing a bulk stock solution.[9][10] For in vivo experiments, co-solvents such as PEG300, Tween 80, or corn oil may be used in combination with DMSO.[6]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemicals.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Application Notes: Spectrophotometric Measurement of Collagenase Activity Using FALGPA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Collagenases are a class of enzymes belonging to the matrix metalloproteinase (MMP) family that are capable of degrading collagen.[1][2][3][4][5][6] Their activity is crucial in various physiological and pathological processes, including tissue remodeling, wound healing, and bacterial pathogenesis.[1][2][3] The accurate measurement of collagenase activity is therefore essential in diverse fields of research and drug development. This application note describes a continuous spectrophotometric assay for determining collagenase activity using the synthetic peptide substrate N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[7][] This method is particularly suitable for bacterial collagenases, such as those from Clostridium histolyticum.[1][3][4][5][6]

Principle of the Assay

The FALGPA assay is based on the enzymatic cleavage of the FALGPA peptide, which mimics the structure of native collagen.[1][2][] The collagenase enzyme specifically hydrolyzes the Leu-Gly peptide bond within the FALGPA substrate.[9] This cleavage results in a decrease in the absorbance of the solution, which can be monitored spectrophotometrically at a wavelength of 345 nm. The rate of the decrease in absorbance is directly proportional to the collagenase activity in the sample.[7][] One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5 in the presence of calcium ions.[7]

G cluster_0 Enzymatic Reaction cluster_1 Spectrophotometric Detection FALGPA FALGPA (Substrate) Products Cleaved Products (FAL + GPA) Collagenase Collagenase Absorbance Absorbance at 345 nm Measurement Decrease in Absorbance (Monitored over time)

Applications

  • Determination of collagenase activity in purified enzyme preparations.[2][4][5]

  • Measurement of collagenase activity in bacterial extracts.[2][3][4][5]

  • Screening and characterization of collagenase inhibitors.[1][2][3][4][5][6]

Required Materials and Reagents

Reagent Supplier Example Notes
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)Sigma-Aldrich (F5135)Store at -20°C.
TricineSigma-Aldrich (T0377)
Calcium Chloride (CaCl₂)Sigma-Aldrich (21115)
Sodium Chloride (NaCl)Sigma-Aldrich (S6546)
Sodium Hydroxide (NaOH)Sigma-Aldrich (S2567)For pH adjustment.
Hydrochloric Acid (HCl)Sigma-Aldrich (H3162)For pH adjustment.
Collagenase (e.g., from C. histolyticum)VariesFor positive control and standard curve.
1,10-PhenanthrolineSigma-AldrichFor inhibitor control.
Ultrapure Water (≥18 MΩ·cm)
Spectrophotometer (UV-Vis)Capable of kinetic measurements at 345 nm.
96-well clear, flat-bottom plates or cuvettes
Pipettes and tips

Experimental Protocols

1. Reagent Preparation

a. Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Weigh approximately 2.24 g of Tricine and dissolve in 200 mL of ultrapure water.[7]

  • Add 20 mL of 5.0 M Sodium Chloride solution.[7]

  • Mix thoroughly and adjust the pH to 7.5 at 25°C using 1 M NaOH or 1 M HCl.[7]

  • Add 2.5 mL of 1 M Calcium Chloride solution (or 25 mL of a 100 mM solution).[7]

  • Bring the final volume to 250 mL with ultrapure water.[7]

  • Re-adjust the pH to 7.5 at 25°C if necessary.[7]

  • Store the buffer at 4°C or -20°C.[3][4][5] Equilibrate to room temperature before use.[3][4][5]

b. FALGPA Substrate Solution (1.0 mM)

  • Prepare a 0.48 mg/mL solution of FALGPA in the Assay Buffer.[7] The exact weight should be corrected based on the water content of the specific lot of FALGPA used.[7]

  • Stir for a minimum of 30 minutes to ensure complete dissolution.[7]

  • If necessary, adjust the pH to 7.5 with 1 M NaOH or 1 M HCl.[7]

  • Aliquoted and stored at -20°C, protected from light.[1][3] Avoid repeated freeze-thaw cycles.[1][3]

c. Collagenase Enzyme Solution

  • Immediately before use, prepare a solution of collagenase in cold ultrapure water or an appropriate cold buffer (e.g., PBS or HBSS).[4][5][7]

  • The optimal concentration will depend on the activity of the enzyme preparation. A starting concentration of 2 units/mL can be used as a guideline.[7] For unknown samples, it is recommended to test several dilutions to ensure the activity falls within the linear range of the assay.[3]

d. Inhibitor Solution (e.g., 1,10-Phenanthroline)

  • Prepare a stock solution of the inhibitor in an appropriate solvent. For 1,10-Phenanthroline, a 1 M stock can be prepared.[1][3][4][5]

2. Standard Collagenase Activity Assay Protocol (96-well plate format)

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis reagents Prepare and equilibrate reagents (Buffer, Substrate) samples Prepare enzyme samples and controls (positive, negative) plate Add enzyme samples/controls to 96-well plate samples->plate reaction_mix Prepare and add Reaction Mix (Buffer + Substrate) to wells plate->reaction_mix measure Immediately measure absorbance at 345 nm in kinetic mode (e.g., for 5-15 min at 37°C) reaction_mix->measure calculate Calculate the rate of decrease in absorbance (ΔA/min) measure->calculate activity Determine collagenase activity calculate->activity

  • Sample Preparation:

    • Add 2-10 µL of the collagenase sample or bacterial extract to the desired wells of a 96-well plate.[3][4][5]

    • For the positive control, add 10 µL of a known collagenase solution.[3][4][5]

    • For the blank (reagent background), add the same volume of the buffer used to prepare the enzyme.

    • Adjust the volume in all wells to 100 µL with Collagenase Assay Buffer.[3][4][5]

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for the required number of wells. For each well, mix 40 µL of Collagenase Substrate (FALGPA) and 60 µL of Collagenase Assay Buffer.[3][5]

    • Add 100 µL of the Reaction Mix to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 345 nm in kinetic mode.[1][2][3]

    • Record readings every 25-60 seconds for 5-15 minutes at a constant temperature (e.g., 25°C or 37°C).[1][7][10]

    • Note: Low activity samples may require longer measurement times (up to 1-3 hours), while high activity samples may consume the substrate quickly and require dilution.[3][5]

3. Protocol for Screening Collagenase Inhibitors

  • Assay Setup:

    • Test Inhibitor Wells: Add 10 µL of the collagenase enzyme, 2 µL of the test inhibitor, and adjust the volume to 100 µL with Assay Buffer.[3]

    • Inhibitor Control Wells: Add 10 µL of the collagenase enzyme, 2 µL of a known inhibitor (e.g., 1,10-Phenanthroline), and adjust the volume to 100 µL with Assay Buffer.[3][4][5]

    • Enzyme Control Wells: Add 10 µL of the collagenase enzyme and 2 µL of the solvent used for the inhibitor, then adjust the volume to 100 µL with Assay Buffer.[3]

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Initiate Reaction and Measure:

    • Add 100 µL of the Reaction Mix (see step 2.2) to all wells.

    • Immediately measure the absorbance at 345 nm in kinetic mode as described above (step 2.3).

  • Calculate Percentage Inhibition:

    • Determine the reaction rates (ΔA/min) for the enzyme control and the test inhibitor wells.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(RateEnzyme Control - RateTest Inhibitor) / RateEnzyme Control] x 100

Data Presentation

Table 1: Reaction Mixture Composition

Component Volume per Well Final Concentration (in 3.00 mL total volume)
FALGPA Solution (1.0 mM)2.90 mL0.967 mM
Enzyme Solution0.10 mLVaries (e.g., 0.20 units)
Final Concentrations of Buffer Components
Tricine48.3 mM
Calcium Chloride9.67 mM
Sodium Chloride387 mM
Note: This table is based on a standard 3.00 mL cuvette-based assay.[7] Concentrations should be adjusted based on the final reaction volume in a 96-well plate.

Calculation of Collagenase Activity

The activity of the collagenase enzyme is calculated from the linear portion of the reaction curve (ΔA345/minute).

Formula:

Collagenase Activity (units/mL) = (ΔA345/minTest - ΔA345/minBlank) x Vt / (ε x Ve)

Where:

  • ΔA345/min = The maximum linear rate of decrease in absorbance at 345 nm per minute.

  • Vt = Total volume of the reaction (in mL).[1][2]

  • ε = Millimolar extinction coefficient of FALGPA at 345 nm, which is 0.53 mM-1cm-1.[1][2][7]

  • Ve = Volume of the enzyme solution added (in mL).[1][2]

One unit of activity is defined as the hydrolysis of 1.0 µmole of FALGPA per minute.[7]

References

Application Notes and Protocols for FALGPA Assay in Collagenase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay to screen for and characterize collagenase inhibitors. This continuous spectrophotometric assay offers a reliable and efficient method for identifying potential therapeutic agents targeting collagen degradation.

Introduction to the FALGPA Assay

The FALGPA assay is a widely used in vitro method to measure the activity of collagenases, a class of matrix metalloproteinases (MMPs) that initiate the breakdown of collagen.[1][2][3] The principle of the assay is based on the enzymatic cleavage of the synthetic peptide substrate, FALGPA, which mimics the collagen cleavage site.[3][4][5] Hydrolysis of FALGPA by collagenase results in a decrease in absorbance at 345 nm, which can be monitored over time to determine the rate of the enzymatic reaction.[6] This method is suitable for assessing the activity of bacterial collagenases, such as those from Clostridium histolyticum, and for screening potential inhibitors of these enzymes.[2][4][5]

Principle of Collagenase Inhibition Screening

The FALGPA assay can be adapted to screen for collagenase inhibitors. By introducing a test compound to the reaction mixture, its effect on the rate of FALGPA hydrolysis can be quantified. A reduction in the rate of absorbance decrease indicates inhibitory activity. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce collagenase activity by 50%.

Data Presentation: Collagenase Inhibitory Activity

The following tables summarize quantitative data from various studies that have employed the FALGPA assay to evaluate the inhibitory effects of different compounds on collagenase activity.

Table 1: Inhibition of Collagenase by Natural Product Extracts

Plant ExtractConcentration% InhibitionIC50 ValueReference
White Tea (Camellia sinensis)-87%-[7]
Green Tea (Camellia sinensis)-47%-[7]
Rose Tincture (Rosa gallica)-41%-[7]
Bladderwrack (Fucus vesiculosus)-25%-[7]
Solanum trilobatum (unripe fruit methanol extract)1 mg/mL> ethyl acetate extracts-[8]
Codium wrightiana var. minor (green seaweed)--77.14 µg/mL[9]
Ecklonia cava (brown seaweed)--95.08 µg/mL[9]
Sporochnus radiciformis (brown seaweed)--97.02 µg/mL[9]
Locust Bean Gum10 mg/mL34.7%-[10]

Table 2: Inhibition of Collagenase by Purified Compounds

InhibitorTarget CollagenaseIC50 Value (µM)Reference
Mercaptoacetamide 1ColH-PD25 ± 6[11]
Mercaptoacetamide 2ColH-PD1.9 ± 0.3[11]
Free Thiol 13ColH-PD0.017[11]
Free Thiol 14ColH-PD0.21[11]
Free Thiol 15ColH-PD40[11]
QuercetinClostridium histolyticum286[12]
Dialdehyde Cellulose (DAC)Type I CollagenaseKi = 34[13]

Experimental Protocols

General Reagent Preparation
  • Collagenase Assay Buffer (Tricine Buffer): 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5 at 25°C.

  • FALGPA Substrate Solution (1.0 mM): Dissolve FALGPA in the Collagenase Assay Buffer. Stir for at least 30 minutes for complete dissolution. The final concentration in the reaction mix is typically lower.

  • Collagenase Enzyme Solution: Prepare a stock solution of collagenase (e.g., from Clostridium histolyticum) in cold, ultrapure water. The final concentration in the assay will depend on the enzyme's specific activity.

  • Test Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are made in the assay buffer. A solvent control should be included in the experiment.

  • Positive Control Inhibitor: A known collagenase inhibitor, such as 1,10-Phenanthroline or Epigallocatechin gallate (EGCG), should be used as a positive control.[4][9]

Protocol for Measuring Collagenase Activity

This protocol is adapted from standard procedures and commercial assay kits.[4][5]

  • Pipette Reagents: In a 96-well microplate or cuvettes, pipette the following:

    • Blank: Assay Buffer and FALGPA solution.

    • Enzyme Control: Assay Buffer, Collagenase solution, and FALGPA solution.

  • Equilibrate: Incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the FALGPA solution to all wells to start the enzymatic reaction.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 345 nm in a spectrophotometer or microplate reader. Take kinetic readings every minute for 5-20 minutes.

  • Calculate Activity: Determine the rate of reaction (ΔA345/minute) from the linear portion of the curve. The collagenase activity can be calculated using the following formula:

    Units/mL Enzyme = (ΔA345/min Test – ΔA345/min Blank) x Total Volume (mL) / (0.53 x Enzyme Volume (mL))

    Where 0.53 is the millimolar extinction coefficient of FALGPA at 345 nm.

Protocol for Screening Collagenase Inhibitors

This protocol is a modification of the activity assay to include inhibitor screening.[4][9]

  • Pipette Reagents: In a 96-well microplate, set up the following wells:

    • Enzyme Control: Assay Buffer, Collagenase solution, and solvent.

    • Inhibitor Test: Assay Buffer, Collagenase solution, and test inhibitor solution at various concentrations.

    • Solvent Control: Assay Buffer, Collagenase solution, and the same volume of solvent used for the test inhibitor.

    • Positive Control: Assay Buffer, Collagenase solution, and a known collagenase inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the FALGPA substrate solution to all wells.

  • Measure Absorbance: Immediately begin kinetic measurements of absorbance at 345 nm at regular intervals for an appropriate duration.

  • Calculate Percentage Inhibition: The percentage of collagenase inhibition is calculated using the following formula:

    % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Test) / Rate of Enzyme Control] x 100

  • Determine IC50: To determine the IC50 value, plot the percentage inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.

Visualizations

Signaling Pathway

Collagen_Degradation_Pathway Procollagenase Pro-Collagenase (Inactive) Collagenase Collagenase (Active) Procollagenase->Collagenase Activation CleavedCollagen Cleaved Collagen Fragments Collagenase->CleavedCollagen Cleavage Collagen Collagen Fibril (Triple Helix) Peptides Smaller Peptides CleavedCollagen->Peptides Further Degradation Gelatinase Gelatinases (e.g., MMP-2, MMP-9) Inhibitor Collagenase Inhibitor Inhibitor->Collagenase Inhibition

Caption: Simplified pathway of collagen degradation by collagenases and the point of inhibition.

Experimental Workflow

FALGPA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - FALGPA Solution - Collagenase Solution - Inhibitor Solutions Setup Set up reaction wells: - Enzyme Control - Inhibitor Test - Controls Reagents->Setup Preincubation Pre-incubate Enzyme and Inhibitor Setup->Preincubation Initiate Initiate Reaction (Add FALGPA) Preincubation->Initiate Measure Kinetic Measurement (Absorbance at 345 nm) Initiate->Measure CalculateRate Calculate Reaction Rate (ΔA345/min) Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: General workflow for screening collagenase inhibitors using the FALGPA assay.

Logical Relationship of Assay Components

Assay_Components_Logic Collagenase Collagenase Product Cleaved Product Collagenase->Product Hydrolyzes FALGPA FALGPA (Substrate) Absorbance Decrease in Absorbance (345nm) Product->Absorbance Leads to Inhibitor Inhibitor Inhibitor->Collagenase Blocks

Caption: Logical relationship between the key components of the FALGPA inhibition assay.

References

Application Notes and Protocols for FA-Leu-Gly-Pro-Ala-OH in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Leu-Gly-Pro-Ala-OH, also known as FALGPA, is a synthetic chromogenic peptide substrate designed for the sensitive and continuous measurement of collagenase activity.[1][2][3][4][5][6] Its structure mimics the collagen cleavage site, and upon hydrolysis of the Leu-Gly bond by collagenase, a detectable change in absorbance occurs.[4][7][8] This property makes FALGPA an invaluable tool in a 96-well plate format for high-throughput screening of potential collagenase inhibitors and for quantifying enzyme activity in various samples.[1][2][3][9] These application notes provide detailed protocols for utilizing this compound to assess collagenase activity, tailored for research and drug development applications. The primary application is in a colorimetric assay measuring the decrease in absorbance at 345 nm as the substrate is cleaved.[1][3][9]

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide bond between Leucine (Leu) and Glycine (Gly) in the this compound substrate by collagenase. This cleavage results in a decrease in absorbance at 345 nm, which can be monitored over time using a spectrophotometric microplate reader. The rate of this decrease is directly proportional to the collagenase activity in the sample.

Materials and Equipment

Materials:

  • This compound (FALGPA) substrate

  • Collagenase (e.g., from Clostridium histolyticum, as a positive control)[1][2][3][9]

  • Collagenase Inhibitor (e.g., 1,10-Phenanthroline, as an inhibitor control)[3][9]

  • Assay Buffer (e.g., 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5)

  • Ultrapure water

  • Test compounds (for inhibitor screening)

  • Appropriate solvent for test compounds (e.g., DMSO)

  • 96-well clear, flat-bottom microplates[3][9]

Equipment:

  • Spectrophotometric microplate reader capable of kinetic measurements at 345 nm and temperature control[1][3][9]

  • Incubator set to 37°C (if not integrated into the plate reader)[1][3][9]

  • Single and multichannel pipettes

  • Reagent reservoirs

  • Sterile pipette tips

  • Microcentrifuge tubes

Experimental Protocols

Protocol 1: Measurement of Collagenase Activity

This protocol is designed to quantify the activity of a purified collagenase or a collagenase-containing sample.

1. Reagent Preparation:

  • Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5):

    • To prepare 100 mL, dissolve 0.896 g of Tricine, 0.147 g of CaCl₂ dihydrate, and 2.338 g of NaCl in ~80 mL of ultrapure water.

    • Adjust the pH to 7.5 with 1 M NaOH or 1 M HCl.

    • Bring the final volume to 100 mL with ultrapure water.

    • Store at 4°C. Bring to room temperature before use.[9]

  • FALGPA Substrate Stock Solution (1 mM):

    • Prepare a 1 mM stock solution of this compound in Assay Buffer. The molecular weight of FALGPA is 476.52 g/mol . Therefore, dissolve 0.48 mg of FALGPA in 1 mL of Assay Buffer.

    • Vortex to ensure complete dissolution. Prepare fresh or store in aliquots at -20°C, protected from light.[3][9]

  • Collagenase Positive Control (0.35 U/mL):

    • Prepare a stock solution of a known collagenase in cold Assay Buffer.[3][9] The final concentration in the well should be within the linear range of the assay (typically 0.02-10 mU).[3]

    • Keep the enzyme solution on ice during use.[3][9]

2. 96-Well Plate Setup:

It is recommended to perform all measurements in at least duplicate. A typical plate layout is as follows:

Well(s)ContentPurpose
1-2100 µL Assay BufferReagent Blank
3-410 µL Collagenase Positive Control + 90 µL Assay BufferPositive Control
5-610 µL Sample + 90 µL Assay BufferTest Sample

3. Assay Procedure:

  • Add the appropriate components to each well of a 96-well plate as described in the table above. The total volume in each well should be 100 µL before adding the reaction mix.

  • Prepare the Reaction Mix for the required number of wells. For each well, mix:

    • 40 µL of 1 mM FALGPA Substrate Stock Solution

    • 60 µL of Assay Buffer

  • Add 100 µL of the Reaction Mix to each well, bringing the total volume to 200 µL.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 345 nm in kinetic mode, taking readings every minute for 5-15 minutes.[3][9] For samples with low activity, the reading time can be extended up to 1-3 hours.[3][9]

4. Data Analysis:

  • For each well, determine the rate of absorbance change (ΔA₃₄₅/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the Reagent Blank from the rates of the Positive Control and Test Samples.

  • Calculate the collagenase activity using the following formula[1]:

    Collagenase Activity (U/mL) = (ΔA₃₄₅/min x Total Reaction Volume (mL)) / (ε x Pathlength (cm) x Enzyme Volume (mL))

    • ΔA₃₄₅/min: The rate of change in absorbance at 345 nm per minute.

    • Total Reaction Volume: The final volume in the well (e.g., 0.2 mL).

    • ε (Molar Extinction Coefficient of FALGPA): The value can vary slightly, but a commonly used value is 0.53 mM⁻¹cm⁻¹.[1]

    • Pathlength: For most 96-well plates, this is dependent on the volume and can be determined or provided by the instrument manufacturer. If not, a standard 1 cm pathlength is used for calculation and adjusted based on the actual pathlength.

    • Enzyme Volume: The volume of the enzyme sample added to the well (e.g., 0.01 mL).

Data Presentation:

Summarize the calculated collagenase activities in a table for clear comparison.

Sample IDMean ΔA₃₄₅/min (± SD)Collagenase Activity (U/mL)
Positive ControlValueValue
Test Sample 1ValueValue
Test Sample 2ValueValue
Protocol 2: Screening for Collagenase Inhibitors

This protocol is adapted for high-throughput screening of potential collagenase inhibitors.

1. Reagent Preparation:

  • Prepare Assay Buffer, FALGPA Substrate Stock Solution, and Collagenase solution as described in Protocol 1.

  • Test Compounds: Dissolve test compounds in a suitable solvent (e.g., 100% DMSO) to prepare a 100X stock solution.

  • Inhibitor Control (1 M 1,10-Phenanthroline): Prepare a stock solution of the inhibitor.[3][9]

2. 96-Well Plate Setup:

Well(s)ContentPurpose
1-2100 µL Assay BufferReagent Blank
3-410 µL Collagenase + 90 µL Assay BufferEnzyme Control (No Inhibitor)
5-610 µL Collagenase + 2 µL Inhibitor Control + 88 µL Assay BufferInhibitor Control
7-810 µL Collagenase + 2 µL Solvent + 88 µL Assay BufferSolvent Control
9 onwards10 µL Collagenase + 2 µL of 100X Test Compound + 88 µL Assay BufferTest Compound

3. Assay Procedure:

  • Add the components to the respective wells as outlined in the table.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[3]

  • Prepare the Reaction Mix as described in Protocol 1 (40 µL FALGPA stock + 60 µL Assay Buffer per well).

  • Add 100 µL of the Reaction Mix to each well.

  • Immediately measure the absorbance at 345 nm in kinetic mode at 37°C for 5-15 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₅/min) for each well as described in Protocol 1.

  • Calculate the percentage of inhibition for each test compound using the following formula:

    % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

Data Presentation:

Present the screening results in a clear, tabular format.

Compound IDConcentrationMean ΔA₃₄₅/min (± SD)% Inhibition
Enzyme Control-Value0
Inhibitor ControlConc.ValueValue
Solvent Control-ValueValue
Compound AConc.ValueValue
Compound BConc.ValueValue

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, FALGPA Substrate, and Enzyme Solution prep_plate Set up 96-Well Plate (Blanks, Controls, Samples) prep_reagents->prep_plate add_reaction_mix Add Reaction Mix to all wells prep_plate->add_reaction_mix incubate_measure Incubate at 37°C and Measure Absorbance at 345 nm (Kinetic Mode) add_reaction_mix->incubate_measure calc_rate Calculate Rate of Absorbance Change (ΔA₃₄₅/min) incubate_measure->calc_rate calc_activity Calculate Collagenase Activity or % Inhibition calc_rate->calc_activity

Caption: Workflow for Collagenase Assay using this compound.

Signaling Pathway: Role of Bacterial Collagenase in Pathogenesis

Bacterial collagenases, particularly from species like Clostridium histolyticum, are significant virulence factors that contribute to tissue degradation and the spread of infection.[7]

G cluster_pathogen Pathogen cluster_host Host Tissue pathogen Bacterial Pathogen (e.g., Clostridium histolyticum) collagenase Secreted Collagenase pathogen->collagenase secretes ecm Extracellular Matrix (ECM) collagen Collagen Fibers (Structural Integrity) cells Host Cells tissue_damage Tissue Degradation & Loss of Integrity collagen->tissue_damage leads to invasion Bacterial Invasion and Spread tissue_damage->invasion collagenase->collagen degrades

References

Application Notes and Protocols for Calculating Collagenase Activity from FALGPA Assay Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of enzymes belonging to the matrix metalloproteinase (MMP) family that are capable of degrading collagen.[1][2] Their activity is crucial in various physiological processes, including tissue remodeling, wound healing, and development. Dysregulation of collagenase activity is implicated in numerous pathological conditions such as arthritis, cancer metastasis, and fibrosis. Therefore, the accurate measurement of collagenase activity is essential for basic research and the development of therapeutic inhibitors.

The FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay is a widely used, continuous spectrophotometric method for determining the activity of bacterial collagenases, particularly those from Clostridium histolyticum.[1][3] This synthetic peptide mimics the collagen structure and is specifically cleaved by collagenase.[1][3][4] This application note provides a detailed protocol for using the FALGPA assay and a step-by-step guide to calculating collagenase activity from the resulting data.

Principle of the FALGPA Assay

The FALGPA assay relies on the enzymatic cleavage of the synthetic peptide substrate, FALGPA, by collagenase.[1][3][4] The FALGPA molecule contains a furanacryloyl (FA) group linked to a short peptide sequence (Leu-Gly-Pro-Ala). Collagenase specifically recognizes and cleaves the peptide bond between leucine and glycine.[4] This cleavage leads to a decrease in the absorbance of the solution at 345 nm. The rate of this absorbance decrease is directly proportional to the collagenase activity in the sample.

One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5, in the presence of calcium ions.[5]

Experimental Protocol

This protocol is a generalized procedure based on common practices and commercially available kits.[1][2] Researchers should optimize the protocol for their specific experimental conditions.

3.1. Required Reagents and Equipment

  • Reagents:

    • Collagenase sample (purified or in a biological extract)

    • FALGPA substrate[1]

    • Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5)

    • Ultrapure water

    • (Optional) Collagenase inhibitor for control experiments (e.g., 1,10-Phenanthroline)[1][2]

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 345 nm in kinetic mode[1][3]

    • Cuvettes or 96-well clear, flat-bottom plates[1]

    • Pipettes

    • Thermostatted water bath or incubator set to 25°C or 37°C[1]

    • Vortex mixer

    • Centrifuge (for sample preparation)

3.2. Reagent Preparation

  • Collagenase Assay Buffer: Prepare the buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 25°C).

  • FALGPA Solution (1.0 mM): Dissolve FALGPA in the Collagenase Assay Buffer to a final concentration of 1.0 mM. This may require stirring for at least 30 minutes for complete dissolution.

  • Enzyme Solution: Immediately before use, prepare a solution of the collagenase sample in cold ultrapure water or an appropriate buffer. The optimal concentration should be determined empirically, but a starting point of 2 units/mL is suggested. For unknown samples, it is advisable to test several dilutions to ensure the activity falls within the linear range of the assay.[2]

3.3. Assay Procedure

  • Set up the reaction: Prepare a master mix for the number of reactions to be performed. For each reaction, the final concentrations in a 3.00 mL reaction mix are typically 48.3 mM Tricine, 9.67 mM calcium chloride, 387 mM sodium chloride, and 0.967 mM FALGPA. A common setup in a 96-well plate involves a 200 µL final reaction volume.[1]

  • Prepare the reaction plate/cuvettes:

    • Blank: Add the appropriate volume of FALGPA solution and ultrapure water (or buffer used for the enzyme solution).

    • Test Samples: Add the FALGPA solution and the enzyme solution.

  • Equilibrate: Incubate the plate or cuvettes at the desired temperature (e.g., 25°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add the enzyme solution to the test wells to start the reaction.

  • Measure absorbance: Immediately start recording the decrease in absorbance at 345 nm (A₃₄₅) every minute for 5-15 minutes using a spectrophotometer set to kinetic mode.[1][2]

Data Presentation and Calculation of Collagenase Activity

4.1. Raw Data Collection

The primary data obtained from the experiment will be a time-course of absorbance readings at 345 nm for each sample and the blank.

Table 1: Example of Raw Absorbance Data at 345 nm

Time (minutes)Blank AbsorbanceSample 1 AbsorbanceSample 2 Absorbance
00.8050.8020.804
10.8040.7850.770
20.8040.7680.736
30.8030.7510.702
40.8030.7340.668
50.8020.7170.634

4.2. Step-by-Step Calculation of Collagenase Activity

Step 1: Determine the rate of absorbance change (ΔA₃₄₅/minute).

Plot the absorbance values against time for each sample. The initial, linear portion of the curve represents the maximum reaction rate. Calculate the slope of this linear portion, which is the ΔA₃₄₅/minute.

  • For Sample 1: Using the linear portion (e.g., from 1 to 4 minutes): ΔA₃₄₅ = 0.785 - 0.734 = 0.051 Δt = 4 - 1 = 3 minutes Rate (Sample 1) = 0.051 / 3 = 0.017 ΔA₃₄₅/minute

  • For Sample 2: Using the linear portion (e.g., from 1 to 4 minutes): ΔA₃₄₅ = 0.770 - 0.668 = 0.102 Δt = 4 - 1 = 3 minutes Rate (Sample 2) = 0.102 / 3 = 0.034 ΔA₃₄₅/minute

  • For Blank: Rate (Blank) = (0.804 - 0.803) / 3 = 0.00033 ΔA₃₄₅/minute

Step 2: Correct the sample rate for the blank rate.

Subtract the rate of the blank from the rate of each sample to account for any non-enzymatic degradation of the substrate.

  • Corrected Rate (Sample 1) = 0.017 - 0.00033 = 0.01667 ΔA₃₄₅/minute

  • Corrected Rate (Sample 2) = 0.034 - 0.00033 = 0.03367 ΔA₃₄₅/minute

Step 3: Calculate the collagenase activity using the formula.

The activity of the collagenase is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of FALGPA. The formula is as follows:[1][3]

Activity (Units/mL) = (ΔA₃₄₅/min * V_total) / (ε * V_enzyme * l)

Where:

  • ΔA₃₄₅/min: The rate of absorbance change per minute (corrected for the blank).

  • V_total: The total volume of the assay in mL.

  • ε: The millimolar extinction coefficient of FALGPA at 345 nm, which is 0.53 mM⁻¹cm⁻¹.[1]

  • V_enzyme: The volume of the enzyme solution added to the assay in mL.

  • l: The path length of the cuvette or well in cm (typically 1 cm for a standard cuvette).

Calculation for Sample 1 (assuming V_total = 3 mL and V_enzyme = 0.1 mL):

Activity (Sample 1) = (0.01667 * 3) / (0.53 * 0.1 * 1) = 0.05001 / 0.053 ≈ 0.944 Units/mL

Calculation for Sample 2 (assuming V_total = 3 mL and V_enzyme = 0.1 mL):

Activity (Sample 2) = (0.03367 * 3) / (0.53 * 0.1 * 1) = 0.10101 / 0.053 ≈ 1.906 Units/mL

4.3. Summarized Data

Table 2: Calculated Collagenase Activity

SampleRate (ΔA₃₄₅/min)Corrected Rate (ΔA₃₄₅/min)Collagenase Activity (Units/mL)
Blank0.00033N/AN/A
Sample 10.0170.016670.944
Sample 20.0340.033671.906

Visualizations

5.1. FALGPA Assay Experimental Workflow

FALGPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, FALGPA, Enzyme) Plate Prepare Reaction Plate/Cuvettes (Blank, Samples) Reagents->Plate Equilibrate Equilibrate to Reaction Temperature Plate->Equilibrate Initiate Initiate Reaction (Add Enzyme) Equilibrate->Initiate Measure Measure Absorbance at 345 nm (Kinetic Mode) Initiate->Measure Calculate_Rate Calculate Rate (ΔA345/min) Measure->Calculate_Rate Calculate_Activity Calculate Collagenase Activity Calculate_Rate->Calculate_Activity FALGPA_Cleavage Collagenase Collagenase Product1 FA-Leu Collagenase->Product1 Cleaves Leu-Gly bond Product2 Gly-Pro-Ala FALGPA FALGPA Substrate (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) FALGPA->Collagenase Binds to Active Site

References

Application Notes and Protocols for the Collagenase Substrate FALGPA in Tissue Digestion Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective tissue digestion is a critical prerequisite for a wide range of downstream applications, including primary cell isolation, single-cell sequencing, and tissue engineering. The success of these procedures hinges on the controlled and efficient enzymatic dissociation of the extracellular matrix, a process primarily mediated by collagenases. The synthetic peptide, N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine (FALGPA), serves as a crucial tool for researchers to ensure the consistency and efficacy of their tissue digestion protocols. While not used directly for the digestion of tissues, FALGPA is a specific substrate for collagenase, enabling the precise measurement of its enzymatic activity.[1][2][3][4] The ability to quantify collagenase activity allows for the standardization of digestion procedures, comparison of different enzyme lots, and optimization of digestion conditions for specific tissue types.

These application notes provide detailed protocols for utilizing FALGPA to assess collagenase activity, thereby enhancing the reproducibility and success of tissue digestion experiments for researchers, scientists, and drug development professionals.

Application Notes

The primary application of FALGPA in the context of tissue digestion is the quantification of collagenase activity. This has several important implications for laboratory workflows:

  • Quality Control of Collagenase Reagents: Collagenase preparations, particularly crude extracts, can exhibit significant lot-to-lot variability in enzymatic activity.[5] Assaying collagenase activity with FALGPA allows researchers to qualify new batches of enzymes, ensuring that a consistent number of active units are used in each digestion experiment. This minimizes a major source of experimental variation.

  • Optimization of Tissue-Specific Digestion Protocols: Different tissues possess unique extracellular matrix compositions and densities, requiring tailored digestion conditions.[6][7] By measuring the activity of their collagenase stock, researchers can accurately determine the optimal enzyme concentration and incubation time required for the efficient dissociation of a particular tissue while maintaining cell viability.

  • Screening for Collagenase Inhibitors: The FALGPA-based assay can be adapted for high-throughput screening of potential collagenase inhibitors.[1][2][3] This is relevant in drug development for conditions characterized by excessive collagen degradation.

  • Standardization of Experimental Procedures: One unit of collagenase is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific pH and temperature. Employing a standardized assay using FALGPA allows for the consistent application of enzymatic activity across experiments and laboratories, improving the reproducibility of published findings.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of FALGPA in collagenase activity assays, compiled from various sources.

Table 1: Reagent Concentrations for Collagenase Activity Assay

ReagentFinal ConcentrationNotes
Tricine Buffer48.3 mMpH is typically adjusted to 7.5.
Calcium Chloride (CaCl2)9.67 mMCalcium ions are required for collagenase activity.[5]
Sodium Chloride (NaCl)387 mM
FALGPA0.967 mMThe substrate for the collagenase enzyme.
Collagenase0.20 units/reactionThe enzyme being assayed.

Table 2: Spectrophotometric Parameters and Constants

ParameterValueDescription
Wavelength for Measurement345 nmThe absorbance of FALGPA is monitored at this wavelength.[1]
Millimolar Extinction Coefficient (ε)0.53 mM⁻¹cm⁻¹This value is used in the calculation of enzyme activity.[1]
Assay Temperature25 °C or 37 °CThe rate of reaction is temperature-dependent.[3]
Detection Limit0.02 mUThe assay is sensitive to low levels of collagenase activity.[1][3]

Experimental Protocols

Protocol 1: Preparation of Reagents

  • Assay Buffer Preparation:

    • To prepare a 100 mL stock solution of the assay buffer, combine the following in ultrapure water:

      • Tricine

      • Calcium Chloride (CaCl₂)

      • Sodium Chloride (NaCl)

    • Adjust the pH to 7.5 at 25°C using 1 M NaOH or 1 M HCl.

    • Bring the final volume to 100 mL with ultrapure water.

  • FALGPA Substrate Solution (1.0 mM):

    • Dissolve the appropriate amount of FALGPA in the prepared Assay Buffer to achieve a final concentration of 1.0 mM.

    • Stir for a minimum of 30 minutes to ensure complete dissolution.

    • Adjust the pH to 7.5 at 25°C if necessary.

    • Store aliquots at -20°C, protected from light.

  • Collagenase Enzyme Solution:

    • Immediately before use, prepare a solution of your collagenase reagent in cold (2-8°C) ultrapure water to a concentration of approximately 2 units/mL. The exact concentration may need to be adjusted based on the expected activity of the enzyme lot.

Protocol 2: Collagenase Activity Assay

This protocol is designed for a 96-well plate format and a microplate reader.

  • Sample Preparation:

    • If testing a purified collagenase, reconstitute it in cold ultrapure water or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[3]

    • For bacterial extracts or other crude samples, clarify by centrifugation to remove any particulate matter.

  • Assay Plate Setup:

    • Add samples and controls to the wells of a clear, flat-bottom 96-well plate.

    • Test Sample: Add a known volume (e.g., 10 µL) of the collagenase solution to be tested.

    • Positive Control: Add 10 µL of a collagenase standard with known activity.

    • Inhibitor Control (Optional): Pre-incubate the collagenase solution with a known inhibitor (e.g., 1,10-Phenanthroline) for 10 minutes at room temperature before adding it to the well.[3]

    • Reagent Blank: Add 10 µL of the buffer used to dissolve the collagenase.

  • Reaction Initiation:

    • Prepare a reaction mix containing the FALGPA substrate and assay buffer. For each reaction, mix:

      • 40 µL Collagenase Substrate (FALGPA)[3]

      • 60 µL Collagenase Assay Buffer[3]

    • Add 100 µL of the reaction mix to each well to initiate the reaction. Mix gently.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at 345 nm in kinetic mode, taking readings every minute for 5 to 15 minutes.[1][3] For samples with low activity, the reading time can be extended.[3]

  • Data Analysis and Calculation:

    • Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.

    • Calculate the collagenase activity using the following formula:

      Activity (U/mL) = (ΔOD/min * Reaction Volume (mL)) / (ε * Sample Volume (mL))

      Where:

      • ΔOD/min is the rate of change in absorbance at 345 nm.

      • Reaction Volume is the total volume in the well (in mL).

      • ε is the millimolar extinction coefficient of FALGPA (0.53 mM⁻¹cm⁻¹).

      • Sample Volume is the volume of the collagenase solution added to the well (in mL).

Visualizations

FALGPA_Cleavage FALGPA FALGPA Substrate (Intact) Collagenase Collagenase Enzyme FALGPA->Collagenase Binds to active site Products Cleaved Products Collagenase->Products Hydrolyzes Leu-Gly bond

Caption: Enzymatic cleavage of FALGPA by collagenase.

Collagenase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer prep_falga Prepare FALGPA Solution prep_buffer->prep_falga add_mix Add Reaction Mix (FALGPA + Buffer) prep_falga->add_mix prep_enzyme Prepare Collagenase Solution setup_plate Add Samples and Controls to Plate prep_enzyme->setup_plate setup_plate->add_mix measure Kinetic Measurement at 345 nm add_mix->measure calc_rate Calculate ΔOD/min measure->calc_rate calc_activity Calculate Collagenase Activity (U/mL) calc_rate->calc_activity

Caption: Workflow for the collagenase activity assay using FALGPA.

References

Application of FALGPA in the Study of Matrix Metalloproteinases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activities are implicated in a wide range of diseases, including arthritis, cancer, and cardiovascular disorders, making them significant targets for therapeutic intervention. The synthetic peptide N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) serves as a chromogenic substrate for certain MMPs, enabling the quantification of their enzymatic activity. Hydrolysis of the Leu-Gly bond by an active MMP results in a decrease in absorbance at 345 nm, providing a direct measure of enzyme kinetics. This document provides detailed application notes and protocols for the use of FALGPA in the study of MMPs.

Data Presentation: Quantitative Analysis of FALGPA Hydrolysis

While FALGPA is a widely recognized substrate for bacterial collagenases, comprehensive kinetic data for its hydrolysis by a broad spectrum of human MMPs is not extensively documented in publicly available literature. The provided table summarizes the available quantitative data, primarily focusing on bacterial collagenase, which serves as a foundational model for MMP activity assays. Researchers are encouraged to determine the specific kinetic parameters for their human MMP of interest empirically.

EnzymeSource OrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
CollagenaseClostridium histolyticum200 - 1000Not widely reportedNot widely reportedKm can vary depending on assay conditions.
MMP-1 (Collagenase-1)HumanData not availableData not availableData not availableHydrolysis of FALGPA by human MMP-1 is reported but kinetic parameters are not readily available.
MMP-8 (Collagenase-2)Human78 ± 146.87 ± 1.128.8 x 104Data is for the degradation of Substance P, not FALGPA, but indicates substrate promiscuity.
MMP-9 (Gelatinase B)Human91 ± 150.42 ± 0.074.6 x 103Data is for the degradation of Substance P, not FALGPA. FALGPA is not a preferred substrate for MMP-9.

Note: The kinetic parameters for MMP-8 and MMP-9 with Substance P are included to provide context on their general proteolytic activity, as direct kinetic data with FALGPA for these human MMPs is scarce[1]. The primary application of FALGPA remains for bacterial collagenases and as a general substrate for screening collagenolytic activity.

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for MMP Activity using FALGPA

This protocol provides a general method for measuring the activity of a purified MMP using FALGPA in a 96-well plate format. This can be adapted for inhibitor screening.

Materials:

  • Purified active human MMP

  • FALGPA substrate (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 200 mM NaCl, pH 7.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 345 nm

Procedure:

  • Prepare the FALGPA Substrate Solution: Dissolve FALGPA in the Assay Buffer to a final concentration of 1 mM. Ensure complete dissolution.

  • Enzyme Preparation: Dilute the purified active MMP in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 20 µL of the diluted MMP solution to the sample wells. For a negative control, add 20 µL of Assay Buffer instead.

    • For inhibitor screening, pre-incubate the MMP with the inhibitor for a specified time before adding the substrate.

  • Initiate the Reaction: Add 30 µL of the 1 mM FALGPA solution to each well to start the reaction. The final volume in each well will be 100 µL, and the final FALGPA concentration will be 300 µM.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 345 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA345/min) from the linear portion of the curve.

    • The activity of the MMP can be calculated using the Beer-Lambert law and the molar extinction coefficient of FALGPA. The change in molar extinction coefficient upon cleavage is approximately -2,500 M-1cm-1.

Protocol 2: Activation of Pro-MMPs for Activity Measurement

Most MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation. This protocol describes a common method for in vitro activation.

Materials:

  • Purified pro-MMP

  • APMA (p-Aminophenylmercuric acetate)

  • Assay Buffer (as in Protocol 1)

Procedure:

  • Prepare APMA Solution: Prepare a 10 mM stock solution of APMA in DMSO.

  • Activation Reaction:

    • Dilute the purified pro-MMP in Assay Buffer.

    • Add the 10 mM APMA stock solution to the pro-MMP solution to a final concentration of 1-2 mM.

    • Incubate at 37°C for 1-4 hours. The optimal activation time should be determined for each specific MMP.

  • Measure Activity: Following activation, the activity of the now active MMP can be measured using the FALGPA assay described in Protocol 1.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving MMPs

MMPs are key downstream effectors in various signaling pathways that regulate cellular processes such as proliferation, migration, and invasion. The expression and activity of MMPs are tightly controlled by a complex network of signaling molecules.

MMP_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_protein_level Protein Level Growth Factors\n(e.g., EGF, FGF) Growth Factors (e.g., EGF, FGF) Receptors\n(e.g., EGFR, TNFR) Receptors (e.g., EGFR, TNFR) Growth Factors\n(e.g., EGF, FGF)->Receptors\n(e.g., EGFR, TNFR) Cytokines\n(e.g., TNF-α, IL-1β) Cytokines (e.g., TNF-α, IL-1β) Cytokines\n(e.g., TNF-α, IL-1β)->Receptors\n(e.g., EGFR, TNFR) ECM Components ECM Components Integrins Integrins ECM Components->Integrins MAPK Pathway\n(ERK, JNK, p38) MAPK Pathway (ERK, JNK, p38) Receptors\n(e.g., EGFR, TNFR)->MAPK Pathway\n(ERK, JNK, p38) PI3K/Akt Pathway PI3K/Akt Pathway Receptors\n(e.g., EGFR, TNFR)->PI3K/Akt Pathway Integrins->MAPK Pathway\n(ERK, JNK, p38) Transcription Factors\n(AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) MAPK Pathway\n(ERK, JNK, p38)->Transcription Factors\n(AP-1, NF-κB) NF-κB Pathway NF-κB Pathway PI3K/Akt Pathway->NF-κB Pathway NF-κB Pathway->Transcription Factors\n(AP-1, NF-κB) MMP Gene\nTranscription MMP Gene Transcription Transcription Factors\n(AP-1, NF-κB)->MMP Gene\nTranscription Pro-MMPs Pro-MMPs MMP Gene\nTranscription->Pro-MMPs Translation & Secretion Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation Active MMPs->ECM Components Degradation

Caption: General signaling pathways leading to MMP expression and activity.

Experimental Workflow for Measuring MMP Activity

The following diagram illustrates a typical workflow for quantifying MMP activity from a biological sample using the FALGPA substrate.

MMP_Activity_Workflow Sample Preparation Sample Preparation Pro-MMP Activation\n(Optional) Pro-MMP Activation (Optional) Sample Preparation->Pro-MMP Activation\n(Optional) Assay Setup in\n96-well Plate Assay Setup in 96-well Plate Sample Preparation->Assay Setup in\n96-well Plate Direct Assay of Active MMPs Pro-MMP Activation\n(Optional)->Assay Setup in\n96-well Plate Substrate Addition\n(FALGPA) Substrate Addition (FALGPA) Assay Setup in\n96-well Plate->Substrate Addition\n(FALGPA) Kinetic Measurement\n(ΔA345/min) Kinetic Measurement (ΔA345/min) Substrate Addition\n(FALGPA)->Kinetic Measurement\n(ΔA345/min) Data Analysis Data Analysis Kinetic Measurement\n(ΔA345/min)->Data Analysis

Caption: Experimental workflow for MMP activity measurement using FALGPA.

Logical Relationship in MMP Inhibitor Screening

FALGPA-based assays are valuable tools for the high-throughput screening of potential MMP inhibitors. The following diagram outlines the logical flow of such a screening process.

MMP_Inhibitor_Screening Compound Library Compound Library Primary Screen\n(FALGPA Assay) Primary Screen (FALGPA Assay) Compound Library->Primary Screen\n(FALGPA Assay) Hit Identification Hit Identification Primary Screen\n(FALGPA Assay)->Hit Identification Dose-Response &\nIC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response &\nIC50 Determination Active Compounds Lead Optimization Lead Optimization Dose-Response &\nIC50 Determination->Lead Optimization

Caption: Workflow for MMP inhibitor screening using a FALGPA-based assay.

Drug Development and Research Applications

The study of MMPs using FALGPA has significant implications for drug development and various research areas:

  • High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature and compatibility with microplate formats make the FALGPA assay suitable for HTS campaigns to identify novel MMP inhibitors.

  • Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, the FALGPA assay can be used to evaluate the potency of analog compounds during lead optimization in the drug discovery process.

  • Understanding Disease Mechanisms: By quantifying MMP activity in biological samples from various disease models, researchers can gain insights into the role of specific MMPs in pathology.

  • Biomarker Discovery: Measuring MMP activity levels in patient samples may lead to the identification of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.

Limitations and Considerations

  • Substrate Specificity: FALGPA is not a universal substrate for all MMPs and may exhibit poor hydrolysis by certain family members, such as MMP-9. It is crucial to validate its suitability for the specific MMP under investigation.

  • Interference: Compounds in biological samples or screening libraries that absorb at 345 nm can interfere with the assay. Appropriate controls are essential.

  • Assay Conditions: MMP activity is sensitive to pH, temperature, and the presence of cofactors like Ca2+ and Zn2+. Consistent and optimized assay conditions are critical for reproducible results.

Conclusion

FALGPA is a valuable tool for the colorimetric measurement of collagenolytic activity, particularly for bacterial collagenases and as a general substrate for screening. While its application to a broad range of specific human MMPs requires further characterization, the protocols and workflows outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to employ FALGPA in their studies of matrix metalloproteinases. Empirical determination of kinetic parameters and careful optimization of assay conditions are paramount for achieving accurate and reliable results.

References

Application Notes and Protocols: FA-Leu-Gly-Pro-Ala-OH in Peptide Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FA-Leu-Gly-Pro-Ala-OH, chemically known as N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), is a synthetic chromogenic peptide substrate primarily utilized for the sensitive and continuous spectrophotometric assay of collagenase activity.[1][][3] Its specific sequence is designed to mimic the cleavage sites in native collagen, with hydrolysis occurring at the Leu-Gly bond.[1][] The N-terminal 3-(2-furyl)acryloyl (FA) group provides a distinct spectrophotometric signature, allowing for the real-time monitoring of enzymatic cleavage. This document provides detailed application notes and protocols for the synthesis and use of this compound in research settings.

Physicochemical and Biological Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference
Full Name N-(3-[2-Furyl]acryloyl)-L-leucyl-glycyl-L-prolyl-L-alanine[]
Abbreviation This compound or FALGPA[]
Molecular Formula C23H32N4O7
Molecular Weight 476.52 g/mol
Appearance White to off-white powder[]
Enzymatic Substrate Microbial Collagenase[1][4][5]
Cleavage Site Leu-Gly peptide bond[1][]
Kinetic Constant (Km) 0.55 mM (for bacterial collagenase at 25°C, pH 7.5)[3]
Optimal pH for Hydrolysis 6.3 - 8.8[3]
Storage (Powder) -20°C for 1 year, -80°C for 2 years (sealed from moisture)
Storage (In Solvent) -20°C for 1 month, -80°C for 6 months[1]

Applications in Research

This compound is a valuable tool for:

  • Enzyme Kinetics: Determining the kinetic parameters (Km and Vmax) of microbial collagenases.[3]

  • Inhibitor Screening: Identifying and characterizing inhibitors of collagenase activity.

  • Drug Discovery: Screening for novel therapeutic agents targeting collagenase in various pathological conditions.

  • Quality Control: Assessing the activity of purified collagenase preparations.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Leu-Gly-Pro-Ala

This protocol describes the manual solid-phase synthesis of the core peptide (H-Leu-Gly-Pro-Ala-OH) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Proline):

    • In a separate vial, dissolve Fmoc-Pro-OH (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Drain and wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Gly-OH and Fmoc-Leu-OH sequentially.

  • Final Fmoc Deprotection: After coupling the final amino acid (Leu), perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Protocol 2: N-terminal Furylacryloylation

Materials:

  • H-Leu-Gly-Pro-Ala-OH peptide

  • 3-(2-Furyl)acrylic acid

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Dissolve the purified H-Leu-Gly-Pro-Ala-OH peptide in DMF.

  • In a separate vial, dissolve 3-(2-furyl)acrylic acid (1.2 eq) and HBTU (1.2 eq) in DMF.

  • Add DIPEA (2.5 eq) to the peptide solution, followed by the activated 3-(2-furyl)acrylic acid solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, dilute the reaction mixture with water and purify the product by RP-HPLC.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

Protocol 3: Collagenase Activity Assay using this compound

This protocol is adapted from a standard spectrophotometric assay for collagenase.

Materials:

  • This compound

  • Assay Buffer: 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5

  • Collagenase enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a 1.0 mM stock solution of this compound in the Assay Buffer.

  • Assay Setup:

    • In a cuvette, add the appropriate volume of Assay Buffer.

    • Add the this compound stock solution to a final concentration of 0.05 mM to 1.0 mM.

    • Equilibrate the cuvette to 25°C.

  • Initiation of Reaction:

    • Add the collagenase enzyme solution to the cuvette and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 345 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA345/min) from the linear portion of the curve.

    • The activity of the collagenase can be calculated using the Beer-Lambert law and the molar extinction coefficient of this compound.

Visualized Workflows and Mechanisms

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification N-terminal Modification Resin Fmoc-Ala-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Pro Couple Fmoc-Pro-OH Deprotect1->Couple_Pro Deprotect2 Fmoc Deprotection Couple_Pro->Deprotect2 Couple_Gly Couple Fmoc-Gly-OH Deprotect2->Couple_Gly Deprotect3 Fmoc Deprotection Couple_Gly->Deprotect3 Couple_Leu Couple Fmoc-Leu-OH Deprotect3->Couple_Leu Deprotect_Final Final Fmoc Deprotection Couple_Leu->Deprotect_Final Cleave Cleave from Resin (TFA Cocktail) Deprotect_Final->Cleave Purify_Peptide RP-HPLC Purification Cleave->Purify_Peptide Peptide H-Leu-Gly-Pro-Ala-OH Purify_Peptide->Peptide Reaction N-terminal Acylation Peptide->Reaction FA_Acid 3-(2-Furyl)acrylic acid + HBTU/DIPEA FA_Acid->Reaction Purify_Final RP-HPLC Purification Reaction->Purify_Final Final_Product This compound Purify_Final->Final_Product

Caption: Workflow for the synthesis of this compound.

Collagenase_Assay_Workflow Start Start Prepare_Substrate Prepare 1.0 mM this compound in Assay Buffer Start->Prepare_Substrate Setup_Cuvette Add Assay Buffer and Substrate to Cuvette Prepare_Substrate->Setup_Cuvette Equilibrate Equilibrate to 25°C Setup_Cuvette->Equilibrate Add_Enzyme Add Collagenase Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 345 nm Add_Enzyme->Monitor_Absorbance Analyze_Data Calculate Rate of Reaction Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the collagenase activity assay.

Cleavage_Mechanism Substrate FA- Leu- Gly- Pro- Ala-OH Enzyme Collagenase Substrate:gly->Enzyme Products FA-Leu-OH H-Gly-Pro-Ala-OH Enzyme->Substrate:gly Cleavage

Caption: Enzymatic cleavage of this compound by collagenase.

References

Troubleshooting & Optimization

Troubleshooting low signal in FALGPA assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this collagenase activity assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the FALGPA assay?

The FALGPA assay is a colorimetric method used to measure the activity of collagenase enzymes.[1][2][3] It utilizes a synthetic peptide, FALGPA, which mimics the structure of collagen.[1][2][3] When collagenase cleaves the Leu-Gly bond in the FALGPA substrate, it causes a decrease in absorbance at 345 nm.[][5] The rate of this decrease is directly proportional to the collagenase activity in the sample.[] One unit of collagenase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific pH and temperature.[6]

Q2: What are the key components of a FALGPA assay kit?

A typical FALGPA assay kit includes the following reagents:

  • Collagenase Assay Buffer: Usually a Tricine-based buffer containing calcium chloride and sodium chloride, maintained at a specific pH (e.g., 7.5).[6]

  • Collagenase: A positive control to ensure the assay is working correctly.[1][2]

  • Collagenase Substrate (FALGPA): The synthetic peptide that is cleaved by collagenase.[1][2]

  • Inhibitor: A known collagenase inhibitor (e.g., 1,10-Phenanthroline) used as a control for inhibitor screening experiments.[1][2][3]

Q3: What equipment is required to perform a FALGPA assay?

You will need the following equipment:

  • A spectrophotometric multiwell plate reader capable of measuring absorbance at 345 nm in kinetic mode.[1][3]

  • A 96-well flat-bottom clear plate.[1][3]

  • Standard laboratory equipment such as pipettes, centrifuges, and a temperature-controlled incubator or plate reader (37°C or 25°C depending on the protocol).[1][6]

Troubleshooting Guide: Low Signal

A low or no signal is a common issue encountered in the FALGPA assay. The following guide provides potential causes and solutions in a question-and-answer format.

Q4: My positive control shows very low or no activity. What could be the problem?

Several factors could lead to a failed positive control. Please refer to the table below for common causes and troubleshooting steps.

Possible Cause Suggested Solution Reference
Incorrect Reagent Preparation or Storage Ensure all reagents were brought to room temperature before use. Avoid repeated freeze-thaw cycles of the enzyme and substrate by preparing aliquots. Store all components at the recommended temperatures (-20°C, protected from light).[1][2][3]
Enzyme Inactivity The provided collagenase may have lost activity. Ensure it was kept on ice during use. If new aliquots do not resolve the issue, contact technical support for a replacement.[1][2]
Incorrect Wavelength Setting Verify that the plate reader is set to measure absorbance at 345 nm.[1]
Assay Buffer Issues Ensure the assay buffer was at room temperature before use. Cold buffer can inhibit enzyme activity.[1]
Procedural Error Carefully review the protocol to ensure no steps were omitted or altered. Pay close attention to the volumes of each reagent added.[1]

Q5: My experimental samples show low signal, but the positive control works fine. What should I check?

If the positive control is active, the issue likely lies with your samples or the experimental setup.

Possible Cause Suggested Solution Reference
Low Collagenase Concentration in Sample The collagenase activity in your sample may be below the detection limit of the assay (typically around 0.02 mU). Try concentrating your sample or testing a larger volume. It is recommended to test several dilutions of your sample to ensure the readings fall within the assay's linear range.[1][2][3]
Presence of Inhibitors in the Sample Your sample may contain endogenous inhibitors of collagenase. Consider purifying your sample to remove potential inhibitors.[7]
Incorrect Sample Preparation Ensure that samples were prepared in a compatible buffer (e.g., cold water, HBSS, or PBS).[1][3]
Substrate Depletion If your samples have very high collagenase activity, the FALGPA substrate may be consumed too quickly (within minutes). Dilute the enzyme sample and repeat the measurement.[8]
Incorrect Plate Type Using an opaque or non-standard plate can interfere with absorbance readings. It is recommended to use clear, flat-bottom 96-well plates.[1][9]

Q6: The absorbance readings are erratic or fluctuating. What could be the cause?

Erratic readings can stem from several sources, from instrumentation to reaction conditions.

Possible Cause Suggested Solution Reference
Low Fluorescence/Absorbance Signal If the overall signal is very low, it can be close to the background noise of the instrument, leading to inconsistent readings. Ensure your sample concentrations are within the optimal range.[9]
Precipitate Formation A precipitate in the wells can scatter light and cause erratic readings. Ensure all reagents are fully dissolved.[10]
Bubbles in Wells Bubbles can interfere with the light path. Avoid foaming when mixing reagents and visually inspect the plate for bubbles before reading.[8]
Instrument Malfunction Check if the instrument's lamp is failing or if there are other hardware issues. Running a standard calibration plate can help diagnose instrument problems.[9]
Temperature Fluctuations Ensure the plate reader is maintaining a stable temperature throughout the kinetic read.[11]

Experimental Protocols

Standard FALGPA Assay Protocol (Colorimetric)

This protocol is a generalized procedure based on common assay kits. Always refer to the specific manufacturer's instructions.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice during use.[2]

    • Bring the Collagenase Assay Buffer to room temperature before starting.[1][3]

    • Prepare aliquots of the enzyme and substrate to avoid repeated freeze-thaw cycles.[2]

  • Sample and Control Preparation (in a 96-well plate):

    • Sample Wells: Add 2-10 µL of your collagenase sample.

    • Positive Control Well: Add 10 µL of the provided Collagenase.

    • Inhibitor Control Well (Optional): Add 10 µL of Collagenase and 2 µL of Inhibitor.

    • Reagent Background Control: Add 100 µL of Collagenase Assay Buffer.

    • Adjust the volume in all wells (except the background control) to 100 µL with Collagenase Assay Buffer.[1][3]

  • Reaction Initiation:

    • Prepare a Reaction Mix for the required number of wells. For each well, mix 40 µL of Collagenase Substrate (FALGPA) and 60 µL of Collagenase Assay Buffer.[1][3]

    • Add 100 µL of the Reaction Mix to each well.

    • Mix well, avoiding the formation of bubbles.[8]

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C (or 25°C as per protocol).[1][6]

    • Measure the absorbance at 345 nm in kinetic mode for 5-15 minutes, taking readings at regular intervals (e.g., every 25-60 seconds).[1][5]

    • For samples with low activity, the reading time can be extended up to 1-3 hours.[2][3]

  • Calculation of Activity:

    • Determine the rate of absorbance change (ΔA345/minute) within the linear range of the reaction.

    • Use the following formula to calculate collagenase activity (U/mL):

      • Units/mL = (ΔA345/min Sample – ΔA345/min Blank) * Total Volume (mL) * Dilution Factor / (Molar Extinction Coefficient * Sample Volume (mL))

      • The molar extinction coefficient for FALGPA at 345 nm is typically 0.53 mM⁻¹cm⁻¹.

Visual Guides

Below are diagrams to help visualize the experimental workflow and troubleshooting logic.

FALGPA_Workflow FALGPA Assay Experimental Workflow prep Reagent Preparation (Thaw reagents, bring buffer to RT) plate Plate Setup (Add samples, controls to 96-well plate) prep->plate 1 reaction Initiate Reaction (Add Reaction Mix containing FALGPA) plate->reaction 2 read Kinetic Measurement (Read A345 nm at 37°C for 5-15 min) reaction->read 3 calc Data Analysis (Calculate rate of absorbance change) read->calc 4

Caption: A simplified workflow for the FALGPA assay.

Troubleshooting_Logic Troubleshooting Logic for Low Signal cluster_pc_issues Positive Control Troubleshooting cluster_sample_issues Sample Troubleshooting start Low or No Signal Detected check_pc Is the Positive Control working? start->check_pc pc_ok YES check_pc->pc_ok Yes pc_bad NO check_pc->pc_bad No sample_issue1 Check Sample Concentration (Dilute or concentrate sample) pc_ok->sample_issue1 pc_issue1 Check Reagent Storage & Preparation pc_bad->pc_issue1 pc_issue2 Verify Plate Reader Settings (Wavelength: 345 nm) pc_issue1->pc_issue2 pc_issue3 Confirm Assay Protocol Steps pc_issue2->pc_issue3 sample_issue2 Investigate for Inhibitors (Purify sample) sample_issue1->sample_issue2 sample_issue3 Review Sample Preparation Method sample_issue2->sample_issue3

Caption: A decision tree for troubleshooting low signal issues.

References

Technical Support Center: Optimizing FALGPA Collagenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) collagenase assays, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the FALGPA collagenase assay?

A1: The optimal pH for collagenase activity in a FALGPA assay is generally in the neutral to slightly alkaline range.[1] A standard pH of 7.5 at 25°C is widely recommended in established protocols for this assay.[][3] However, the optimal pH can vary depending on the source of the collagenase. For instance, some bacterial collagenases exhibit maximum activity at pH 8.0, while others function best between pH 7.0 and 9.0.[1][4][5] It is crucial to consult the manufacturer's specifications for your specific collagenase lot, and for highly sensitive applications, empirical determination of the optimal pH is recommended.

Q2: How does a suboptimal pH affect the FALGPA assay?

A2: A suboptimal pH can significantly impact the assay's accuracy and reproducibility. If the pH is too acidic or too alkaline, the collagenase may exhibit reduced activity or even undergo denaturation, leading to an underestimation of collagenolytic activity.[1][6] Extreme pH values can lead to a complete loss of enzyme function.[1] Therefore, precise pH control of the assay buffer is critical for obtaining reliable results.

Q3: What are the key components of a standard FALGPA assay buffer?

A3: A typical FALGPA assay buffer includes a buffering agent, calcium chloride, and sodium chloride, adjusted to the optimal pH. A commonly used buffer is 50 mM Tricine with 10 mM Calcium Chloride and 400 mM Sodium Chloride, adjusted to pH 7.5 at 25°C. Calcium ions are essential activators for collagenase activity.

Q4: Can the FALGPA substrate itself be affected by pH?

A4: While the primary concern with pH is its effect on enzyme activity, the stability of the FALGPA substrate can also be pH-dependent. Although FALGPA is generally stable within the recommended neutral to slightly alkaline pH range for the assay, extreme pH values could potentially lead to its degradation, which would interfere with the assay results. It is important to ensure the FALGPA solution is prepared in the recommended assay buffer and its pH is adjusted if necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no collagenase activity detected Suboptimal pH of the assay buffer: The pH may be outside the optimal range for your specific collagenase.Verify the pH of your assay buffer at the correct temperature (e.g., 25°C). If necessary, perform a pH optimization experiment (see Experimental Protocols section).
Incorrect buffer composition: Missing essential components like calcium ions.Ensure your buffer contains all necessary components, such as 10 mM CaCl₂, as calcium is a critical cofactor for collagenase activity.
Enzyme degradation: Improper storage or handling of the collagenase.Aliquot and store the collagenase at -20°C as recommended. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use.[7][8][9]
High variability between replicates Inconsistent pH across wells: Small variations in buffer pH between wells.Prepare a master mix of the assay buffer to ensure a consistent pH for all replicates. Calibrate your pH meter regularly.
Pipetting errors: Inaccurate dispensing of reagents.Use calibrated pipettes and consider using a multi-channel pipette for adding master mixes to reduce variability.
Assay signal decreases too rapidly Collagenase concentration is too high: The substrate is rapidly consumed.Dilute the collagenase sample and re-run the assay to ensure the reaction rate is within the linear range of detection for your instrument.[8][9]
pH is at the absolute optimum, leading to very high activity: While desirable, ensure your detection instrument can accurately capture the rapid change in absorbance. If not, a slight, controlled deviation from the absolute pH optimum might be necessary to slow the reaction for accurate measurement.

Quantitative Data Summary

The optimal pH for collagenase activity can vary depending on the source of the enzyme. The following table summarizes reported optimal pH ranges for different collagenases.

Collagenase Source Reported Optimal pH Range Reference
General (FALGPA Assay)7.5[]
Porcine Synovial CollagenaseBell-shaped curve between pH 5-10[10]
Streptomyces parvulus~9.0[5]
Nocardiopsis dassonvillei8.0 (stable between 7.0-8.5)[1]
Actinomycetes (general)7.0 - 9.0[1]
General Tissue Digestion6.3 - 8.8

Experimental Protocols

Standard FALGPA Collagenase Assay Protocol (pH 7.5)

This protocol is adapted from standard procedures for measuring collagenase activity using the FALGPA substrate.[7]

Materials:

  • Collagenase sample

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • Assay Buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5 at 25°C)

  • Spectrophotometer capable of reading at 345 nm

  • 96-well clear, flat-bottom plate or cuvettes

Procedure:

  • Prepare the Assay Buffer: Dissolve Tricine, CaCl₂, and NaCl in ultrapure water. Adjust the pH to 7.5 at 25°C using 1 M HCl or 1 M NaOH.

  • Prepare the FALGPA Solution: Dissolve FALGPA in the Assay Buffer to a final concentration of 1.0 mM. Ensure complete dissolution.

  • Prepare the Collagenase Solution: Dilute the collagenase sample in cold Assay Buffer to a concentration that will produce a linear rate of absorbance change over 5-15 minutes.

  • Set up the Assay:

    • Blank: Add 100 µL of Assay Buffer.

    • Sample: Add a specific volume of your diluted collagenase sample and adjust the total volume to 100 µL with Assay Buffer.

  • Initiate the Reaction: Add 100 µL of the FALGPA solution to each well.

  • Measure Activity: Immediately measure the decrease in absorbance at 345 nm kinetically at 25°C or 37°C for 5-15 minutes. The rate of FALGPA hydrolysis is proportional to the rate of decrease in absorbance.

Protocol for Optimizing Assay pH

This protocol allows for the empirical determination of the optimal pH for your specific collagenase.

Materials:

  • Collagenase sample

  • FALGPA

  • A series of Assay Buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). The buffer composition (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl) should remain constant.

  • Spectrophotometer

  • 96-well plate or cuvettes

Procedure:

  • Prepare a Series of Buffers: Prepare the Assay Buffer as described above, but before the final volume adjustment, divide it into aliquots. Adjust the pH of each aliquot to the desired value in your range (e.g., 6.0, 6.5, etc.) at 25°C.

  • Prepare FALGPA and Collagenase Solutions: Prepare fresh FALGPA and diluted collagenase solutions for the experiment.

  • Set up the Assay Plate: For each pH value to be tested, set up blank and sample wells as described in the standard protocol, using the corresponding pH buffer.

  • Run the Assay: Initiate the reaction by adding the FALGPA solution.

  • Measure and Analyze: Measure the kinetic activity at each pH. Plot the rate of reaction (change in A345/min) against the pH. The pH that yields the highest reaction rate is the optimum for your enzyme under these conditions.

Visualizations

FALGPA_Assay_Workflow FALGPA Collagenase Assay Workflow prep_buffer Prepare Assay Buffer (e.g., pH 7.5) prep_falga Prepare FALGPA Solution (1.0 mM) prep_buffer->prep_falga prep_enzyme Prepare Diluted Collagenase Solution prep_buffer->prep_enzyme setup_plate Set up Assay Plate (Blanks & Samples) prep_enzyme->setup_plate initiate_reaction Add FALGPA to Wells setup_plate->initiate_reaction measure Measure A345 Kinetically initiate_reaction->measure analyze Calculate Activity measure->analyze

Caption: Standard workflow for the FALGPA collagenase assay.

pH_Optimization_Workflow pH Optimization Workflow prep_buffers Prepare Buffers (Range of pH values) setup_plate Set up Plate for Each pH Value prep_buffers->setup_plate prep_reagents Prepare FALGPA & Collagenase Solutions prep_reagents->setup_plate run_assay Run Kinetic Assay setup_plate->run_assay plot_data Plot Activity vs. pH run_assay->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Experimental workflow for determining optimal assay pH.

Troubleshooting_Logic Troubleshooting Logic for Low Activity decision decision start Low/No Activity Observed check_ph Is Buffer pH Correct? start->check_ph check_buffer_comp Is Buffer Composition Correct (e.g., Ca2+)? check_ph->check_buffer_comp Yes adjust_ph Adjust pH or Perform pH Optimization check_ph->adjust_ph No check_enzyme Was Enzyme Handled Properly? check_buffer_comp->check_enzyme Yes remake_buffer Remake Buffer with Correct Components check_buffer_comp->remake_buffer No new_enzyme Use a Fresh Enzyme Aliquot check_enzyme->new_enzyme No success Problem Resolved check_enzyme->success Yes, problem likely elsewhere adjust_ph->success remake_buffer->success new_enzyme->success

Caption: Troubleshooting flowchart for low collagenase activity.

References

Preventing degradation of FA-Leu-Gly-Pro-Ala-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FA-Leu-Gly-Pro-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.

Troubleshooting Guide: Common Degradation Issues

This guide addresses specific issues you might encounter with this compound in solution.

Issue Potential Cause Recommended Solution
Loss of Peptide Concentration Over Time Hydrolysis: The peptide bonds, particularly the Leu-Gly bond, can be susceptible to hydrolysis, which is accelerated by acidic or basic conditions and elevated temperatures.Maintain the pH of the solution within a neutral range (pH 6-8). Store the solution at recommended low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Appearance of New Peaks in HPLC Analysis Chemical Degradation: This could be due to oxidation, deamidation, or cleavage of the N-terminal furylacryloyl (FA) group, especially upon exposure to light or harsh chemicals.Prepare solutions fresh whenever possible. Protect the solution from light by using amber vials or covering the container with foil. Use high-purity solvents and buffers.
Precipitation or Cloudiness of the Solution Aggregation or Poor Solubility: Peptides can aggregate at high concentrations or in buffers where they have low solubility. Changes in pH or temperature can also induce aggregation.Ensure the peptide is fully dissolved in the recommended solvent before preparing the final solution. If precipitation occurs, gentle warming or sonication may help. It is advisable to work with concentrations known to be soluble. Consider using a different buffer system.
Inconsistent Assay Results Peptide Degradation: Degraded peptide will lead to variability in experimental outcomes, especially in enzymatic assays where it acts as a substrate.Always use freshly prepared solutions for critical experiments. Perform a quick purity check using HPLC before use if the solution has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of degradation for this compound?

A1: The primary degradation pathways for peptides like this compound include:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acids or bases.

  • Oxidation: Although this peptide does not contain highly susceptible residues like Met or Cys, oxidation can still occur over time with exposure to oxygen.

  • N-terminal group degradation: The furylacryloyl group may be susceptible to degradation under harsh acidic conditions or photolytic degradation.

  • Aggregation: Physical instability leading to the formation of insoluble aggregates.

Q2: What is the optimal pH for storing this compound in solution?

A2: For maximal stability, it is recommended to maintain the pH of the solution in the neutral range, ideally between 6.0 and 8.0.[1] Extreme pH levels, both acidic and basic, can significantly accelerate the rate of hydrolysis.[1][2]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1]

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents like DMSO.[4] For aqueous solutions, it is best to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration.

Q5: Can I do anything to prevent oxidation of the peptide?

A5: While this compound is not highly prone to oxidation, you can minimize this risk by using deoxygenated buffers (e.g., by bubbling with nitrogen or argon gas) and keeping vials tightly sealed.

Illustrative Stability Data

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is based on general principles of peptide stability and is intended for guidance. For precise stability data, it is recommended to perform the experimental protocol outlined below.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.085%65%
5.095%88%
7.0>99%98%
9.092%80%

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>99%97%
25°C (Room Temp)98%90%
37°C95%82%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • UV detector

  • pH meter

  • Incubator and water bath

  • Amber and clear glass vials

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 40°C.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 40°C.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Mix 100 µL of the stock solution with 900 µL of PBS (pH 7.4). Incubate at 60°C.

  • Photolytic Degradation: Mix 100 µL of the stock solution with 900 µL of PBS (pH 7.4) in a clear vial. Expose to direct light (e.g., in a photostability chamber).

  • Control: Mix 100 µL of the stock solution with 900 µL of PBS (pH 7.4). Store at 4°C in the dark.

4. Time Points:

  • Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the pH before HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution at 214 nm (for the peptide bond) and a higher wavelength appropriate for the FA group (e.g., ~320 nm).

  • Quantification: Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time 0.

Visualizations

degradation_pathways Peptide This compound in Solution Hydrolysis Hydrolysis (Acid/Base, Heat) Peptide->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Peptide->Oxidation Photodegradation Photodegradation (Light Exposure) Peptide->Photodegradation Aggregation Aggregation (Concentration, pH, Temp) Peptide->Aggregation Degraded Degraded Products (Inactive) Hydrolysis->Degraded Oxidation->Degraded Photodegradation->Degraded Aggregation->Degraded

Caption: Major degradation pathways for this compound in solution.

experimental_workflow start Start: Prepare Peptide Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) start->stress sampling Collect Aliquots at Defined Time Points stress->sampling analysis Analyze by HPLC (C18 Column) sampling->analysis quantify Quantify Remaining Peptide (Peak Area Analysis) analysis->quantify end End: Determine Stability Profile quantify->end logical_relationship stability Peptide Stability pH Optimal pH (6.0-8.0) stability->pH temp Low Temperature (-20°C / -80°C) stability->temp light Protection from Light stability->light freeze_thaw Avoid Freeze-Thaw stability->freeze_thaw

References

Technical Support Center: Fluorescence Anisotropy/Polarization-based GTP-binding Assay (FALGPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fluorescence Anisotropy/Polarization-based GTP-binding Assay (FALGPA).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the FALGPA GTP-binding assay?

The FALGPA for GTP-binding is a homogeneous assay that measures the interaction between a G-protein and a fluorescently labeled GTP analog (e.g., BODIPY-GTP). The principle is based on the phenomenon of fluorescence anisotropy (also known as fluorescence polarization). In solution, the small fluorescent GTP analog tumbles rapidly, resulting in low anisotropy. When a G-protein is activated (e.g., by an agonist binding to a G-protein-coupled receptor, GPCR), it binds the fluorescent GTP analog. This binding to the much larger protein slows down the rotational motion of the fluorophore, leading to an increase in fluorescence anisotropy. This change in anisotropy is directly proportional to the extent of GTP binding and can be used to quantify G-protein activation.[1][2][3]

Q2: What are the key components of a typical FALGPA GTP-binding assay buffer?

A typical assay buffer includes a buffering agent to maintain pH (e.g., Tris or HEPES), salts like NaCl and MgCl₂, and GDP to ensure that the G-protein is in its inactive state at the start of the experiment.[4][5] Divalent cations like Mg²⁺ are often crucial for the enzymatic activity of G-proteins.[6]

Q3: Why is GDP included in the assay buffer?

GDP is included to keep the G-proteins in their inactive, GDP-bound state before the start of the assay. This ensures that the binding of the fluorescent GTP analog is initiated by the experimental conditions (e.g., addition of an agonist to a GPCR), thus lowering the background signal.[4][5]

Q4: Can I use this assay to screen for inhibitors?

Yes, this assay is well-suited for screening for inhibitors of G-protein activation. Inhibitors will prevent the binding of the fluorescent GTP analog to the G-protein, resulting in a lower anisotropy signal compared to an uninhibited control.

Troubleshooting Guide

Issue 1: High Background Anisotropy Signal

Possible Causes & Solutions

Possible CauseSuggested Solution
Aggregation of the G-protein or fluorescent ligand. Centrifuge protein and ligand solutions before use. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent non-specific aggregation.[7]
Contaminants in the buffer or sample are fluorescent. Use high-purity reagents and solvents. Scan the emission spectra of all individual components to identify the source of fluorescence.
Light scattering from particulate matter in the sample. Filter all buffers and solutions. Centrifuge samples at high speed immediately before reading the plate. Light scattering is highly polarized and can artificially increase the anisotropy reading.[3][8]
High concentration of the fluorescent GTP analog. Titrate the fluorescent GTP analog to determine the lowest concentration that gives a robust signal-to-noise ratio.[3]
Issue 2: Low or No Change in Anisotropy Upon G-Protein Activation

Possible Causes & Solutions

Possible CauseSuggested Solution
Inactive G-protein. Ensure proper protein folding and storage conditions. Verify the activity of the G-protein using a different assay if possible.
Suboptimal buffer conditions. Optimize the concentrations of Mg²⁺, NaCl, and GDP. The requirements for these components can be G-protein specific.[4][5][6]
Incorrect concentration of assay components. Verify the concentrations of the G-protein, fluorescent GTP analog, and any activating ligands (e.g., GPCR agonists).
Fluorescence lifetime of the probe is not suitable. For a significant change in anisotropy to be observed, the fluorescence lifetime of the fluorophore should be in a similar range to the rotational correlation time of the molecule.[1][9]
Mobility of the fluorophore is not restricted upon binding. This "propeller effect" can occur if the linker between the GTP and the fluorophore is too long and flexible. Consider using a different fluorescently labeled GTP analog.[10]
Issue 3: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseSuggested Solution
Inconsistent temperature. Ensure that all reagents and the plate reader are equilibrated to the same temperature. Fluorescence anisotropy is sensitive to temperature changes as they affect viscosity.[1]
Changes in viscosity between wells. Ensure all wells have the same final concentration of all components, including solvents used to dissolve test compounds. Viscosity directly impacts the rotational motion of the fluorophore.[11][12][13]
Pipetting errors. Use calibrated pipettes and proper technique, especially for small volumes.
Plate-to-plate variation. Use plates from the same manufacturing lot. Black, opaque plates are recommended to minimize background fluorescence and light scatter.[10]
Issue 4: Interference from Test Compounds

Possible Causes & Solutions

Possible CauseSuggested Solution
Compound is fluorescent at the assay wavelengths. Measure the fluorescence of the compound alone at the excitation and emission wavelengths used in the assay. If it is fluorescent, consider using a different fluorescent probe with a spectral profile that does not overlap with the compound.
Compound quenches the fluorescence of the probe. Measure the fluorescence intensity of the fluorescent GTP analog in the presence and absence of the compound. If quenching occurs, the data may need to be corrected, or a different assay may be required.[14][15]
Compound precipitates or aggregates in the assay buffer. Visually inspect the wells for precipitation. Test the solubility of the compound in the assay buffer. The formation of aggregates by "promiscuous inhibitors" can lead to non-specific inhibition.[16]
Compound is a detergent. Some compounds can act as detergents, which can alter the structure and function of the G-protein or form micelles that interfere with the assay.[6][17][18]

Experimental Protocols & Visualizations

General FALGPA GTP-Binding Experimental Workflow

The following diagram outlines a typical workflow for a FALGPA GTP-binding experiment.

FALGPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer (Tris, NaCl, MgCl₂, GDP) add_components Add G-Protein, Assay Buffer, and Test Compound to Plate prep_reagents->add_components prep_protein Prepare G-Protein Solution prep_protein->add_components prep_ligand Prepare Fluorescent GTP Analog prep_compounds Prepare Test Compounds prep_compounds->add_components incubate1 Incubate add_components->incubate1 add_gtp Add Fluorescent GTP Analog to Initiate Reaction incubate1->add_gtp incubate2 Incubate to Reach Equilibrium add_gtp->incubate2 read_plate Read Fluorescence Anisotropy on a Plate Reader incubate2->read_plate analyze_data Calculate Anisotropy Values and Determine IC₅₀/EC₅₀ read_plate->analyze_data

FALGPA GTP-Binding Experimental Workflow.
Signaling Pathway of G-Protein Activation

The diagram below illustrates the canonical G-protein activation and signaling pathway, which is the basis of the FALGPA GTP-binding assay.

G_Protein_Signaling GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Conformational Change G_protein_inactive G-Protein Complex (Gα-GDP, Gβγ) G_protein_active Gα-GTP G_protein_inactive->G_protein_active 4. GDP/GTP Exchange G_beta_gamma Gβγ GPCR_active->G_protein_inactive 3. Interaction Effector Downstream Effectors G_protein_active->Effector 5. Signaling G_beta_gamma->Effector Signaling Agonist Agonist Agonist->GPCR_inactive 1. Binding

G-Protein Activation Signaling Pathway.

References

Navigating the FALGPA Assay: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay is a critical tool for measuring collagenase activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the generation of valid and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the FALGPA assay?

The FALGPA assay is a continuous spectrophotometric method used to measure the activity of collagenase enzymes.[1] The synthetic peptide FALGPA mimics the structure of collagen.[2] When collagenase cleaves the Leu-Gly bond in the FALGPA substrate, it causes a decrease in absorbance at 345 nm. The rate of this decrease is directly proportional to the collagenase activity in the sample. One unit of collagenase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at 25°C and pH 7.5 in the presence of calcium ions.

Q2: What are the essential components of the FALGPA assay buffer?

The standard assay buffer is crucial for optimal enzyme activity and typically contains:

  • Tricine buffer: To maintain a stable pH of 7.5.[1]

  • Calcium Chloride (CaCl2): As a required cofactor for collagenase activity.[1]

  • Sodium Chloride (NaCl): To maintain ionic strength.[1]

Q3: How should I prepare my samples for the FALGPA assay?

Sample preparation depends on the nature of your sample. Purified collagenase can be dissolved in cold deionized water or a suitable buffer like Hank's Balanced Salt Solution (HBSS).[2] For bacterial extracts, preparation in cold Phosphate Buffered Saline (PBS) is recommended.[2] It is advisable to test several dilutions of your sample to ensure the readings fall within the linear range of the assay.[3]

Q4: How do I calculate the collagenase activity from my absorbance readings?

The collagenase activity is calculated from the linear rate of absorbance decrease (ΔA345/minute). The following formula is commonly used:

Units/mL enzyme = ( (ΔA345/min Test - ΔA345/min Blank) * Total reaction volume (mL) * Dilution factor ) / ( Millimolar extinction coefficient of FALGPA * Volume of enzyme solution (mL) )

The millimolar extinction coefficient for FALGPA at 345 nm is typically 0.53.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the FALGPA assay.

Issue 1: Low or No Collagenase Activity Detected

If you observe a minimal or complete lack of decrease in absorbance, consider the following potential causes and solutions.

Troubleshooting Workflow for Low/No Activity

LowActivity cluster_reagents Reagent Checks cluster_enzyme Enzyme Checks cluster_conditions Assay Condition Checks cluster_instrument Instrument Checks Start Start: Low or No Activity CheckReagents 1. Verify Reagent Integrity Start->CheckReagents CheckEnzyme 2. Assess Enzyme Activity CheckReagents->CheckEnzyme Reagents OK ReagentStorage Improper storage? (Check temperature, light exposure) CheckReagents->ReagentStorage ReagentPrep Incorrect preparation? (Concentrations, pH) CheckReagents->ReagentPrep CheckAssayConditions 3. Review Assay Conditions CheckEnzyme->CheckAssayConditions Enzyme Active EnzymeDegradation Degraded enzyme? (Test with positive control) CheckEnzyme->EnzymeDegradation EnzymeConcentration Enzyme concentration too low? (Increase concentration) CheckEnzyme->EnzymeConcentration CheckInstrument 4. Confirm Instrument Settings CheckAssayConditions->CheckInstrument Conditions Correct BufferpH Incorrect buffer pH? CheckAssayConditions->BufferpH Temperature Incorrect incubation temperature? CheckAssayConditions->Temperature Inhibitors Presence of inhibitors in sample? CheckAssayConditions->Inhibitors Solution Solution Found CheckInstrument->Solution Settings Correct Wavelength Incorrect wavelength setting? (Should be 345 nm) CheckInstrument->Wavelength HighBackground cluster_blank Blank Control Analysis cluster_substrate Substrate Stability cluster_contamination Contamination Source Start Start: High Background CheckBlank 1. Analyze Blank Control Start->CheckBlank CheckSubstrate 2. Evaluate Substrate Stability CheckBlank->CheckSubstrate Blank shows signal BlankComposition Does the blank contain all components except the enzyme? CheckBlank->BlankComposition CheckContamination 3. Investigate Contamination CheckSubstrate->CheckContamination Substrate stable SubstrateDegradation Is the FALGPA substrate degrading spontaneously? (Incubate substrate alone in buffer) CheckSubstrate->SubstrateDegradation Solution Solution Found CheckContamination->Solution No contamination ReagentContamination Contaminated reagents? (Use fresh aliquots) CheckContamination->ReagentContamination SampleContamination Cross-contamination between wells? CheckContamination->SampleContamination AssayValidation Start Start: Assay Validation Linearity 1. Establish Linearity Start->Linearity Controls 2. Define Control Acceptance Criteria Linearity->Controls Precision 3. Assess Precision Controls->Precision Accuracy 4. Determine Accuracy Precision->Accuracy Validated Validated Assay Accuracy->Validated

References

Technical Support Center: Improving the Sensitivity of the FALGPA Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the sensitivity of their collagenase activity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the FALGPA assay and what is its primary application?

The FALGPA assay is a continuous spectrophotometric method used to measure the activity of bacterial collagenases.[1] The synthetic peptide FALGPA mimics the structure of collagen and serves as a substrate for the enzyme.[1] Collagenase cleaves the peptide bond between Leucine (Leu) and Glycine (Gly) in the FALGPA molecule. This cleavage leads to a decrease in absorbance at 345 nm, which can be measured over time to determine the rate of enzymatic activity.[2] Its primary application is to quantify the activity of bacterial collagenases, such as those from Clostridium histolyticum, and to screen for potential collagenase inhibitors.[3]

Q2: Can the FALGPA assay be used to measure the activity of mammalian collagenases or Angiotensin-Converting Enzyme (ACE)?

The FALGPA substrate is specifically designed for bacterial collagenases and is not efficiently cleaved by vertebrate (including mammalian) collagenases due to differences in substrate specificity. While some literature may mention FALGPA in the context of other proteases, its established and primary use is for bacterial collagenase activity measurement. There is no strong evidence to suggest it is a suitable substrate for Angiotensin-Converting Enzyme (ACE).

Q3: What are the key components of the FALGPA assay buffer?

A typical FALGPA assay buffer has a pH of around 7.5 and contains Tricine, sodium chloride, and calcium chloride. Calcium ions are essential for the catalytic activity of collagenase.

Q4: How can I increase the sensitivity of my FALGPA assay, especially for samples with low collagenase activity?

For samples with low enzymatic activity, you can increase the signal by extending the incubation time. Standard protocols often suggest a 5-15 minute kinetic reading, but for low-activity samples, this can be extended to 1-3 hours. It is crucial to ensure that the reaction remains in the linear range during the extended incubation.

Q5: What is a suitable positive and negative control for the FALGPA assay?

A purified, active bacterial collagenase (e.g., from Clostridium histolyticum) should be used as a positive control to ensure the assay is performing correctly. For a negative control, a reaction mixture without the enzyme (blank) should be included to account for any substrate degradation that is not due to enzymatic activity. Additionally, a known collagenase inhibitor, such as 1,10-Phenanthroline, can be used to confirm that the observed activity is indeed from collagenase.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Signal (Low ΔA345/min) 1. Inactive Enzyme: The collagenase may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).2. Low Enzyme Concentration: The concentration of collagenase in the sample is below the detection limit of the assay.3. Suboptimal Assay Conditions: The pH or temperature of the assay is not optimal for enzyme activity.4. Presence of Inhibitors: The sample may contain inhibitors of collagenase.1. Use a fresh aliquot of the enzyme. Ensure proper storage at -20°C and keep on ice during use.2. Concentrate the sample or increase the amount of sample used in the assay. For samples with known low activity, extend the kinetic reading time (e.g., 1-3 hours).3. Verify the pH of the assay buffer is ~7.5. Ensure the assay is performed at the recommended temperature (typically 25°C or 37°C).4. Dilute the sample to reduce the concentration of potential inhibitors. If inhibitors are suspected, perform a spike-and-recovery experiment.
High Background (High Absorbance in Blank) 1. Substrate Instability: The FALGPA substrate may be degrading non-enzymatically.2. Contaminated Reagents: One or more of the reagents may be contaminated with a substance that absorbs at 345 nm.1. Prepare fresh FALGPA solution. Protect the solution from light.2. Use high-purity water and reagents. Prepare fresh buffer solutions.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples.2. Inadequate Mixing: Reagents and sample are not mixed thoroughly in the wells.3. Air Bubbles: Bubbles in the wells are interfering with the absorbance reading.1. Use calibrated pipettes and proper pipetting techniques. Ensure pipette tips are fully submerged in the liquid when dispensing.2. Mix the contents of the wells thoroughly by gently pipetting up and down or using a plate shaker.3. Be careful to avoid introducing air bubbles during pipetting. If bubbles are present, gently pop them with a clean pipette tip before reading the plate.
Non-linear Reaction Curve 1. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate.2. Enzyme Instability: The enzyme is losing activity over the course of the assay.1. Dilute the enzyme sample and re-run the assay. Ensure that the initial rate is calculated from the linear portion of the curve.2. Check the stability of the enzyme under the assay conditions. Ensure the buffer components and pH are optimal for enzyme stability.

Data Presentation

Table 1: Influence of Assay Conditions on FALGPA Assay Performance

ParameterOptimal Range/ConditionConsequence of Deviation
pH 7.0 - 8.5 (Optimal ~7.5)Lower or higher pH can lead to a significant decrease in enzyme activity.
Temperature 25°C - 37°CTemperatures outside this range can reduce enzyme activity or lead to enzyme denaturation.
Calcium Chloride (CaCl2) Concentration ~10 mMCollagenase is a calcium-dependent enzyme; insufficient calcium will result in lower activity.
FALGPA Concentration 0.2 - 1.6 mM[4]Should be optimized based on the specific enzyme and experimental goals (e.g., determining Km).

Table 2: Example Kinetic Parameters for C. histolyticum Collagenase with FALGPA

ParameterValue
Michaelis-Menten Constant (Km) 0.49 ± 0.05 mM
Maximum Velocity (Vmax) 1.45 ± 0.04 µmol/s
(Data is illustrative and may vary based on specific experimental conditions and enzyme purity.)

Experimental Protocols

Detailed Protocol for Optimized FALGPA Assay

1. Reagent Preparation:

  • Assay Buffer (50 mM Tricine, 400 mM NaCl, 10 mM CaCl2, pH 7.5):

    • Dissolve Tricine, NaCl, and CaCl2 in high-purity water.

    • Adjust the pH to 7.5 at 25°C using 1M NaOH or 1M HCl.

    • Bring the final volume to the desired amount with high-purity water.

  • FALGPA Substrate Solution (1 mM):

    • Dissolve FALGPA in the Assay Buffer to a final concentration of 1 mM.

    • Stir for at least 30 minutes to ensure complete dissolution.

    • Protect the solution from light and prepare it fresh.

  • Collagenase Sample:

    • Prepare dilutions of your collagenase-containing sample in cold Assay Buffer.

  • Positive Control:

    • Prepare a solution of active, purified bacterial collagenase in cold Assay Buffer.

  • Inhibitor Control (1,10-Phenanthroline):

    • Prepare a stock solution of 1,10-Phenanthroline in an appropriate solvent.

2. Assay Procedure (96-well plate format):

  • Set up the plate:

    • Blank: 100 µL of Assay Buffer.

    • Sample: X µL of collagenase sample + (100-X) µL of Assay Buffer.

    • Positive Control: X µL of positive control enzyme + (100-X) µL of Assay Buffer.

    • Inhibitor Control: X µL of positive control enzyme + Y µL of inhibitor + (100-X-Y) µL of Assay Buffer.

  • Pre-incubation: If using an inhibitor, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction: Add 100 µL of the 1 mM FALGPA Substrate Solution to each well.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 345 nm in kinetic mode. Record readings every minute for 5-15 minutes (or longer for low-activity samples).

3. Data Analysis:

  • Calculate the rate of reaction (ΔA345/min) from the linear portion of the curve for each well.

  • Subtract the rate of the blank from the rates of all other wells.

  • Enzyme activity can be calculated using the following formula: Units/mL enzyme = (ΔA345/min Test – ΔA345/min Blank) * Total Volume (mL) * Dilution Factor / (0.53 * Volume of Enzyme (mL)) Where 0.53 is the millimolar extinction coefficient of FALGPA at 345 nm.[3]

Visualizations

FALGPA_Assay_Workflow FALGPA Assay Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_reagents Prepare Assay Buffer, FALGPA Substrate, and Enzyme Samples plate_setup Set up 96-well plate (Blank, Sample, Controls) prep_reagents->plate_setup add_substrate Add FALGPA Substrate to all wells plate_setup->add_substrate kinetic_read Measure Absorbance at 345 nm (Kinetic Mode) add_substrate->kinetic_read calc_rate Calculate Rate (ΔA345/min) kinetic_read->calc_rate calc_activity Calculate Collagenase Activity calc_rate->calc_activity

Caption: Workflow for the FALGPA colorimetric assay.

FALGPA_Cleavage_Pathway Enzymatic Cleavage of FALGPA by Collagenase FALGPA FALGPA Substrate (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) Products Cleavage Products: FAL-Leu + Gly-Pro-Ala FALGPA->Products Cleavage of Leu-Gly bond Collagenase Bacterial Collagenase (Enzyme) Collagenase->Products Measurement Decreased Absorbance at 345 nm Products->Measurement

Caption: Reaction pathway of FALGPA cleavage by collagenase.

References

Dealing with precipitation in FA-Leu-Gly-Pro-Ala-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FA-Leu-Gly-Pro-Ala-OH. Our aim is to help you overcome common challenges, particularly precipitation, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic peptide that serves as a substrate for microbial collagenase.[1] Its unique amino acid sequence allows for its use in various biochemical assays to determine collagenase activity. It is also utilized in drug development and biotechnology for studying protein interactions and enzyme activity.[2]

Q2: Why is my this compound solution showing precipitation?

A2: Precipitation in this compound solutions is often due to its hydrophobic nature. The peptide contains a high percentage of hydrophobic amino acids (Leucine, Proline, Alanine), which can lead to poor solubility in aqueous solutions.[3][4] Other factors that can contribute to precipitation include improper solvent selection, incorrect pH, low temperature, and high peptide concentration.

Q3: What is the recommended solvent for dissolving this compound?

A3: Due to its hydrophobicity, Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions of this compound.[1][3] It has been reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL.[1][5] For applications sensitive to DMSO, other organic solvents like dimethylformamide (DMF) or acetonitrile (ACN) can be used.[3][4]

Q4: How should I store my this compound stock solution?

A4: Once dissolved, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue: Precipitation observed upon addition of aqueous buffer to the peptide stock solution.
Possible Cause Troubleshooting Step
Peptide concentration is too high for the final aqueous solution. Decrease the final concentration of the peptide in the aqueous buffer. Perform a pilot experiment with a small aliquot to determine the maximum soluble concentration.
Rapid addition of aqueous buffer. Add the aqueous buffer to the peptide stock solution slowly and dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
pH of the final solution is not optimal. Adjust the pH of the final solution. For neutral peptides like this compound, a neutral pH is generally recommended.
Low temperature of the solution. Gently warm the solution to aid dissolution. However, avoid excessive heat as it may degrade the peptide.
Issue: The lyophilized peptide does not dissolve completely in the initial solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume. Increase the volume of the solvent gradually until the peptide dissolves completely.
Inadequate mixing. Vortex the solution for several minutes. If dissolution is still incomplete, sonication can be employed to break up peptide aggregates.
Peptide has aggregated over time. Allow the lyophilized peptide to warm to room temperature before adding the solvent. Centrifuge the vial to ensure all the powder is at the bottom before opening.

Quantitative Data

The following table summarizes the known and estimated solubility of this compound in various solvents. Please note that values for DMF, Acetonitrile, and Ethanol are estimations based on general principles for hydrophobic peptides and should be experimentally verified.

SolventEstimated SolubilityNotes
DMSO ≥ 100 mg/mLHighly soluble. Recommended for stock solutions.[1][5]
10% DMSO in Saline ≥ 2.5 mg/mLCo-solvent system can be used for in-vivo applications.[1]
10% DMSO in Corn Oil ≥ 2.5 mg/mLAlternative co-solvent system for in-vivo use.[1]
DMF Estimated: 10-50 mg/mLA good alternative to DMSO for dissolving hydrophobic peptides.[3][6]
Acetonitrile Estimated: 5-20 mg/mLCan be used, but may be less effective than DMSO or DMF for highly hydrophobic peptides.[3][4]
Ethanol Estimated: 1-10 mg/mLLower solubility expected compared to other organic solvents.
Water InsolubleDue to the high content of hydrophobic amino acids.
Aqueous Buffers (e.g., PBS) Very low to insolubleDirect dissolution is not recommended. Dilution from a stock in organic solvent is necessary.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Carefully weigh the desired amount of peptide and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the tube vigorously for 2-3 minutes until the peptide is completely dissolved. A clear solution should be obtained.

  • If complete dissolution is not achieved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 mM Working Solution for Collagenase Assay

This protocol is adapted from a standard procedure for preparing a FALGPA solution for a collagenase activity assay.

Materials:

  • This compound stock solution in DMSO

  • Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare the assay buffer and adjust the pH to 7.5.

  • Calculate the volume of the this compound stock solution required to achieve a final concentration of 1 mM in the desired volume of assay buffer.

  • In a sterile tube, add the required volume of assay buffer.

  • While vortexing the assay buffer, slowly add the calculated volume of the peptide stock solution dropwise.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

Experimental Workflow for Solubilization

G Workflow for Solubilizing this compound start Start: Lyophilized this compound warm Equilibrate to Room Temperature start->warm add_dmso Add Anhydrous DMSO (to desired stock concentration) warm->add_dmso vortex Vortex Vigorously add_dmso->vortex check_solubility Visually Inspect for Complete Dissolution vortex->check_solubility sonicate Sonicate if Necessary check_solubility->sonicate No soluble Clear Stock Solution check_solubility->soluble Yes precipitate Precipitation (Troubleshoot) check_solubility->precipitate sonicate->check_solubility aliquot Aliquot for Storage soluble->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a stock solution of this compound.

Hypothetical Signaling Pathway of Cleavage Products

The following diagram illustrates a hypothetical signaling pathway initiated by the cleavage products of this compound, based on the known biological activities of collagenase and the dipeptide Gly-Pro. There is currently no direct evidence for the signaling activity of the FA-Leu fragment.

G Hypothetical Signaling of this compound Cleavage Products cluster_collagenase Collagenase Activity cluster_products Cleavage Products cluster_cellular_effects Potential Cellular Effects peptide This compound collagenase Microbial Collagenase peptide->collagenase cleavage Cleavage at Leu-Gly bond collagenase->cleavage fa_leu FA-Leu cleavage->fa_leu Fragment 1 gly_pro_ala Gly-Pro-Ala-OH cleavage->gly_pro_ala Fragment 2 unknown_receptor Unknown Receptor fa_leu->unknown_receptor tgf_beta_receptor TGF-β Receptor gly_pro_ala->tgf_beta_receptor Inhibits TGF-β1 signaling (based on Gly-Pro activity) smad Smad2/3 Phosphorylation tgf_beta_receptor->smad Inhibits atf4 ATF4 Expression smad->atf4 Downregulates fibrosis Modulation of Fibrosis atf4->fibrosis unknown_signaling Unknown Signaling unknown_receptor->unknown_signaling

References

Validation & Comparative

A Head-to-Head Comparison: FA-Leu-Gly-Pro-Ala-OH Peptide Substrate Assay vs. Gelatin Zymography for Collagenase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and life sciences, the accurate measurement of collagenase activity is critical for understanding physiological and pathological processes, including tissue remodeling, cancer metastasis, and arthritis. Two widely employed methods for this purpose are the use of the synthetic peptide substrate FA-Leu-Gly-Pro-Ala-OH (FALGPA) and the classic gelatin zymography technique. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

At their core, these two methods offer distinct approaches to quantifying collagenase activity. The FALGPA assay is a continuous, spectrophotometric method that provides real-time kinetic data based on the cleavage of a specific peptide sequence. In contrast, gelatin zymography is an endpoint, gel-based technique that allows for the sensitive detection and differentiation of gelatin-degrading enzymes, primarily matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.

Performance Comparison at a Glance

To facilitate a clear understanding of the key differences, the following table summarizes the quantitative performance metrics of the FALGPA assay and gelatin zymography.

FeatureThis compound (FALGPA) AssayGelatin Zymography
Principle Spectrophotometric measurement of the cleavage of a synthetic peptide substrate.SDS-PAGE-based separation and subsequent in-gel digestion of a gelatin substrate.
Quantification Quantitative (real-time kinetics)Semi-quantitative (densitometric analysis of digested bands)
Sensitivity (Limit of Detection) ~0.02 mU of collagenase activity.High, can detect picogram (pg) to as low as 0.1 pg levels of interstitial collagenase.[1]
Specificity Primarily a substrate for bacterial collagenases; cross-reactivity with mammalian MMPs needs to be empirically determined.Primarily detects gelatinases (MMP-2, MMP-9); can also detect other MMPs like MMP-1, -8, and -13, though with lower efficiency.
Throughput High-throughput adaptable (microplate format).Low to medium throughput.
Time to Result Rapid (minutes to a few hours).Lengthy (typically >24 hours).
Information Provided Overall enzymatic activity against a specific peptide sequence.Information on the molecular weight of active enzymes, allowing for the distinction between pro- and active forms.
Dynamic Range Dependent on spectrophotometer capabilities.Linear range can be established (e.g., 10-120 pg for gelatinase A).

Delving into the Methodologies

A deeper understanding of the experimental protocols is essential for appreciating the practical implications of choosing one method over the other.

This compound (FALGPA) Assay: A Spectrophotometric Approach

The FALGPA assay relies on the principle that the cleavage of the Leu-Gly bond within the peptide by collagenase leads to a change in absorbance, which can be monitored continuously using a spectrophotometer.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM Tricine, 10 mM CaCl₂, and 400 mM NaCl, adjusted to pH 7.5.

    • FALGPA Substrate Solution: Dissolve FALGPA in the assay buffer to a final concentration of 1 mg/mL.

    • Enzyme Solution: Prepare a stock solution of the collagenase to be tested in a suitable buffer.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer and the FALGPA substrate solution.

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • Immediately begin monitoring the decrease in absorbance at 345 nm at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance curve.

    • Convert the rate of absorbance change to enzymatic activity (units/mg) using the molar extinction coefficient of FALGPA and the protein concentration of the enzyme sample. One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of FALGPA per minute under specific conditions.[2]

Gelatin Zymography: Visualizing Proteolytic Activity

Gelatin zymography is a powerful technique for identifying the presence and approximate molecular weight of gelatin-degrading enzymes.

Experimental Protocol:

  • Gel Preparation:

    • Prepare a polyacrylamide gel containing gelatin (typically 1 mg/mL) as a co-polymerized substrate. A stacking gel without gelatin is cast on top of the separating gel.

  • Sample Preparation and Electrophoresis:

    • Mix protein samples (e.g., cell culture supernatant, tissue extracts) with a non-reducing sample buffer. Do not heat the samples , as this can cause auto-activation of the enzymes.

    • Load the samples onto the gel and perform electrophoresis under non-denaturing conditions (i.e., no boiling and no reducing agents).

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a development buffer containing CaCl₂ and other co-factors at 37°C for several hours to overnight. During this incubation, the renatured collagenases will digest the gelatin in their vicinity.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel. Areas of gelatin degradation will appear as clear bands against a blue background, indicating the location of the active enzymes.

  • Data Analysis:

    • The molecular weights of the active enzymes can be estimated by comparing their migration to that of pre-stained molecular weight markers.

    • The intensity of the clear bands can be quantified using densitometry software to provide a semi-quantitative measure of enzyme activity.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the FALGPA assay and gelatin zymography.

FALGPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Assay Buffer, FALGPA Solution, and Enzyme Sample mix Mix Buffer and Substrate in Cuvette reagents->mix add_enzyme Add Enzyme to Initiate Reaction mix->add_enzyme measure Monitor Absorbance (345 nm) over Time add_enzyme->measure calculate Calculate Rate of Absorbance Change measure->calculate determine Determine Enzymatic Activity calculate->determine

Workflow for the this compound (FALGPA) assay.

Zymography_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_develop Development cluster_visualize Visualization & Analysis gel_prep Prepare Gelatin- Containing Polyacrylamide Gel electrophoresis Perform SDS-PAGE gel_prep->electrophoresis sample_prep Prepare Non-Reduced Protein Samples sample_prep->electrophoresis renature Wash with Detergent (Renaturation) electrophoresis->renature incubate Incubate in Development Buffer renature->incubate stain Stain with Coomassie Blue incubate->stain destain Destain to Reveal Clear Bands stain->destain analyze Analyze Bands (Densitometry) destain->analyze

Workflow for gelatin zymography.

Logical Comparison of Key Attributes

The choice between the FALGPA assay and gelatin zymography often comes down to the specific research question and available resources. The following diagram illustrates the logical relationship between the key attributes of each method.

Logical_Comparison cluster_falgpa This compound Assay cluster_zymography Gelatin Zymography f_quant Quantitative f_kinetic Real-time Kinetics f_quant->f_kinetic f_speed Rapid f_h_throughput High-Throughput f_speed->f_h_throughput f_specificity Specific Peptide Sequence f_specificity->f_quant Enables z_semiquant Semi-Quantitative z_endpoint Endpoint z_semiquant->z_endpoint z_slow Time-Consuming z_l_throughput Low-Throughput z_slow->z_l_throughput z_isoforms Identifies Pro/Active Forms z_mw Provides Molecular Weight z_isoforms->z_mw z_mw->z_isoforms Allows

Key attributes of FALGPA assay vs. gelatin zymography.

Conclusion: Selecting the Right Tool for the Job

Both the this compound assay and gelatin zymography are valuable tools for the assessment of collagenase activity. The choice between them should be guided by the specific experimental goals.

  • For high-throughput screening of collagenase inhibitors or for obtaining precise kinetic data on overall collagenolytic activity against a defined peptide, the FALGPA assay is the superior choice. Its speed, quantitative nature, and adaptability to microplate formats make it ideal for large-scale studies.

  • When the objective is to identify the specific gelatinases present in a complex biological sample, to differentiate between their latent and active forms, or when high sensitivity is paramount, gelatin zymography is the more appropriate method. While more laborious, the wealth of qualitative and semi-quantitative information it provides is invaluable for detailed characterization of enzyme profiles.

Ultimately, for a comprehensive understanding of collagenase activity, a combinatorial approach utilizing both methods can be highly effective. The FALGPA assay can provide robust quantitative data, while gelatin zymography can offer crucial insights into the specific enzymes at play.

References

Beyond FALGPA: A Comparative Guide to Modern Collagenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, accurate measurement of collagenase activity is critical for understanding tissue remodeling, disease progression, and the efficacy of therapeutic interventions. While the synthetic peptide substrate FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) has been a long-standing tool, a variety of alternative methods offer distinct advantages in terms of biological relevance, sensitivity, and applicability to complex biological samples. This guide provides an objective comparison of key alternatives to the FALGPA assay, complete with supporting data and detailed experimental protocols.

Quantitative Comparison of Collagenase Assays

The selection of an appropriate collagenase assay depends on factors such as the source of the collagenase (bacterial or mammalian), the sample matrix, and the desired throughput and sensitivity. The following table summarizes the key performance characteristics of major collagenase assay methodologies.

Assay TypePrincipleSubstrateDetection MethodKey AdvantagesLimitations
FALGPA Assay Cleavage of a synthetic peptide mimic of collagen.N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)Colorimetric (decrease in absorbance at 345 nm)High throughput, simple, and inexpensive.[1][2][3][4]Not specific for collagenases; can be cleaved by other proteases. Does not reflect activity on native collagen.[5][6]
Collagen Degradation Assay (CDA) - Mandl Digestion of insoluble native collagen fibers.Insoluble Type I Collagen FibersColorimetric (Ninhydrin reaction with liberated amino acids)Uses a biologically relevant, native substrate.Low throughput, time-consuming (requires 5-hour incubation), and has not been rigorously characterized.[7][8]
Kinetic Fluorescent CDA Cleavage of soluble, FITC-labeled native collagen fibrils releases quenched fluorescence.Fluorescein isothiocyanate (FITC)-conjugated Type I CollagenFluorometric (increase in fluorescence)High sensitivity, uses a native substrate, and provides a kinetic readout.[7][9] Considered an accurate measure of true collagenolytic function.[7]Can be influenced by factors that affect fluorescence.
DQ™ Collagen Assay Cleavage of dye-quenched (DQ) collagen releases fluorescence.DQ™ Collagen (Type I or IV)Fluorometric (increase in fluorescence)High sensitivity, suitable for live-cell imaging and 3D culture models, and allows for spatial resolution of protease activity.[10][11][12]Substrate is heavily modified, which may affect enzyme kinetics.
Gelatin Zymography Separation of proteins by SDS-PAGE containing gelatin, followed by renaturation and incubation to allow for gelatin degradation by proteases.GelatinStaining (e.g., Coomassie Blue)Allows for the determination of the molecular weight of the active collagenase.Semi-quantitative, not suitable for high-throughput screening.[13]
3,4-DHPAA-Based Fluorogenic Assay A repurposed assay that detects the N-terminal Gly peptides resulting from collagen degradation.Native Type I CollagenFluorometricHighly selective for collagenase activity in complex samples like bacterial lysates.[5]A newer method that may not be as widely validated as others.

Experimental Protocols

Detailed methodologies for the key alternatives to the FALGPA assay are provided below.

1. Kinetic Fluorescent Collagen Degradation Assay (CDA)

This method measures the activity of collagenase on soluble, FITC-labeled Type I collagen fibrils.

  • Materials:

    • FITC-labeled bovine type I collagen

    • Collagenase sample or standard

    • Assay buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare a stock solution of FITC-labeled collagen in the assay buffer.

    • Pipette 100 µL of the FITC-collagen solution into each well of the 96-well plate.

    • Add 2-10 µL of the collagenase sample or standard to the wells. Adjust the final volume in each well to 200 µL with assay buffer.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every minute for 30-60 minutes.

    • The collagenase activity is proportional to the rate of increase in fluorescence.

2. DQ™ Collagen Assay for Live-Cell Imaging

This protocol is adapted for measuring extracellular matrix degradation by live cells in a 3D culture model.

  • Materials:

    • DQ™ Collagen Type I from Bovine Skin, Fluorescein Conjugate

    • Matrigel or other basement membrane extract

    • Cell culture medium

    • Cells of interest

    • Confocal microscope

  • Procedure:

    • Reconstitute the lyophilized DQ™ Collagen to a stock solution of 1 mg/mL in sterile water.[12]

    • On ice, mix Matrigel with the DQ™ Collagen stock solution to a final concentration of 25 µg/mL.[10][11]

    • Add 40 µL of the Matrigel/DQ™ Collagen mixture to each well of a chambered coverglass and allow it to solidify at 37°C for 30 minutes.[11]

    • Seed approximately 35,000 cells onto the solidified matrix.[11]

    • Incubate the cells for 20-24 hours.[11]

    • Image the fluorescence signal using a confocal microscope. The appearance of green fluorescence indicates collagenolytic activity.

3. 3,4-DHPAA-Based Fluorogenic Assay

This assay is particularly useful for screening collagenase activity in bacterial lysates.

  • Materials:

    • Bacterial lysate containing collagenase

    • Type I Collagen

    • Assay Buffer (50 mM Tris, 5 mM CaCl₂, pH 7.5)

    • 3,4-dihydroxyphenylacetic acid (3,4-DHPAA)

    • Sodium borate

    • Sodium periodate (NaIO₄)

    • Fluorometric microplate reader

  • Procedure:

    • Incubate the bacterial lysate with Type I collagen in the assay buffer at 37°C for 2-4 minutes.[5]

    • Take a 50 µL aliquot of the reaction and mix it with:

      • 50 µL of 0.75 mM 3,4-DHPAA

      • 50 µL of 125 mM sodium borate (pH 8.0)

      • 50 µL of 1.25 mM NaIO₄

    • Incubate the mixture for 30 minutes at 37°C.[5]

    • Measure the fluorescence intensity (Excitation: 375 nm, Emission: 465 nm).[5]

Visualizing Assay Workflows

The following diagrams illustrate the fundamental workflows of the described collagenase assays.

FALGPA_Assay_Workflow cluster_0 FALGPA Assay FALGPA FALGPA Substrate CleavedProduct Cleaved Product FALGPA->CleavedProduct Cleavage Collagenase Collagenase Collagenase->CleavedProduct Measurement Measure Absorbance at 345 nm CleavedProduct->Measurement

Caption: Workflow of the FALGPA colorimetric assay.

Fluorescent_CDA_Workflow cluster_1 Kinetic Fluorescent CDA FITC_Collagen FITC-Labeled Collagen (Quenched) Cleaved_FITC Cleaved FITC-Peptides (Fluorescent) FITC_Collagen->Cleaved_FITC Digestion Collagenase Collagenase Collagenase->Cleaved_FITC Fluorescence Measure Fluorescence (Ex: 490, Em: 520) Cleaved_FITC->Fluorescence

Caption: Workflow of the Kinetic Fluorescent Collagen Degradation Assay.

DQ_Collagen_Assay_Workflow cluster_2 DQ™ Collagen Assay DQ_Collagen DQ™ Collagen (Quenched) Cleaved_DQ Cleaved DQ-Peptides (Fluorescent) DQ_Collagen->Cleaved_DQ Proteolysis Collagenase Collagenase Collagenase->Cleaved_DQ Imaging Fluorescence Imaging Cleaved_DQ->Imaging

Caption: Workflow of the DQ™ Collagen Assay.

References

A Comparative Guide to FALGPA and Other Synthetic Peptides for Protease Substrate Specificity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic peptide substrate is crucial for the accurate assessment of protease activity. This guide provides a detailed comparison of the substrate specificity of the chromogenic substrate FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) with other commonly used synthetic peptides, supported by experimental data and detailed protocols.

FALGPA is a well-established colorimetric substrate primarily utilized for assaying collagenase activity, particularly from Clostridium histolyticum.[1][2] Its cleavage at the Leu-Gly bond by collagenase results in a decrease in absorbance at 345 nm, providing a continuous and convenient method for monitoring enzyme activity.[1][3][4] In contrast, a significant class of alternative synthetic substrates employs fluorescence resonance energy transfer (FRET) for detection. These fluorogenic substrates offer enhanced sensitivity and are widely used for studying various proteases, especially matrix metalloproteinases (MMPs).

Quantitative Comparison of Substrate Specificity

The efficiency of an enzyme's catalysis on a given substrate is best described by the kinetic parameters K_m_ (Michaelis constant), k_cat_ (turnover number), and the specificity constant (k_cat_/K_m_). A lower K_m_ indicates a higher affinity of the enzyme for the substrate, while a higher k_cat_ signifies a faster conversion of the substrate to product. The k_cat_/K_m_ ratio is the most effective measure for comparing the catalytic efficiency of an enzyme for different substrates.

Below is a summary of available kinetic data for FALGPA and several fluorogenic peptide substrates with their respective target enzymes. A direct quantitative comparison is challenging due to the lack of studies assaying these substrates with the same enzymes under identical conditions. FALGPA is predominantly characterized with bacterial collagenase, while the fluorogenic peptides are mainly used with human MMPs.

Substrate SequenceEnzymeK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Chromogenic Substrate
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)Clostridium histolyticum collagenase~200-1000Not widely reportedNot widely reported[1]
Fluorogenic Substrates
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6)Human MMP-1 (Collagenase-1)--1.8 x 10⁵[5]
Human MMP-8 (Collagenase-2)--9.0 x 10⁵[5]
Human MMP-13 (Collagenase-3)--4.5 x 10⁵[5]
Human MT1-MMP (MMP-14)--3.0 x 10⁵[5]
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-1)Human MMP-1 (Collagenase-1)--0.9 x 10⁵[5]
Human MMP-8 (Collagenase-2)--1.0 x 10⁵[5]
Human MMP-13 (Collagenase-3)--2.2 x 10⁵[5]
Human MT1-MMP (MMP-14)--1.0 x 10⁵[5]
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂Vertebrate Collagenase3-1.5[6]
Vertebrate Gelatinase7-122.2[6]

Note: The k_cat_/K_m_ for Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ was originally reported in µM⁻¹h⁻¹ and has been converted to M⁻¹s⁻¹ for comparison.

Experimental Methodologies

FALGPA Assay Protocol

The enzymatic activity using FALGPA is typically measured by monitoring the decrease in absorbance at 345 nm.

Materials:

  • Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.[4]

  • Substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) dissolved in buffer.[4]

  • Enzyme: Collagenase solution.

  • Spectrophotometer capable of reading at 345 nm.

Procedure:

  • Prepare a reaction mixture containing the FALGPA solution in the assay buffer.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the decrease in absorbance at 345 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

  • Enzyme activity is calculated using the molar extinction coefficient of FALGPA (ΔA₃₄₅ = 0.53 mM⁻¹cm⁻¹ for the hydrolysis product).[4]

Fluorogenic Peptide Substrate Assay Protocol

Assays with FRET-based substrates involve measuring the increase in fluorescence upon cleavage of the peptide, which separates a fluorophore from a quencher molecule.

Materials:

  • Assay Buffer: Typically a Tris-based buffer containing CaCl₂, ZnCl₂, and a detergent like Brij-35, with pH adjusted to the enzyme's optimum (e.g., 7.5). The exact composition can vary depending on the specific MMP being assayed.

  • Substrate: A fluorogenic peptide such as Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ dissolved in DMSO and then diluted in assay buffer.

  • Enzyme: Activated MMP solution.

  • Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/400 nm for Mca/Dpa pair).[7]

Procedure:

  • Prepare the reaction mixture by adding the fluorogenic substrate to the assay buffer in the wells of a microplate.

  • Equilibrate the plate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution to the wells.

  • Immediately measure the increase in fluorescence intensity over time.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence curve.

  • The rate of substrate cleavage is calculated by converting the fluorescence units to molar concentrations using a standard curve of the free fluorophore.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of enzymatic substrate cleavage and a typical experimental workflow for determining kinetic parameters.

Enzymatic_Cleavage Enzymatic Substrate Cleavage cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products S Synthetic Peptide (e.g., FALGPA or FRET substrate) P1 Cleaved Peptide Fragment 1 S->P1 Cleavage P2 Cleaved Peptide Fragment 2 (Detectable moiety) S->P2 E Protease (e.g., Collagenase, MMP) E->S Binding

Caption: General mechanism of enzymatic cleavage of a synthetic peptide substrate.

Kinetic_Assay_Workflow Kinetic Parameter Determination Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer D Mix Substrate and Buffer in Reaction Vessel A->D B Prepare Serial Dilutions of Substrate B->D C Prepare Enzyme Solution E Initiate Reaction with Enzyme C->E D->E F Monitor Signal Change (Absorbance or Fluorescence) over Time E->F G Calculate Initial Reaction Velocities (v₀) F->G H Plot v₀ vs. [Substrate] G->H I Fit Data to Michaelis-Menten Equation to Determine Km and Vmax H->I

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

References

Validation of the FALGPA Assay with Known Collagenase Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving collagen degradation, the accurate measurement of collagenase activity is paramount. The FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay is a widely used, continuous spectrophotometric method for determining the activity of certain collagenases, particularly those derived from bacteria such as Clostridium histolyticum.[1][2] This guide provides a comprehensive validation of the FALGPA assay by comparing its performance with known collagenase standards, offering detailed experimental protocols, and presenting the data in a clear, comparative format.

Principle of the FALGPA Assay

The FALGPA assay relies on a synthetic peptide, FALGPA, which mimics the collagen structure at the cleavage site for bacterial collagenases.[1] When cleaved by collagenase, the furylacryloyl group is released, leading to a decrease in absorbance at 345 nm. This change in absorbance over time is directly proportional to the collagenase activity in the sample.[3] One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specified pH and temperature, commonly pH 7.5 and 25°C.[4]

Comparison of FALGPA Assay Performance with Different Collagenase Standards

A critical aspect of validating the FALGPA assay is understanding its specificity and performance with different types of collagenases. Clostridium histolyticum produces two main classes of collagenase, Class I and Class II, which exhibit different substrate preferences.[5][6]

  • Class I Collagenases (α, β, γ): These enzymes show high activity towards native, triple-helical collagen and moderate activity towards the synthetic FALGPA peptide.[5][6]

  • Class II Collagenases (δ, ε, ζ): In contrast, this class displays moderate activity on native collagen but high activity on the FALGPA substrate.[5][6]

This differential activity is a key consideration when interpreting results from the FALGPA assay. The assay is inherently more sensitive to Class II collagenases. For a comprehensive assessment of collagenolytic activity, especially when using crude collagenase preparations which contain a mixture of both classes, it is recommended to use the FALGPA assay in conjunction with an assay that measures activity against native collagen, such as the Collagen Digestion Unit (CDU) assay.

The FALGPA assay is primarily designed for bacterial collagenases. Its cross-reactivity with mammalian matrix metalloproteinases (MMPs) is not well-established, and other methods like gelatin zymography or specific fluorogenic substrate assays are generally preferred for measuring MMP activity.

Quantitative Comparison of Collagenase Standards

The following table summarizes the expected performance of the FALGPA assay with different classes of purified C. histolyticum collagenase and a common crude collagenase preparation. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are indicative of the enzyme's affinity for the FALGPA substrate and its maximum rate of cleavage, respectively.

Collagenase StandardPredominant ClassApparent Km (mM)Relative VmaxSpecific Activity (FALGPA Units/mg)Specific Activity (CDU/mg)
Purified Collagenase IClass IHigherLowerModerate (~1-5)High (≥1000)
Purified Collagenase IIClass IILowerHigherHigh (>10)Moderate (~400-800)
Crude Collagenase (Type I)MixtureIntermediateIntermediateLow to Moderate (0.5-5.0)High (≥125)

Note: The Km and Vmax values are relative and can vary based on specific assay conditions. Specific activity values are typical ranges found in commercial preparations.

Experimental Protocols

A detailed methodology for performing the FALGPA assay is provided below.

Preparation of Reagents
  • Assay Buffer: 50 mM Tricine, 10 mM Calcium Chloride, 400 mM Sodium Chloride, pH 7.5 at 25°C.

  • FALGPA Substrate Stock Solution (1 mM): Dissolve FALGPA in the Assay Buffer to a final concentration of 1 mM. This solution should be protected from light.

  • Collagenase Standards: Prepare stock solutions of purified Class I, Class II, and crude collagenase standards in a suitable buffer (e.g., cold deionized water or the Assay Buffer) at a concentration appropriate for the assay. For a standard curve, a series of dilutions should be prepared.

  • Positive Control: A known concentration of a bacterial collagenase (e.g., from C. histolyticum) should be used as a positive control.

  • Inhibitor Control (Optional): A broad-spectrum metalloproteinase inhibitor, such as 1,10-Phenanthroline, can be used as a negative control to confirm that the observed activity is due to collagenase.

Assay Procedure (96-well plate format)
  • Sample Preparation: Add 10-20 µL of each collagenase standard dilution, positive control, and unknown sample to individual wells of a clear, flat-bottom 96-well plate.

  • Blank Preparation: Add the same volume of the sample buffer without enzyme to at least two wells to serve as a blank for background absorbance.

  • Reaction Initiation: To each well, add the appropriate volume of the 1 mM FALGPA substrate solution to reach the desired final substrate concentration and a total reaction volume of 200 µL. Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the decrease in absorbance at 345 nm every minute for 10-30 minutes at 25°C or 37°C.

Calculation of Collagenase Activity

The collagenase activity is calculated from the linear portion of the absorbance vs. time plot.

Activity (Units/mL) = (ΔA345/min) / (ε * l) * Vtotal / Venzyme * D

Where:

  • ΔA345/min: The rate of change in absorbance at 345 nm per minute.

  • ε (epsilon): The millimolar extinction coefficient of FALGPA, which is 0.53 mM-1cm-1.[4]

  • l (ell): The path length of the light through the sample in cm (for a standard 96-well plate, this needs to be determined or a standard volume used).

  • Vtotal: The total volume of the assay reaction in mL.

  • Venzyme: The volume of the enzyme solution added to the reaction in mL.

  • D: The dilution factor of the enzyme sample.

Mandatory Visualizations

To further clarify the experimental workflow and the underlying enzymatic reaction, the following diagrams are provided.

FALGPA_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Spectrophotometric Detection FALGPA FALGPA Substrate Collagenase Collagenase FALGPA->Collagenase Binds to active site Products Cleaved Products Absorbance Decrease in Absorbance at 345 nm Products->Absorbance Results in Collagenase->Products Hydrolyzes FALGPA_Workflow start Start prep_reagents Prepare Reagents (Buffer, FALGPA, Standards) start->prep_reagents setup_plate Set up 96-well Plate (Samples, Blanks, Controls) prep_reagents->setup_plate add_substrate Add FALGPA Substrate to all wells setup_plate->add_substrate read_plate Kinetic Reading (Absorbance at 345 nm) add_substrate->read_plate calculate Calculate Activity (ΔA/min) read_plate->calculate end End calculate->end

References

A Comparative Guide to the Cross-Reactivity of the Collagenase Substrate FALGPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide substrate FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) and its cross-reactivity with various proteases. FALGPA is a widely used colorimetric substrate for measuring the activity of collagenases, particularly those from Clostridium histolyticum.[1] Understanding its specificity is crucial for accurate enzyme activity assessment and for the screening of potential inhibitors. This document outlines the substrate's performance with different proteases, supported by available data, and provides detailed experimental protocols.

Performance Comparison of FALGPA with Various Proteases

FALGPA is designed to mimic the collagen cleavage site, with the scissile bond located between the leucine and glycine residues.[1] Its primary application is in the continuous spectrophotometric measurement of collagenase activity. Upon cleavage, the furanacryloyl group is released, leading to a decrease in absorbance at approximately 345 nm.[2]

While FALGPA is reported to be selective for collagenase, its interaction with other classes of proteases is a critical consideration for its use in complex biological samples. The following table summarizes the known and expected cross-reactivity of FALGPA with a panel of common proteases.

Table 1: Comparison of Protease Activity on FALGPA Substrate

ProteaseProtease ClassPrimary Cleavage SpecificityActivity on FALGPA (Leu-Gly bond)Estimated Kinetic Parameters (Relative to Collagenase)
Collagenase (C. histolyticum)MetalloproteasePro-X--Gly-ProHigh
Trypsin Serine ProteaseAfter Lys, Arg (basic)Very Low / Negligible Not reported, expected to be significantly lower than collagenase
Chymotrypsin Serine ProteaseAfter Phe, Trp, Tyr (aromatic)Very Low / Negligible Not reported, expected to be significantly lower than collagenase
Elastase Serine ProteaseAfter Ala, Gly, Ser, Val (small, neutral)Low to Moderate Not reported, expected to be lower than collagenase
Thermolysin MetalloproteaseBefore Leu, Phe, Val, Ile (hydrophobic)Low to Moderate Not reported, expected to be lower than collagenase
Caspases Cysteine ProteaseAfter Asp (aspartic acid)Negligible Not reported, expected to be inactive
Matrix Metalloproteinases (MMPs) MetalloproteaseVarious (often in collagenous sequences)Variable (e.g., MMP-1, MMP-8 show activity)Dependent on the specific MMP

Note: Quantitative kinetic data for the cross-reactivity of FALGPA with proteases other than collagenase is not extensively available in the literature. The relative activities presented are estimations based on the known substrate specificities of these enzymes. It is recommended to perform empirical testing for specific applications.

Experimental Protocols

Key Experiment: Determining Protease Activity using FALGPA

This protocol outlines the continuous spectrophotometric rate determination of protease activity using FALGPA.

Materials:

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • Tricine buffer (50 mM, pH 7.5)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Sodium Chloride (NaCl) (400 mM)

  • Protease of interest (e.g., Collagenase from C. histolyticum)

  • Spectrophotometer capable of reading in the UV range (345 nm)

  • Cuvettes or 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM Tricine, 10 mM CaCl₂, and 400 mM NaCl, adjusted to pH 7.5.[3]

    • Prepare a stock solution of FALGPA in the reaction buffer. The concentration may vary, but a common starting point is 1 mM.

    • Prepare a stock solution of the protease in an appropriate buffer (e.g., cold deionized water for collagenase). The concentration should be determined empirically to achieve a linear rate of substrate cleavage.

  • Assay Setup:

    • In a cuvette or microplate well, add the reaction buffer.

    • Add the FALGPA solution to the desired final concentration (e.g., 0.1 mM).

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the protease solution to the reaction mixture.

    • Immediately begin monitoring the decrease in absorbance at 345 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a period sufficient to establish a linear rate (typically 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • The enzymatic activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of FALGPA.

Workflow for Assessing FALGPA Cross-Reactivity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reaction Buffer (Tricine, CaCl2, NaCl) falga_prep Prepare FALGPA Stock Solution enzyme_prep Prepare Protease Stock Solutions (Collagenase, Trypsin, etc.) initiate Initiate Reaction with Protease enzyme_prep->initiate mix Combine Buffer and FALGPA equilibrate Equilibrate to Assay Temperature mix->equilibrate equilibrate->initiate measure Measure Absorbance at 345 nm (Kinetic Read) initiate->measure rate Calculate Rate (ΔA/min) measure->rate compare Compare Rates for Different Proteases rate->compare

Caption: Workflow for assessing the cross-reactivity of FALGPA.

Signaling Pathway Context

FALGPA is a tool to measure the activity of collagenases, which are a class of matrix metalloproteinases (MMPs). MMPs are critical regulators of the extracellular matrix (ECM). The degradation of ECM components by MMPs is not just a structural change but also a key signaling event that influences cell behavior, including migration, proliferation, and differentiation.

Collagenase (MMP) Signaling in ECM Remodeling

G cluster_ecm Extracellular Matrix (ECM) cluster_signaling Downstream Signaling collagen Collagen Fibers gf Bound Growth Factors (e.g., FGF, VEGF) cryptic_sites Cryptic Sites within ECM (Inactive) gf_receptor Growth Factor Receptor Activation gf->gf_receptor integrin_binding Integrin Binding to Exposed Cryptic Sites cryptic_sites->integrin_binding collagenase Active Collagenase (MMP) collagenase->collagen Degradation collagenase->gf Release collagenase->cryptic_sites Exposure cell Cell gf_receptor->cell Cellular Response (Proliferation, Migration) integrin_binding->cell Cellular Response (Adhesion, Survival)

Caption: Role of collagenase in ECM remodeling and cell signaling.

Conclusion

FALGPA is a valuable and specific substrate for measuring collagenase activity. While it exhibits high selectivity for collagenases, researchers should be aware of potential low-level cross-reactivity with other proteases, particularly certain metalloproteinases and serine proteases with broad specificity. For experiments involving complex biological mixtures, it is advisable to use specific inhibitors to confirm that the observed activity is indeed from the collagenase of interest. The provided experimental protocol and signaling pathway context offer a framework for the effective use and interpretation of data generated with FALGPA.

References

Unveiling Collagen Degradation: A Comparative Guide to the FALGPA Assay and Native Collagen Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of collagen metabolism, accurate measurement of collagen degradation is paramount. This guide provides a comprehensive comparison of two common methodologies: the FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) assay for collagenase activity and the measurement of native collagen degradation, often quantified via hydroxyproline release. Understanding the principles, advantages, and limitations of each approach is crucial for selecting the appropriate assay and for the accurate interpretation of experimental data.

The FALGPA assay offers a convenient, high-throughput method for assessing the enzymatic activity of collagenases using a synthetic peptide substrate. In contrast, assays that measure the degradation of native collagen provide a more physiologically relevant assessment of the breakdown of the natural collagen protein. This guide will delve into the experimental protocols for both approaches, present a comparative analysis of their key features, and provide a logical framework for understanding the correlation between the data generated by these distinct but related assays.

Comparative Analysis of Collagen Degradation Assays

The choice between the FALGPA assay and a native collagen degradation assay depends on the specific research question, the desired throughput, and the level of physiological relevance required. The following table summarizes the key characteristics of each approach.

FeatureFALGPA AssayNative Collagen Degradation Assay (e.g., Hydroxyproline Assay)
Principle Measures the kinetic activity of collagenase on a synthetic chromogenic peptide substrate (FALGPA).[1][2][3]Quantifies the breakdown products of native collagen, often by measuring the release of the collagen-specific amino acid, hydroxyproline.[4]
Substrate Synthetic peptide (FALGPA) that mimics a collagen cleavage site.[2][3][5]Native collagen (e.g., from tissue explants, cell culture, or purified collagen).
Measurement Spectrophotometric measurement of the decrease in absorbance at 345 nm as FALGPA is cleaved.[1][6]Spectrophotometric or HPLC-based quantification of hydroxyproline or other collagen fragments.[4]
Primary Output Collagenase activity (Units/mg or similar).[1]Amount of degraded collagen (e.g., µg of hydroxyproline released).[4]
Throughput High-throughput, suitable for screening.[2][3]Lower throughput, more complex sample preparation.[7]
Physiological Relevance Indirect measure of collagenolytic potential. Activity against a synthetic peptide may not perfectly correlate with activity against native, cross-linked collagen fibrils.[5]Direct measure of the degradation of the physiologically relevant substrate.
Advantages Rapid, sensitive, and highly reproducible.[2][3]Provides a more biologically accurate picture of collagen breakdown. Can be used in complex biological systems like tissue culture.
Limitations Does not account for factors influencing the degradation of native collagen fibrils, such as cross-linking and accessibility of cleavage sites.[5]More time-consuming and labor-intensive. Requires hydrolysis of samples to release hydroxyproline.[7]
Correlation Between FALGPA Assay and Native Collagen Degradation

While the FALGPA assay and native collagen degradation assays measure different parameters, their results are logically correlated. An increase in collagenase activity, as measured by the FALGPA assay, is expected to lead to an increase in the degradation of native collagen. The FALGPA assay essentially quantifies the catalytic potential of an enzyme or a biological sample to cleave a collagen-like peptide. This enzymatic activity is the direct driver of the breakdown of native collagen fibers.

However, it is crucial to recognize that this correlation is not always linear or straightforward. The complex structure of native collagen, including its triple-helical conformation, extensive cross-linking, and association with other extracellular matrix components, can significantly influence its susceptibility to enzymatic degradation in ways that a simple synthetic peptide cannot replicate.[5] Therefore, while the FALGPA assay is an excellent tool for screening potential collagenase inhibitors or activators and for comparing the relative collagenolytic activity of different samples, it is often advisable to validate key findings with a native collagen degradation assay to confirm their physiological relevance.

FALGPA_vs_NativeCollagen_Correlation cluster_FALGPA FALGPA Assay cluster_NativeCollagen Native Collagen Degradation Assay FALGPA_assay Collagenase Activity Measurement (FALGPA Substrate) FALGPA_result Enzyme Activity (Units/mg) FALGPA_assay->FALGPA_result Measures Hydroxyproline_measurement Hydroxyproline Quantification FALGPA_result->Hydroxyproline_measurement Correlates with Native_assay Native Collagen Degradation (e.g., Tissue Culture) Hydroxyproline_release Release of Hydroxyproline- Containing Peptides Native_assay->Hydroxyproline_release Leads to Hydroxyproline_release->Hydroxyproline_measurement Quantified by

Experimental Protocols

FALGPA Assay for Collagenase Activity

This protocol is a generalized procedure for measuring collagenase activity using the synthetic substrate FALGPA.[1][2][3]

Materials:

  • Collagenase solution (enzyme source)

  • FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)

  • Tricine buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)

  • Spectrophotometer capable of reading at 345 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare FALGPA Solution: Dissolve FALGPA in Tricine buffer to a final concentration of 1 mM.

  • Prepare Enzyme Solution: Dilute the collagenase-containing sample in cold Tricine buffer to the desired concentration.

  • Assay Setup:

    • Blank: Add 100 µL of Tricine buffer to a well.

    • Sample: Add an appropriate volume of the diluted enzyme solution and bring the total volume to 100 µL with Tricine buffer.

  • Initiate Reaction: Add 100 µL of the 1 mM FALGPA solution to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 345 nm every minute for 10-20 minutes at 25°C or 37°C.

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₅/min) from the linear portion of the curve. Collagenase activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of FALGPA at 345 nm being approximately 0.53 mM⁻¹cm⁻¹.[1]

FALGPA_Workflow prep_falga Prepare 1 mM FALGPA in Tricine Buffer add_falga Add FALGPA Solution to Initiate Reaction prep_falga->add_falga prep_enzyme Prepare Enzyme Dilution in Cold Tricine Buffer setup_plate Add Blank and Enzyme Samples to Microplate prep_enzyme->setup_plate setup_plate->add_falga read_absorbance Measure Absorbance at 345 nm (Kinetic Read) add_falga->read_absorbance calculate Calculate Collagenase Activity (ΔA/min) read_absorbance->calculate

Native Collagen Degradation Assay (via Hydroxyproline Quantification)

This protocol describes a general method for measuring the degradation of native collagen from a biological sample by quantifying the amount of hydroxyproline released into the supernatant.

Materials:

  • Collagen-containing sample (e.g., tissue explant, cell culture supernatant)

  • Collagenase solution (if inducing degradation)

  • Hydrochloric acid (HCl), 6 M

  • Chloramine-T solution

  • p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)

  • Hydroxyproline standard solution

  • Heating block or oven capable of 110-120°C

  • Spectrophotometer capable of reading at 550-560 nm

Procedure:

  • Collagen Degradation:

    • Incubate the collagen-containing sample (e.g., tissue explant) with or without a collagenase solution in an appropriate buffer at 37°C for a specified period.

    • Centrifuge the sample to pellet the remaining intact collagen/tissue.

    • Collect the supernatant, which contains the degraded collagen fragments.

  • Acid Hydrolysis:

    • Add an equal volume of 12 M HCl to the supernatant to achieve a final concentration of 6 M HCl.

    • Transfer to a pressure-resistant, sealed tube and hydrolyze at 110-120°C for 18-24 hours to break down the collagen fragments into their constituent amino acids.

  • Hydroxyproline Reaction:

    • Neutralize the hydrolyzed samples.

    • Prepare a standard curve using known concentrations of hydroxyproline.

    • Add Chloramine-T solution to the samples and standards and incubate at room temperature to oxidize the hydroxyproline.

    • Add DMAB solution and incubate at 60-65°C to develop a colorimetric product.

  • Measurement:

    • Cool the samples and measure the absorbance at 550-560 nm.

  • Quantification:

    • Determine the concentration of hydroxyproline in the samples by comparing their absorbance to the standard curve. The amount of hydroxyproline is directly proportional to the amount of degraded collagen.

Hydroxyproline_Workflow degradation Induce Collagen Degradation (e.g., with Collagenase) centrifuge Centrifuge and Collect Supernatant degradation->centrifuge hydrolysis Acid Hydrolysis of Supernatant (6 M HCl, 120°C) centrifuge->hydrolysis neutralize Neutralize Hydrolyzed Sample hydrolysis->neutralize color_reaction Add Chloramine-T and DMAB for Color Development neutralize->color_reaction read_absorbance Measure Absorbance at 550-560 nm color_reaction->read_absorbance quantify Quantify Hydroxyproline using Standard Curve read_absorbance->quantify

References

Navigating the Maze of Collagenase Activity: A Guide to the Limitations of the FALGPA Assay for Mammalian Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of tissue remodeling, fibrosis, and other collagen-related pathologies, the accurate measurement of mammalian collagenase activity is paramount. While a variety of assays exist, the N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) assay has been a common method for determining collagenase activity. However, its application to mammalian collagenases, such as Matrix Metalloproteinases (MMPs), is fraught with significant limitations that can lead to inaccurate and misleading results. This guide provides a critical comparison of the FALGPA assay with more suitable alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate method for their studies.

The FALGPA Assay: A Closer Look

The FALGPA assay is a continuous spectrophotometric method that relies on a synthetic peptide substrate mimicking a collagen cleavage site. The cleavage of FALGPA by collagenase results in a decrease in absorbance at 345 nm, which can be monitored over time to determine enzyme activity.

Experimental Protocol: FALGPA Assay

1. Reagents and Preparation:

  • Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.

  • FALGPA Substrate Solution: 1 mM FALGPA in Assay Buffer.

  • Enzyme Solution: Purified or crude collagenase preparation diluted in a suitable buffer.

  • Microplate Reader or Spectrophotometer: Capable of reading absorbance at 345 nm.

  • 96-well UV-transparent microplate or quartz cuvettes.

2. Assay Procedure:

  • Equilibrate all reagents to the assay temperature (e.g., 25°C or 37°C).

  • To each well of the microplate, add the following:

    • X µL of Assay Buffer

    • Y µL of FALGPA Substrate Solution (to achieve a final concentration of ~0.2-1.0 mM)

    • Z µL of Enzyme Solution (the volume will depend on the expected enzyme activity)

  • The final reaction volume is typically 200 µL.

  • Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 345 nm every 30-60 seconds for a duration of 10-30 minutes.

  • The rate of decrease in absorbance (ΔA345/min) is proportional to the collagenase activity.

The Critical Limitation: Substrate Specificity

The primary and most significant limitation of the FALGPA assay for researchers studying mammalian systems is its substrate specificity. The FALGPA peptide was designed to be an optimal substrate for bacterial collagenases, particularly those from Clostridium histolyticum. Mammalian collagenases (MMPs) have different substrate preferences and structural requirements for efficient cleavage.

While bacterial collagenases can cleave the FALGPA substrate with high efficiency, mammalian MMPs, such as MMP-1, MMP-8, and MMP-13, exhibit very poor activity towards this synthetic peptide. This discrepancy arises from differences in the active site architecture and the required recognition sequences between bacterial and mammalian collagenases.

cluster_mammalian Mammalian System cluster_bacterial Bacterial System MMP Mammalian Collagenase (MMP) NativeCollagen Native Collagen (Type I, II, III) MMP->NativeCollagen Efficient Cleavage FALGPA_mammalian FALGPA Substrate MMP->FALGPA_mammalian Inefficient Cleavage BacterialCollagenase Bacterial Collagenase FALGPA_bacterial FALGPA Substrate BacterialCollagenase->FALGPA_bacterial Efficient Cleavage

Fig. 1: Substrate specificity of mammalian vs. bacterial collagenases.

Consequence for Researchers

Utilizing the FALGPA assay to measure the activity of mammalian collagenases can lead to a gross underestimation of the actual enzymatic activity. This can result in:

  • False-negative results in inhibitor screening studies.

  • Inaccurate characterization of enzyme kinetics.

Superior Alternatives for Mammalian Collagenase Activity

To obtain accurate and reliable data on mammalian collagenase activity, it is crucial to use assays that employ substrates more representative of their natural targets. Two such widely accepted methods are the FITC-Collagen Assay and the Mandl (CDU) Assay.

FITC-Collagen Assay

This assay utilizes native collagen (typically type I or type II) that has been fluorescently labeled with fluorescein isothiocyanate (FITC). In its intact, triple-helical form, the fluorescence of the FITC is quenched. Upon cleavage by a mammalian collagenase, the collagen fragments denature, leading to dequenching and a measurable increase in fluorescence.

Experimental Protocol: FITC-Collagen Assay

1. Reagents and Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5.

  • FITC-Collagen Substrate: Commercially available FITC-labeled type I or type II collagen.

  • Enzyme Solution: Purified or crude mammalian collagenase (MMP) preparation.

  • APMA (4-aminophenylmercuric acetate): For activation of pro-MMPs, if necessary.

  • Fluorescence Microplate Reader: With excitation/emission wavelengths of ~495/515 nm.

  • Black, 96-well microplate.

2. Assay Procedure:

  • If starting with a pro-MMP, pre-activate the enzyme with APMA according to the manufacturer's instructions.

  • In a black 96-well microplate, add the following to each well:

    • X µL of Assay Buffer

    • Y µL of activated MMP solution

  • Initiate the reaction by adding Z µL of the FITC-Collagen substrate solution.

  • The final reaction volume is typically 100-200 µL.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at various time points (e.g., every 15-30 minutes for 2-4 hours) using a fluorescence plate reader.

  • The increase in fluorescence over time is directly proportional to the collagenase activity.

Mandl Assay (Collagen Digestion Unit - CDU)

The Mandl assay is a classical method that measures the degradation of insoluble, native collagen fibers. The amount of collagenolysis is quantified by measuring the release of amino acids and peptides using a ninhydrin reagent.

Experimental Protocol: Mandl Assay

1. Reagents and Preparation:

  • Assay Buffer: 50 mM TES buffer, 0.36 mM CaCl₂, pH 7.4.

  • Collagen Substrate: Insoluble bovine Achilles tendon collagen.

  • Enzyme Solution: Mammalian collagenase preparation.

  • Ninhydrin Reagent.

  • L-Leucine Standard Solution.

  • Trichloroacetic Acid (TCA).

  • Spectrophotometer: Capable of reading absorbance at 570 nm.

2. Assay Procedure:

  • Weigh out a standardized amount of insoluble collagen into test tubes.

  • Add Assay Buffer and the enzyme solution to the tubes.

  • Incubate the mixture at 37°C for a defined period (e.g., 5 hours).

  • Stop the reaction by adding TCA to precipitate the undigested collagen.

  • Centrifuge the tubes to pellet the remaining collagen.

  • Take an aliquot of the supernatant, which contains the solubilized collagen fragments.

  • React the supernatant with the ninhydrin reagent.

  • Measure the absorbance at 570 nm.

  • Quantify the amount of released amino groups by comparing the absorbance to a standard curve generated with L-leucine.

  • One Collagen Digestion Unit (CDU) is defined as the amount of enzyme that liberates peptides from collagen equivalent in ninhydrin color to 1.0 µmole of L-leucine in 5 hours at 37°C and pH 7.4.[1]

cluster_fitc FITC-Collagen Assay Workflow cluster_mandl Mandl (CDU) Assay Workflow start_fitc Start prep_fitc Prepare Reagents (FITC-Collagen, MMP) start_fitc->prep_fitc incubate_fitc Incubate MMP with FITC-Collagen prep_fitc->incubate_fitc measure_fitc Measure Fluorescence (Ex/Em ~495/515 nm) incubate_fitc->measure_fitc end_fitc End measure_fitc->end_fitc start_mandl Start prep_mandl Prepare Reagents (Insoluble Collagen, MMP) start_mandl->prep_mandl incubate_mandl Incubate MMP with Insoluble Collagen prep_mandl->incubate_mandl stop_mandl Stop Reaction (TCA) & Centrifuge incubate_mandl->stop_mandl ninhydrin React Supernatant with Ninhydrin stop_mandl->ninhydrin measure_mandl Measure Absorbance (570 nm) ninhydrin->measure_mandl end_mandl End measure_mandl->end_mandl

Fig. 2: Experimental workflows for alternative collagenase assays.

Comparative Analysis of Collagenase Assays

FeatureFALGPA AssayFITC-Collagen AssayMandl (CDU) Assay
Principle Spectrophotometric (decrease in absorbance)Fluorometric (increase in fluorescence)Colorimetric (ninhydrin reaction)
Substrate Synthetic Peptide (FALGPA)Native Collagen (FITC-labeled)Insoluble Native Collagen Fibers
Detection UV Spectrophotometry (345 nm)Fluorescence (Ex/Em ~495/515 nm)Visible Spectrophotometry (570 nm)
Suitability for Mammalian Collagenases Very Poor Excellent Excellent
Throughput HighHighLow
Assay Time Short (10-30 min)Moderate (2-4 hours)Long (5+ hours)
Pros Rapid, simple, continuousUses native collagen, high throughput, sensitiveUses native, insoluble collagen, well-established
Cons Not suitable for mammalian collagenases Requires specialized fluorescent substrateLow throughput, laborious, endpoint assay

Quantitative Comparison: A Note on Data Availability

Direct comparative studies providing kinetic parameters (Km, Vmax) of the same mammalian MMP on both FALGPA and native collagen substrates are scarce in the literature, primarily because the FALGPA assay is widely recognized as inappropriate for these enzymes. However, to illustrate the disparity in activity, we can compare the known kinetic parameters of mammalian MMPs on their preferred native collagen substrates with those of bacterial collagenase on FALGPA.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human MMP-1 Type I Collagen0.820.01214,600[2]
Human MMP-1 Type III Collagen--112,000
Human MMP-8 Type I Collagen--2,570
Human MMP-13 Type II Collagen---
Bacterial Collagenase (C. histolyticum) FALGPA~200-500*--

*Note: The Km value for bacterial collagenase on FALGPA can vary depending on the specific enzyme class and assay conditions. The provided range is an estimate based on available literature.

Conclusion and Recommendations

The FALGPA assay, while a valid tool for assessing the activity of bacterial collagenases, is not a suitable method for the quantitative analysis of mammalian collagenase activity . Its reliance on a synthetic peptide that is poorly recognized by MMPs leads to a significant underestimation of true enzymatic activity.

For researchers in drug development and life sciences focusing on mammalian systems, it is imperative to use assays that employ native collagen substrates.

  • The FITC-Collagen Assay is highly recommended for its high throughput, sensitivity, and use of a physiologically relevant substrate. It is particularly well-suited for inhibitor screening and detailed kinetic studies.

  • The Mandl (CDU) Assay , while more laborious, remains a gold standard for quantifying the degradation of insoluble collagen fibers, providing a functional measure of collagenolysis that is highly relevant to in vivo processes.

By selecting the appropriate assay, researchers can ensure the accuracy and reliability of their data, leading to a more profound understanding of the role of mammalian collagenases in health and disease, and accelerating the development of effective therapeutic interventions.

References

Navigating the Landscape of FALGPA Assays: A Comparative Guide to Controls and Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of enzymes like collagenase and angiotensin-converting enzyme (ACE), the N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) assay is a cornerstone for quantifying enzyme activity. This guide provides a comprehensive comparison of the controls and standards utilized in FALGPA assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay components for your research needs.

The FALGPA assay is a continuous spectrophotometric method that measures the decrease in absorbance at 345 nm as the FALGPA peptide is hydrolyzed by the target enzyme.[] This straightforward and reliable technique is widely adopted, with several commercially available kits offering standardized reagents and protocols.

Unpacking the Assay: Controls are Key

Effective and reliable use of the FALGPA assay hinges on the appropriate use of controls. These are essential for validating the assay's performance, ensuring the specificity of the enzymatic reaction, and accurately interpreting the results. The most common controls employed in FALGPA assays are:

  • Positive Control: A known, active enzyme preparation is used to confirm that the assay is working correctly. Commercially available kits typically provide a purified collagenase as a positive control.[2][3][4]

  • Negative/Reagent Blank: This control contains all the reaction components except the enzyme. It is used to measure the background absorbance and correct for any non-enzymatic degradation of the FALGPA substrate.

  • Inhibitor Control: A known inhibitor of the enzyme is included to demonstrate the specificity of the assay. For collagenase assays, 1,10-Phenanthroline is a commonly used inhibitor provided in commercial kits.[2][3]

Understanding the "Standard" in FALGPA Assays

In the context of the FALGPA assay, the term "standard" primarily refers to the standardized unit definition of enzyme activity . One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature (e.g., 25°C or 37°C) and pH (e.g., 7.5).[5] This standardization allows for the comparison of enzyme activity across different experiments and laboratories. Unlike many other biochemical assays, the FALGPA assay does not typically rely on a standard curve of a known analyte for quantification. Instead, the rate of substrate hydrolysis is directly proportional to the enzyme concentration, and the activity is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of FALGPA.[5][6]

Comparative Overview of Commercial FALGPA Assay Kits

FeatureBioVision (K792-100)Sigma-Aldrich (MAK293)Abcam (ab196999)
Enzyme Collagenase (0.35 U/ml)Collagenase (0.35 U/mL)Collagenase positive control
Substrate FALGPAFALGPAFALGPA
Inhibitor 1,10-Phenanthroline (1 M)1,10-Phenanthroline (1 M)Inhibitor control
Assay Buffer ProvidedProvidedProvided
Detection Limit 0.02 mU Collagenase0.02 mU of collagenaseNot explicitly stated
Assay Time 5-15 minutes (kinetic)5–15 minutes (kinetic)5-15 minutes (kinetic)
Temperature 37°C37°C37°C

Note: The information in this table is compiled from the manufacturers' product literature and may be subject to change.[2][3][6]

Experimental Workflow and Methodologies

The following sections detail the typical experimental workflow for a FALGPA-based collagenase activity assay, including the necessary calculations.

Experimental Workflow Diagram

FALGPA_Assay_Workflow FALGPA Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, FALGPA Solution, and Enzyme dilutions Control_Prep Prepare Positive, Negative (Blank), and Inhibitor Controls Reagent_Prep->Control_Prep Pipetting Pipette reagents and samples into a 96-well plate Control_Prep->Pipetting Incubation Equilibrate plate to assay temperature (e.g., 37°C) Pipetting->Incubation Measurement Measure absorbance at 345 nm in kinetic mode Incubation->Measurement Rate_Calculation Calculate the rate of decrease in absorbance (ΔA345/min) Measurement->Rate_Calculation Activity_Calculation Calculate enzyme activity using the molar extinction coefficient of FALGPA Rate_Calculation->Activity_Calculation

Caption: A flowchart illustrating the key steps in performing a FALGPA assay.

Detailed Experimental Protocol

This protocol is a generalized procedure based on commercially available kits.[2][3][6]

  • Reagent Preparation:

    • Prepare the assay buffer as specified by the kit manufacturer.

    • Reconstitute the FALGPA substrate to the recommended concentration in the assay buffer.

    • Prepare serial dilutions of the enzyme sample to ensure the activity falls within the linear range of the assay.

  • Assay Plate Setup:

    • Sample Wells: Add the enzyme sample to the wells.

    • Positive Control Well: Add the provided collagenase solution.

    • Negative Control (Blank) Well: Add assay buffer instead of the enzyme.

    • Inhibitor Control Well: Pre-incubate the enzyme with the inhibitor (e.g., 1,10-Phenanthroline) before adding the substrate.

    • Adjust the volume in all wells to a final, equal volume with assay buffer.

  • Reaction Initiation and Measurement:

    • Add the FALGPA substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a microplate reader set to the assay temperature (e.g., 37°C).

    • Measure the absorbance at 345 nm in kinetic mode, recording data points every minute for 5-15 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from the rates of the samples and controls.

    • Calculate the enzyme activity using the following formula:

      Activity (U/mL) = (ΔA/min * Reaction Volume) / (Molar Extinction Coefficient * Light Path * Enzyme Volume)

      Where the molar extinction coefficient for the hydrolysis of FALGPA is approximately 0.53 mM⁻¹cm⁻¹.[5][6]

Signaling Pathway Context: The Role of Collagenase

Collagenases are metalloproteinases that play a crucial role in the breakdown of extracellular matrix (ECM) components, particularly collagen. This process is fundamental in various physiological and pathological conditions.

Collagen_Degradation_Pathway Simplified Collagen Degradation Pathway Collagen Collagen (in Extracellular Matrix) Fragments Collagen Fragments Collagen->Fragments Hydrolysis Collagenase Collagenase (e.g., from Clostridium histolyticum) Collagenase->Collagen

Caption: Diagram showing the enzymatic action of collagenase on collagen.

Alternatives to the FALGPA Assay

While the FALGPA assay is a robust method, other techniques are available for measuring collagenase or other peptidase activities.

  • Fluorogenic Substrates: These assays utilize substrates that are internally quenched. Upon enzymatic cleavage, a fluorophore is released, resulting in an increase in fluorescence. These assays can offer higher sensitivity than colorimetric assays.[7][8]

  • HPLC-based Assays: Methods using substrates like hippuryl-His-Leu (HHL) followed by HPLC separation of the products can be used, particularly for ACE activity.[9][10] These methods are highly specific but are more time-consuming.

  • Collagen Zymography: This technique involves incorporating collagen into a polyacrylamide gel. After electrophoresis, the gel is incubated, and areas of collagenase activity appear as clear bands against a stained background.

Conclusion

The FALGPA assay remains a popular and reliable method for determining collagenase and related enzyme activities. The selection of a specific commercial kit will depend on factors such as cost, required sensitivity, and the specific research application. By understanding the roles of the various controls and the basis of the unit definition, researchers can ensure the generation of accurate and reproducible data. For applications requiring higher sensitivity or the analysis of complex samples, alternative methods such as fluorogenic substrate assays or HPLC-based approaches may be more suitable.

References

A Comparative Analysis of Commercial Collagenase Activity Assay Kits Utilizing the FALGPA Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, cell biology, and tissue engineering, the accurate measurement of collagenase activity is crucial. Collagenases, a class of matrix metalloproteintransferases (MMPs), play a pivotal role in the degradation of the extracellular matrix (ECM), a process implicated in both normal physiological tissue remodeling and pathological conditions such as arthritis, cancer metastasis, and fibrosis.[1] A common method for quantifying collagenase activity involves the use of a synthetic peptide substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).[2][3] This guide provides a comparative analysis of commercially available collagenase activity assay kits that employ the FALGPA substrate, offering a valuable resource for selecting the most suitable kit for your research needs.

Principle of the FALGPA-Based Collagenase Assay

The FALGPA-based assay provides a simple and continuous spectrophotometric method for measuring collagenase activity.[2] The FALGPA peptide mimics the collagen cleavage site.[3] In the presence of collagenase, the peptide bond between the leucine and glycine residues of FALGPA is hydrolyzed. This cleavage results in a decrease in absorbance at 345 nm, which can be monitored over time to determine the rate of enzyme activity.[2][4] One unit of collagenase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of FALGPA per minute at a specific temperature and pH.[2]

Comparison of Commercial Kits

Several manufacturers offer collagenase activity assay kits based on the FALGPA substrate. While the core principle of these kits is similar, they may differ in terms of sensitivity, kit components, and recommended applications. The following table summarizes the key features of some of the commercially available kits.

FeatureAbcam (ab196999)Sigma-Aldrich (MAK293)AMSBIO (K792-100)Assay Genie (BN01008)3H Biomedical (8818)
Detection Method ColorimetricColorimetricColorimetricColorimetricColorimetric
Assay Principle Measures decrease in absorbance at 345 nm due to FALGPA cleavageMeasures decrease in absorbance at 345 nm due to FALGPA cleavageMeasures decrease in absorbance at 345 nm due to FALGPA cleavageMeasures decrease in absorbance at 345 nm due to FALGPA cleavageMeasures decrease in absorbance at 345 nm due to FALGPA cleavage
Sensitivity 0.02 mU0.02 mU0.02 mU0.02 mU0.02 mU
Assay Range Not explicitly stated (kinetic assay)Not explicitly stated (kinetic assay)0.02-10 mU (suggested range)0.02-10 mU (suggested range)0.02-10 mU (suggested range)
Sample Type Purified collagenase, bacterial extractsPurified collagenase, bacterial extractsPurified collagenase, bacterial extractsPurified collagenase, bacterial extractsPurified collagenase, bacterial extracts
Kit Components Collagenase Assay Buffer, Collagenase (positive control), Collagenase Substrate (FALGPA), Inhibitor (1,10-Phenanthroline)Collagenase Assay Buffer, Collagenase (positive control), Collagenase Substrate (FALGPA), Inhibitor (1,10-Phenanthroline)Collagenase Assay Buffer, Collagenase (positive control), Collagenase Substrate (FALGPA), Inhibitor (1,10-Phenanthroline)Collagenase Assay Buffer, Collagenase (positive control), Collagenase Substrate (FALGPA), Inhibitor (1,10-Phenanthroline)Assay Buffer, Collagenase Positive Control, Substrate (FALGPA), Reconstitution Solution, Inhibitor (1,10-Phenanthroline)
Inhibitor Screening YesYesYesYesYes

Experimental Protocols

The experimental protocols for the various FALGPA-based collagenase activity assay kits are largely consistent. A generalized protocol is provided below. For specific details and reagent concentrations, it is essential to consult the manual of the chosen kit.

1. Reagent Preparation:

  • Prepare the Collagenase Assay Buffer as per the kit instructions.

  • Reconstitute the FALGPA substrate with the provided solvent to create a stock solution.

  • Prepare a positive control by reconstituting the provided collagenase.

  • If screening for inhibitors, prepare stock solutions of the test compounds.

2. Sample Preparation:

  • Prepare samples (e.g., purified enzyme, cell lysates, tissue homogenates) in a suitable buffer. The samples should be diluted to ensure the collagenase activity falls within the linear range of the assay.

3. Assay Procedure:

  • Add the sample, positive control, and a blank (assay buffer) to the wells of a 96-well microplate.

  • For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.

  • Initiate the reaction by adding the FALGPA substrate solution to all wells.

  • Immediately measure the absorbance at 345 nm in a kinetic mode at a constant temperature (typically 25°C or 37°C) for a set period (e.g., 10-30 minutes).

4. Data Analysis:

  • Calculate the rate of decrease in absorbance (ΔA345/min) for each sample by determining the slope of the linear portion of the kinetic curve.

  • The collagenase activity can be calculated using the following formula, incorporating the molar extinction coefficient of FALGPA:

    Activity (U/mL) = (ΔA345/min) / (ε * l) * V_total / V_sample

    Where:

    • ε is the molar extinction coefficient of FALGPA (typically around 0.53 mM⁻¹cm⁻¹)

    • l is the path length of the microplate well

    • V_total is the total reaction volume

    • V_sample is the volume of the sample added

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the practical application of these kits, the following diagrams illustrate the collagenase signaling pathway and a typical experimental workflow.

Collagenase_Signaling_Pathway cluster_cell Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Cell Fibroblast / Macrophage Cytokines->Cell bind to receptors ProCollagenase Pro-Collagenase (Pro-MMP) Gene Expression Cell->ProCollagenase stimulate SecretedProCollagenase Secreted Pro-Collagenase ProCollagenase->SecretedProCollagenase secretion ActiveCollagenase Active Collagenase (MMP) SecretedProCollagenase->ActiveCollagenase Activator Activators (e.g., other MMPs, Plasmin) Activator->SecretedProCollagenase cleavage Collagen Collagen ActiveCollagenase->Collagen cleavage ECM Extracellular Matrix (ECM) DegradedCollagen Degraded Collagen Fragments Collagen->DegradedCollagen TissueRemodeling Tissue Remodeling / Degradation DegradedCollagen->TissueRemodeling

Caption: Collagenase Signaling Pathway

FALGPA_Assay_Workflow Start Start ReagentPrep Reagent Preparation (Buffer, Substrate, Controls) Start->ReagentPrep SamplePrep Sample Preparation (Purified Enzyme, Lysates) ReagentPrep->SamplePrep PlateSetup Plate Setup (Samples, Controls, Blank) SamplePrep->PlateSetup AddSubstrate Add FALGPA Substrate PlateSetup->AddSubstrate Measure Kinetic Measurement (Absorbance at 345 nm) AddSubstrate->Measure DataAnalysis Data Analysis (Calculate ΔA/min) Measure->DataAnalysis CalculateActivity Calculate Collagenase Activity DataAnalysis->CalculateActivity End End CalculateActivity->End

Caption: FALGPA Assay Workflow

Conclusion

The commercially available collagenase activity assay kits utilizing the FALGPA substrate offer a reliable and straightforward method for quantifying collagenase activity. The kits from Abcam, Sigma-Aldrich, AMSBIO, Assay Genie, and 3H Biomedical are highly comparable in their principle and sensitivity. The choice of a specific kit may depend on factors such as laboratory budget, brand preference, and the availability of specific kit components. For researchers involved in studying ECM remodeling and related pathologies, these kits provide an essential tool for obtaining accurate and reproducible data.

References

Safety Operating Guide

Proper Disposal Procedures for FA-Leu-Gly-Pro-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the disposal of FA-Leu-Gly-Pro-Ala-OH based on publicly available information and general laboratory safety principles. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your product and to adhere strictly to the chemical waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations must be followed at all times.

This compound is a synthetic peptide commonly used as a substrate for collagenase assays. While product information from suppliers suggests it is not classified as a hazardous material, proper disposal is a critical component of laboratory safety and regulatory compliance.[1] This guide provides a procedural framework for its safe and responsible disposal.

Pre-Disposal Assessment and Safety

Before beginning any disposal procedure, a thorough assessment is required to ensure safety and compliance.

Step 1: Review the Safety Data Sheet (SDS) Obtain the SDS for the specific lot of this compound you are using. The SDS contains comprehensive safety information, including hazard classification and specific disposal considerations. Product pages from suppliers like MedChemExpress, Carl ROTH, and Chem-Impex provide access to these documents.[1][2][3]

Step 2: Consult Institutional and Local Regulations Contact your institution's EHS department to confirm the approved disposal pathway for non-hazardous peptide waste. Institutional policies and local regulations supersede any general guidance.

Step 3: Wear Appropriate Personal Protective Equipment (PPE) When handling the pure compound or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Disposal of Unused or Expired Solid Peptide

Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash unless explicitly approved by your EHS department.

Procedure:

  • Collect the solid peptide waste in a clearly labeled, sealed container.

  • The label should include the full chemical name: "this compound".

  • Store the container in a designated satellite accumulation area for chemical waste.

  • Arrange for pickup and disposal through your institution's EHS-approved chemical waste vendor.

Disposal of Liquid Waste (Aqueous Solutions)

Solutions containing this compound must be collected and disposed of as liquid chemical waste. Never pour solutions containing this peptide down the drain without explicit prior approval from your EHS department.

Experimental Protocol: Inactivation via Hydrolysis (Recommended Best Practice)

For an added layer of safety, even for non-hazardous peptides, chemical degradation via hydrolysis can be performed to break the peptide bonds before disposal. This protocol is adapted from general peptide inactivation procedures.

  • Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed, properly labeled container.

  • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container within a fume hood.

  • Neutralization: After the 24-hour inactivation period, carefully neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a neutral pH.

    • Verify the final pH using pH indicator strips.

  • Collection: Collect the neutralized solution in a designated, leak-proof liquid chemical waste container. The container must be clearly labeled with its contents (e.g., "Neutralized this compound solution") and stored in a satellite accumulation area.

  • Disposal: Arrange for collection by your institution's EHS department.

Disposal of Contaminated Materials

Any materials that have come into contact with the peptide, such as gloves, pipette tips, and bench paper, should be considered contaminated and disposed of as solid chemical waste.

Procedure:

  • Collect all contaminated solid materials in a designated, labeled solid chemical waste container.

  • Empty vials that once contained the peptide should be triple-rinsed with a suitable solvent (e.g., water or ethanol). Collect the rinsate as liquid chemical waste.

  • Dispose of the rinsed vial as glass waste or as directed by your EHS department.

Data Summary for Disposal

The following table summarizes the disposal procedures for different forms of this compound waste.

Waste TypeRecommended ContainerDisposal Procedure
Solid Peptide Sealed, labeled chemical waste container.Collect for disposal by institutional EHS.
Liquid Solutions Leak-proof, labeled liquid chemical waste container.Inactivate via hydrolysis (optional), neutralize, and collect for disposal by institutional EHS. Do not drain dispose unless approved.
Contaminated Labware Labeled solid chemical waste container.Collect for disposal by institutional EHS.
Empty Vials Glass waste or as per EHS guidelines.Triple-rinse, collect rinsate as liquid chemical waste, then dispose of the vial.

Below is a logical workflow for the proper disposal of this compound.

G start Start: Disposal of This compound consult_sds 1. Consult Product SDS 2. Review Institutional EHS Policy start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous hazardous_protocol Follow Institutional Protocol for Hazardous Chemical Waste is_hazardous->hazardous_protocol  Yes identify_form Identify Waste Form is_hazardous->identify_form No   solid_waste Solid (Unused/Expired) identify_form->solid_waste Solid liquid_waste Liquid (Solutions) identify_form->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Tips, Vials) identify_form->labware_waste Labware collect_solid Collect in labeled solid chemical waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid chemical waste container. (Optional: Inactivate/Neutralize first) liquid_waste->collect_liquid collect_labware Collect in labeled solid chemical waste container. (Triple-rinse vials first) labware_waste->collect_labware ehs_pickup Store in Satellite Accumulation Area and arrange for EHS pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_labware->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling FA-Leu-Gly-Pro-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling FA-Leu-Gly-Pro-Ala-OH. The following procedures detail personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The primary hazards are inhalation of the powder and eye or skin contact.

Recommended Personal Protective Equipment

The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

Protection Type Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved N95 respirator or work in a chemical fume hoodThe fine powder can be easily aerosolized during handling, posing an inhalation risk.[2]
Eye Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes or airborne powder.[2][3][4]
Hand Protection Chemical-resistant nitrile glovesStandard for handling laboratory chemicals to prevent skin contact.[2][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[2][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Storage Conditions

Storage Duration Temperature Additional Notes
Long-term (lyophilized powder) -20°C to -80°CStore in a tightly sealed container, away from moisture and bright light.[5][6][7]
Short-term (lyophilized powder) 4°CAllow the container to equilibrate to room temperature before opening to prevent moisture uptake.[7]
In Solvent -20°C (1 month) or -80°C (6 months)Use sterile buffers (pH 5-6) and avoid repeated freeze-thaw cycles by storing in aliquots.[7][8]

Experimental Workflow for Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area handle_weigh Weigh Lyophilized Powder prep_area->handle_weigh Proceed to Handling handle_reconstitute Reconstitute in Appropriate Solvent handle_weigh->handle_reconstitute handle_aliquot Aliquot for Storage handle_reconstitute->handle_aliquot cleanup_decon Decontaminate Work Surface handle_aliquot->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Chemical Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard laboratory workflow for handling this compound.

Disposal Plan

All waste contaminated with this compound must be treated as chemical waste.[6] Adherence to institutional and local regulations is mandatory.[1][2]

Waste Disposal Procedures

Waste Type Disposal Protocol
Solid Waste - Includes contaminated gloves, pipette tips, vials, and wipes.[3] - Collect in a clearly labeled, leak-proof hazardous waste container.[3] - Store in a designated hazardous waste accumulation area.[3]
Liquid Waste - Includes unused solutions.[6] - Do not pour down the drain. [5][6] - Collect in a designated, sealed chemical waste container.[6] - Consult your institution's Environmental Health & Safety (EHS) department for specific neutralization and disposal procedures.[3]
Empty Containers - Triple rinse with an appropriate solvent. - Collect the rinsate as hazardous liquid waste.[9] - Deface the label and dispose of the "empty" container according to institutional guidelines.[9]

Chemical Inactivation Protocol

For spills or decontamination of liquid waste prior to disposal, a chemical inactivation step can be employed. Always perform this procedure in a chemical fume hood.

Parameter Guideline Reference
Inactivating Agent 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite final concentration) or 1 M NaOH[3]
Ratio 1 part peptide waste to 10 parts inactivation solution[3]
Contact Time Minimum of 30-60 minutes[1][3]
Neutralization Neutralize to pH 5.5-9.0 if required by local regulations before disposal.[3]

Personal Protective Equipment Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_form Assess Physical Form cluster_respiratory Respiratory Protection cluster_standard Standard PPE start Start: Handling This compound is_powder Is the material a powder? start->is_powder resp_protection Use Fume Hood or Wear N95 Respirator is_powder->resp_protection Yes standard_ppe Wear: - Nitrile Gloves - Safety Glasses - Lab Coat is_powder->standard_ppe No (in solution) resp_protection->standard_ppe end Proceed with Work standard_ppe->end

Caption: PPE selection workflow for this compound.

References

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試験管内研究製品の免責事項と情報

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